molecular formula C9H4ClF3N2O B1506874 4-Chloro-7-(trifluoromethoxy)quinazoline CAS No. 1160994-87-5

4-Chloro-7-(trifluoromethoxy)quinazoline

Cat. No.: B1506874
CAS No.: 1160994-87-5
M. Wt: 248.59 g/mol
InChI Key: YSAWRQYKZHJVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-(trifluoromethoxy)quinazoline (CAS 1160994-87-5) is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a quinazoline core, a privileged scaffold in pharmaceutical development, substituted with a reactive chloro group at the 4-position and a stable trifluoromethoxy group at the 7-position. The chloro moiety is a versatile handle for nucleophilic aromatic substitution, allowing researchers to efficiently introduce a wide range of amines and other nucleophiles to create novel compound libraries . The primary research application of this reagent is in the synthesis of novel quinazolinone derivatives for biological evaluation, particularly in the field of oncology . Quinazolinones are extensively investigated for their diverse biological activities, with several derivatives already established as commercial drugs. Research indicates that novel quinazolinones can exert antitumor effects through multiple mechanisms, including the inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK), induction of apoptosis, and disruption of cell cycle progression . The presence of the trifluoromethoxy group is a common strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity. This product is offered for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-7-(trifluoromethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-8-6-2-1-5(16-9(11,12)13)3-7(6)14-4-15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAWRQYKZHJVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718830
Record name 4-Chloro-7-(trifluoromethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160994-87-5
Record name 4-Chloro-7-(trifluoromethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-(trifluoromethoxy)quinazoline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-(trifluoromethoxy)quinazoline is a halogenated quinazoline derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the reactive 4-chloro substituent and the electron-withdrawing trifluoromethoxy group, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The quinazoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous approved and investigational drugs, most notably in the area of oncology as kinase inhibitors.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its handling, reaction optimization, and the prediction of the properties of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1160994-87-5[2][3]
Molecular Formula C₉H₄ClF₃N₂O[2][3]
Molecular Weight 248.59 g/mol [2][3]
Appearance Solid (predicted)
Boiling Point 277.8 ± 35.0 °C (Predicted)[4]
Density 1.531 ± 0.06 g/cm³ (Predicted)[4]
Storage Temperature Inert atmosphere, 2-8°C[2]

The Role of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group significantly influences the electronic and pharmacokinetic properties of a molecule. It is a strongly electron-withdrawing group, which can impact the reactivity of the quinazoline ring system. In the context of drug design, the -OCF₃ group is known to enhance metabolic stability due to the strength of the C-F bonds and increase lipophilicity, which can improve membrane permeability and bioavailability.[7]

Synthesis and Reactivity

The synthesis of this compound typically follows a multi-step sequence common for quinazoline derivatives. A plausible synthetic pathway is outlined below.

General Synthetic Workflow

Synthesis_Workflow Figure 1: General Synthetic Workflow for this compound A Starting Material (e.g., 2-Amino-4-(trifluoromethoxy)benzoic acid) B Cyclization (with Formamide or Formamidine) A->B C 7-(trifluoromethoxy)quinazolin-4(3H)-one B->C D Chlorination (with POCl₃ or SOCl₂) C->D E This compound D->E

Caption: Figure 1: General Synthetic Workflow.

Experimental Protocol: Synthesis of a Quinazoline Core (Illustrative)

The following protocol is a general illustration of the synthesis of a quinazoline-4-one, a key intermediate. This can be adapted for the synthesis of 7-(trifluoromethoxy)quinazolin-4(3H)-one.

Step 1: Cyclization to form the Quinazolinone Core

  • To a solution of the appropriately substituted anthranilic acid (1 equivalent) in a suitable solvent such as 2-methoxyethanol, add formamide (excess, e.g., 10 equivalents).

  • Heat the reaction mixture to reflux (typically 120-150 °C) for several hours (e.g., 4-8 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the quinazolin-4(3H)-one derivative.[8]

Step 2: Chlorination to yield the 4-Chloroquinazoline

  • Suspend the dried 7-(trifluoromethoxy)quinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (typically 100-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford this compound.[8]

Chemical Reactivity: Nucleophilic Aromatic Substitution

The most significant aspect of the chemical reactivity of this compound is the lability of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the quinazoline ring nitrogens and the 7-(trifluoromethoxy) group makes the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.

SNAr_Mechanism Figure 2: Nucleophilic Aromatic Substitution (SₙAr) Mechanism Reactants This compound + Nucleophile (Nu-H) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactants->Intermediate Nucleophilic Attack Products 4-Substituted-7-(trifluoromethoxy)quinazoline + HCl Intermediate->Products Loss of Leaving Group (Cl⁻)

Caption: Figure 2: SₙAr Mechanism at the C4 Position.

This reactivity is the cornerstone of its utility, allowing for the introduction of various functional groups, most commonly amines, to generate libraries of potential drug candidates.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (General)
  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol, ethanol, or acetonitrile.

  • Add the desired amine nucleophile (1-1.2 equivalents).

  • Optionally, a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux for a period ranging from a few hours to overnight, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors for the treatment of cancer. The 4-anilinoquinazoline scaffold, readily accessible from this intermediate, is a well-established pharmacophore that can effectively compete with ATP for the binding site of various tyrosine kinases.

Prominent examples of FDA-approved kinase inhibitors with a 4-anilinoquinazoline core include Gefitinib, Erlotinib, and Lapatinib, which target the epidermal growth factor receptor (EGFR). The trifluoromethoxy group at the 7-position can be strategically employed to fine-tune the potency, selectivity, and pharmacokinetic profile of these inhibitors.[1][9]

Spectral Data (Predicted and from Related Compounds)

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinazoline ring. The specific chemical shifts and coupling constants would be influenced by the positions of the chloro and trifluoromethoxy groups.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The carbon bearing the trifluoromethoxy group would likely appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the chlorine atom would also have a characteristic chemical shift. For a related compound, N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, the carbon directly bound to fluorine appears as a doublet at 152.9 ppm with a large coupling constant of 242 Hz.[7]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (248.59 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. For a related compound, 6-chloro-3-phenylquinazolin-4(3H)-one, the mass spectrum shows the molecular ion peak at m/z 256.[10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Based on data for related compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.[11] It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel bioactive compounds, particularly in the field of kinase inhibitor discovery. Its well-defined reactivity at the 4-position, coupled with the beneficial properties imparted by the trifluoromethoxy group, makes it an attractive starting material for medicinal chemists. This guide has provided a comprehensive overview of its key physicochemical properties, synthetic routes, chemical reactivity, and applications, serving as a foundational resource for researchers in the pharmaceutical sciences.

References

  • Supporting Information for publications on quinazoline derivatives.
  • Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones - The Royal Society of Chemistry. [Link]

  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine - ResearchGate. [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc. [Link]

  • 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. [Link]

  • Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2, - DOI. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - NIH. [Link]

  • 4-chloro-7-(trifluoromethyl)quinazoline (C9H4ClF3N2) - PubChemLite. [Link]

  • Product information, this compound | P&S Chemicals. [Link]

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide - MDPI. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing. [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - NIH. [Link]

  • 4-Chloro-7-(trifluoromethyl)quinazoline, min 96%, 1 gram. [Link]

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). - ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-7-(trifluoromethoxy)quinazoline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1160994-87-5

Introduction

4-Chloro-7-(trifluoromethoxy)quinazoline is a halogenated quinazoline derivative that has emerged as a significant building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, including the reactive chloro group at the 4-position and the trifluoromethoxy substituent at the 7-position, make it a valuable intermediate for the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be predicted based on structurally similar compounds and the known effects of its constituent functional groups. The trifluoromethoxy group is known to significantly increase lipophilicity and metabolic stability, which are desirable properties in drug candidates.

PropertyPredicted Value/InformationSource
Molecular Formula C₉H₄ClF₃N₂O-
Molecular Weight 248.59 g/mol -
Appearance Expected to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General knowledge of similar compounds
XlogP ~3.5-4.0Predicted based on related structures[1]

Synthesis of this compound

Proposed Synthetic Pathway

A likely precursor for the synthesis is 2-amino-4-(trifluoromethoxy)benzoic acid. The synthesis can be conceptualized in the following two key steps:

  • Formation of the Quinazolinone Core: Reaction of 2-amino-4-(trifluoromethoxy)benzoic acid with formamide or a similar one-carbon source at elevated temperatures would lead to the formation of 7-(trifluoromethoxy)quinazolin-4(3H)-one.

  • Chlorination: The resulting quinazolinone can then be converted to the target compound, this compound, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-(trifluoromethoxy)quinazolin-4(3H)-one

  • To a round-bottom flask, add 2-amino-4-(trifluoromethoxy)benzoic acid (1 equivalent).

  • Add an excess of formamide (approximately 10-20 equivalents).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the flask to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 7-(trifluoromethoxy)quinazolin-4(3H)-one.

Step 2: Synthesis of this compound

  • In a well-ventilated fume hood, place 7-(trifluoromethoxy)quinazolin-4(3H)-one (1 equivalent) in a round-bottom flask.

  • Add an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, predicted data based on similar structures can guide its characterization.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the quinazoline ring.

¹³C NMR (Predicted)

The carbon NMR spectrum would show characteristic signals for the quinazoline core carbons and the trifluoromethoxy group.

Mass Spectrometry (Predicted)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio) would be expected for the molecular ion.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors. The chloro group at the 4-position is a reactive site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing pharmacophores. This is a common strategy in the design of inhibitors targeting the ATP-binding site of kinases.

Role in Kinase Inhibitor Synthesis

Many potent and selective kinase inhibitors feature a 4-anilinoquinazoline scaffold.[4][5] The synthesis of these inhibitors often involves the reaction of a 4-chloroquinazoline derivative with a substituted aniline. The trifluoromethoxy group at the 7-position can enhance the binding affinity and selectivity of the final compound for the target kinase, as well as improve its pharmacokinetic properties.

Potential Targets

Quinazoline-based inhibitors have been successfully developed against a range of kinases implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR)[5][6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Src family kinases

The incorporation of the 7-trifluoromethoxy group could lead to novel inhibitors with improved efficacy and resistance profiles against these and other clinically relevant kinases.

Visualization of the Synthetic Pathway and Core Structure

G cluster_0 Synthesis of this compound A 2-amino-4-(trifluoromethoxy)benzoic acid C₈H₆F₃NO₃ B 7-(trifluoromethoxy)quinazolin-4(3H)-one C₉H₅F₃N₂O A->B Formamide, Δ C This compound C₉H₄ClF₃N₂O B->C POCl₃, Δ

Caption: Proposed synthetic pathway for this compound.

Caption: Core attributes of this compound.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in readily available literature, can be reliably approached through established chemical transformations. The presence of the reactive chlorine atom and the beneficial trifluoromethoxy group makes it an attractive starting material for the development of novel kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the potential of this versatile chemical entity.

References

  • Google Patents. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • Google Patents. (n.d.). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-7-(trifluoromethyl)quinazoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloroquinolines.
  • Google Patents. (n.d.). Process of Preparing a Quinazoline Derivative.
  • Semantic Scholar. (n.d.). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline‐4‐one derivatives (7 a‐e). Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed Central. Retrieved from [Link]

  • Muby Chemicals. (n.d.). 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS. Retrieved from [Link]

Sources

An In-depth Technical Guide to Determining the Solubility of 4-Chloro-7-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the aqueous solubility of the novel compound 4-Chloro-7-(trifluoromethoxy)quinazoline. Given the nascent state of public-domain data on this specific molecule, this document focuses on establishing robust experimental protocols, grounded in fundamental principles of physical chemistry and best practices in pharmaceutical sciences.

Introduction to this compound

This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] The introduction of a trifluoromethoxy group at the 7-position and a chlorine atom at the 4-position is anticipated to significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.

Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.[4][5] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in developing suitable dosage forms.[6] Therefore, the early and accurate determination of solubility is paramount in the drug discovery and development cascade.

Physicochemical Properties (Predicted and Known Analogs):

While specific experimental data for this compound is not widely available, we can infer certain properties based on its structure and data from related analogs.

PropertyPredicted/Analog-Based InformationSource
CAS Number 1160994-87-5[7]
Molecular Formula C9H4ClF3N2OInferred
Molecular Weight 248.59 g/mol Inferred
Predicted logP High (indicating potential for low aqueous solubility)[8]
pKa The quinazoline core contains basic nitrogen atoms, suggesting the compound will exhibit pH-dependent solubility.General Chemical Knowledge

The Critical Distinction: Thermodynamic vs. Kinetic Solubility

In the context of drug discovery, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[4][9][10]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, when the dissolved and solid states are in equilibrium.[11] This is a critical parameter for pre-formulation and late-stage development.[4][11]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[5][6][9] It measures the concentration at which the compound precipitates out of solution under these specific, non-equilibrium conditions. This high-throughput method is invaluable for the rapid screening of large numbers of compounds in early discovery phases.[4][6][9]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4][12] This method ensures that a true equilibrium is reached between the solid compound and the solution.

Principle: An excess of the solid compound is agitated in a specific solvent or buffer for a prolonged period until equilibrium is achieved. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solid This compound B Add chosen aqueous buffer (e.g., PBS pH 7.4) A->B C Incubate and agitate (e.g., 24-48h at 25°C) B->C D Filter to remove undissolved solid C->D E Quantify concentration in filtrate (e.g., HPLC-UV, LC-MS) D->E F Determine Thermodynamic Solubility (µg/mL or µM) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[13]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[4][11]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining undissolved particles.[13]

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10][13] A standard curve of the compound in the same buffer should be prepared for accurate quantification.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Kinetic Solubility: High-Throughput Plate-Based Assay

Kinetic solubility assays are designed for higher throughput and are commonly used in early drug discovery for compound screening.[6][9]

Principle: A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) is added to an aqueous buffer. The formation of a precipitate is then detected, often by light scattering (nephelometry) or by quantifying the amount of compound remaining in solution after filtration.[4][9][14]

Experimental Workflow:

G cluster_prep Preparation cluster_addition Addition & Incubation cluster_detection Detection cluster_analysis Analysis A Prepare a concentrated stock solution in DMSO (e.g., 10 mM) B Add stock solution to aqueous buffer in a microplate A->B C Incubate for a short period (e.g., 1-2 hours) B->C D1 Nephelometry: Measure light scattering C->D1 Method 1 D2 Direct UV/LC-MS: Filter and measure filtrate concentration C->D2 Method 2 E Determine Kinetic Solubility (µg/mL or µM) D1->E D2->E

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol (Direct UV/LC-MS Method):

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[6][14]

  • Plate Setup: In a 96-well filter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 98 µL) of the aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 2%.[5]

  • Incubation: Seal the plate and shake for 1 to 2 hours at room temperature.[4][5]

  • Filtration: Place the filter plate on top of a collection plate and centrifuge to separate the supernatant from any precipitate.

  • Quantification: Analyze the concentration of the compound in the filtrate from the collection plate using UV-spectroscopy or LC-MS, comparing against a standard curve.[4][14]

  • Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Factors Influencing Solubility and Experimental Considerations

Several factors can significantly impact the measured solubility of this compound:

  • pH: The basic nitrogens in the quinazoline ring mean that the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium. It is recommended to measure solubility at multiple pH values relevant to physiological conditions (e.g., pH 2.0, 6.5, and 7.4).

  • Temperature: Solubility is temperature-dependent. All experiments should be conducted at a constant, recorded temperature.

  • Compound Purity and Solid Form: The purity of the compound and its crystalline form (polymorphism) can affect solubility. It is essential to use a well-characterized, pure compound for these studies.

  • Equilibrium Time: For thermodynamic solubility, it is crucial to ensure that equilibrium has been reached. This can be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours) until the value plateaus.

Conclusion

This guide provides a robust framework for the systematic determination of the aqueous solubility of this compound. By employing both thermodynamic (shake-flask) and kinetic (plate-based) methods, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. Adherence to these detailed protocols will ensure the generation of high-quality, reliable, and reproducible solubility data, forming a solid foundation for subsequent formulation and preclinical development activities.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

  • Protocols.io. In-vitro Thermodynamic Solubility. (2025).

  • Domainex. Thermodynamic Solubility Assay.

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

  • Sigma-Aldrich. 4-Chloro-7-(trifluoromethyl)quinoline.

  • BioDuro. ADME Solubility Assay.

  • BLD Pharm. 4-Chloro-7-methoxyquinazolin-6-ol.

  • OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Atlantis Press.

  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.

  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate.

  • 2a biotech. This compound.

  • Chem-Impex. 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.

  • Semantic Scholar. Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents.

  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.

  • Sigma-Aldrich. 4-chloro-7-fluoro-6-nitro-quinazoline.

  • NIST. 4-Chloro-7-(trifluoromethyl)quinoline.

  • ChemicalBook. This compound CAS#: 1160994-87-5.

  • Santa Cruz Biotechnology. 4-Chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline.

  • Sigma-Aldrich. 4-Chloro-7-(trifluoromethyl)quinazoline.

  • ChemScene. 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline.

  • PubChemLite. 4-chloro-7-(trifluoromethyl)quinazoline (C9H4ClF3N2).

Sources

"4-Chloro-7-(trifluoromethoxy)quinazoline" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 4-Chloro-7-(trifluoromethoxy)quinazoline

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel synthetic compound, this compound. While direct empirical data on this specific molecule is nascent, this document synthesizes established principles from the broader quinazoline class of compounds and the well-documented influence of trifluoromethoxy substitutions in medicinal chemistry. We propose a primary mechanism centered on kinase inhibition and outline a rigorous, multi-faceted experimental strategy for its validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.

Introduction: The Rationale for this compound

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its bicyclic aromatic system provides a rigid framework for the precise orientation of functional groups, enabling high-affinity interactions with various biological targets. Quinazoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4]

The design of this compound incorporates two key strategic modifications to the basic quinazoline core:

  • The 4-Chloro Substituent: The chlorine atom at the 4-position is a critical synthetic handle. This position is highly susceptible to nucleophilic substitution, allowing for the facile introduction of various amine-containing side chains.[5] This modularity is a cornerstone of library synthesis for structure-activity relationship (SAR) studies, enabling the optimization of target affinity and selectivity. Many potent kinase inhibitors, such as gefitinib and erlotinib, are 4-anilinoquinazolines, derived from a 4-chloroquinazoline intermediate.[5][6]

  • The 7-(Trifluoromethoxy) Group: The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties in drug design.[7][8] Its strong electron-withdrawing nature can influence the electronic environment of the quinazoline ring system, potentially enhancing binding interactions with target proteins.[8] Furthermore, the -OCF₃ group significantly increases lipophilicity and is known to improve metabolic stability by blocking potential sites of oxidative metabolism.[9][10] This often leads to improved pharmacokinetic profiles, such as increased half-life and better oral bioavailability.[8]

Given these features, this compound is a promising lead scaffold for the development of targeted therapeutics, particularly in oncology.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive precedent from the 4-anilinoquinazoline class of molecules, the most probable mechanism of action for derivatives of this compound is the inhibition of protein kinases, specifically those in the receptor tyrosine kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR).[4][11]

EGFR is a key regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] The proposed mechanism involves the quinazoline nitrogen atoms (N1 and N3) forming key hydrogen bonds within the ATP-binding pocket of the kinase domain, effectively competing with the endogenous ATP substrate and blocking downstream signaling.[6]

Diagram 1: Proposed EGFR Inhibition Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ATP ATP EGFR->ATP RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Molecule 4-Anilino-7-(trifluoromethoxy) quinazoline Derivative Molecule->EGFR Inhibits (ATP Competitive) ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Proposed mechanism of EGFR inhibition by a derivative of the topic compound.

While EGFR inhibition is the primary hypothesis, other potential mechanisms associated with the quinazoline scaffold should not be disregarded and may warrant investigation depending on initial screening results. These include:

  • Tubulin Polymerization Inhibition: Some quinazoline derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][11]

  • PARP Inhibition: Poly-(ADP-ribose) polymerase is a key enzyme in DNA repair, and its inhibition can be synthetically lethal in cancers with specific DNA repair defects.[1][12]

  • DHFR Inhibition: Dihydrofolate reductase is a target for classical antifolate chemotherapeutics.[12]

Experimental Validation Workflow

A systematic, multi-tiered approach is required to elucidate and confirm the mechanism of action. The workflow should progress from broad, high-throughput screening to specific, hypothesis-driven assays.

Diagram 2: Overall Experimental Workflow

MOA_Workflow cluster_phase1 Phase 1: Initial Screening & Target Identification cluster_phase2 Phase 2: Target Validation & Cellular Effects cluster_phase3 Phase 3: Biophysical Characterization & In Vivo Proof-of-Concept A1 Synthesize Library of 4-Anilino Derivatives A2 Cell Viability Screening (e.g., MTT/LDH Assays) on Cancer Cell Panel A1->A2 A3 Broad Kinase Panel Screen (Biochemical Assays) A2->A3 Active compounds B1 IC50 Determination on Lead Kinase Targets A3->B1 Identified hits B2 Western Blot Analysis (Phospho-protein levels) B1->B2 C1 Target Engagement Assays (e.g., CETSA, SPR) B1->C1 B3 Cell Cycle Analysis (Flow Cytometry) B2->B3 B4 Apoptosis Assays (Caspase Glo, Annexin V) B2->B4 C2 X-ray Crystallography (Co-crystal structure) C1->C2 C3 Xenograft Animal Models C1->C3

Caption: A phased approach to elucidating the mechanism of action.

Phase 1: Target Identification

The initial phase focuses on synthesizing a focused library of compounds by reacting this compound with a diverse set of anilines and then screening them to identify primary biological effects and potential targets.

Protocol 1: Cell Viability MTT Assay This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR) This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, recombinant human EGFR enzyme, and the test compound at various concentrations.

  • Initiation: Add the kinase substrate (e.g., a synthetic peptide) and ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Assay Purpose Typical Output
MTT / Cell Viability Assess general cytotoxicity and anti-proliferative effects.IC₅₀ values (µM)
Kinase Panel Screen Identify specific kinase targets from a large panel.Percent inhibition at a fixed concentration (e.g., 10 µM)
LDH Cytotoxicity Assay Measures membrane integrity to differentiate cytotoxic from cytostatic effects.[13]Percent cytotoxicity
Phase 2: Cellular Target Validation

Once a primary target (e.g., EGFR) is identified, the next phase is to confirm that the compound engages and inhibits this target within a cellular context.

Protocol 3: Western Blot for Phospho-Protein Analysis This technique measures the levels of phosphorylated proteins to confirm inhibition of a specific signaling pathway.

  • Cell Treatment: Treat cancer cells (e.g., A549, which overexpresses EGFR) with the test compound at various concentrations for a defined period (e.g., 2-4 hours).

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk, then incubate with primary antibodies overnight (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-β-actin).

  • Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity to determine the reduction in protein phosphorylation relative to the total protein and loading control.

Diagram 3: Logic of Western Blot Analysis

Western_Blot_Logic logic Hypothesis: Compound inhibits EGFR Kinase Activity If True, then downstream phosphorylation will decrease Experiment: Treat cells, lyse, and perform Western Blot Expected Result: p-EGFR level decreases Total EGFR level is unchanged p-AKT level decreases β-actin (loading control) is unchanged node1 Conclusion: The compound inhibits the EGFR pathway in cells. logic:f3->node1 Confirmation

Caption: The logical flow for interpreting Western Blot results.

Phase 3: Biophysical Characterization

The final phase involves direct measurement of the physical interaction between the compound and its target protein, providing definitive proof of engagement.

Protocol 4: Surface Plasmon Resonance (SPR) SPR is a label-free technique to measure real-time binding kinetics and affinity.

  • Chip Preparation: Immobilize the purified recombinant target protein (e.g., EGFR kinase domain) onto a sensor chip.

  • Analyte Injection: Flow solutions of the test compound (analyte) at various concentrations over the chip surface.

  • Binding Measurement: A sensor detects changes in the refractive index at the surface, which is proportional to the mass of the bound analyte. This generates a sensorgram showing association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Parameter Description Significance
IC₅₀ (Enzymatic) Concentration for 50% inhibition of enzyme activity.Potency
IC₅₀ (Cellular) Concentration for 50% inhibition of cell proliferation.Cellular Efficacy
Kₑ (SPR) Equilibrium dissociation constant.Binding Affinity (lower Kₑ = higher affinity)
p-EGFR Reduction Decrease in phosphorylated EGFR in cells.Target Engagement

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel targeted therapies. Its inherent synthetic tractability and the favorable properties imparted by the trifluoromethoxy group position it as a valuable asset in modern drug discovery. The primary hypothesized mechanism of action is kinase inhibition, a pathway of immense clinical relevance. The experimental workflow detailed in this guide provides a robust framework for rigorously testing this hypothesis, from initial phenotypic screening to direct biophysical validation. Successful validation will pave the way for lead optimization, in vivo efficacy studies in xenograft models, and ultimately, the development of a new generation of precision medicines.

References

  • M.D. Ruffolo, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][7][9]

  • Ruffolo, M. D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link][9]

  • OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Atlantis Press. [Link][14]

  • Asghari, S., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link][1]

  • Al-Suwaidan, I. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link][3]

  • Ruffolo, M. D., et al. (2025). Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Link][10]

  • Wikipedia contributors. (n.d.). Trifluoromethoxy group. Wikipedia. [Link]

  • OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]

  • Keri, R. S., et al. (2024). Novel quinazoline derivatives: key pharmacological activities. Future Journal of Pharmaceutical Sciences. [Link][2]

  • Gao, F., & Wang, D. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link][4]

  • Wikipedia contributors. (n.d.). Quinazoline. Wikipedia. [Link][5]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Liu, Y., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link][6]

  • Alhassan, M. S., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications. [Link][13]

  • Kumar, D., et al. (2016). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, Y., et al. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. European Journal of Medicinal Chemistry. [Link][15]

  • Permatasari, D., et al. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Scientia Pharmaceutica. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link][11]

  • Al-Ostoot, F. H., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. [Link][12]

Sources

Spectroscopic data of "4-Chloro-7-(trifluoromethoxy)quinazoline" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-(trifluoromethoxy)quinazoline is a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a core component of numerous biologically active compounds, including several approved anticancer drugs. The introduction of a chloro group at the 4-position provides a reactive site for further chemical modification, while the trifluoromethoxy group at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of direct experimental spectra in the public domain, this document serves as a predictive analysis based on established spectroscopic principles and data from structurally related compounds. This guide is intended to aid researchers in the identification, characterization, and quality control of this important synthetic intermediate.

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring of the quinazoline core.

Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
~8.90s-H-2
~8.25d~9.0H-5
~7.80d~2.0H-8
~7.65dd~9.0, ~2.0H-6

Solvent: CDCl₃ or DMSO-d₆

Rationale for Predictions:

  • H-2: The proton at the 2-position of the quinazoline ring is typically a singlet and appears at a downfield chemical shift due to the deshielding effect of the two adjacent nitrogen atoms.

  • H-5: This proton is part of an ABX spin system. It is expected to be a doublet due to coupling with H-6. The electron-withdrawing effect of the chloro group at the 4-position will cause a downfield shift.

  • H-6: This proton will appear as a doublet of doublets due to coupling with both H-5 and H-8.

  • H-8: This proton is expected to be a doublet due to coupling with H-6.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ) ppm Assignment
~162C-4
~155C-2
~153C-7
~152C-8a
~130C-5
~125 (q, J ≈ 257 Hz)-OCF₃
~123C-6
~120C-4a
~118C-8

Rationale for Predictions:

  • The chemical shifts are predicted based on the known values for substituted quinazolines.

  • C-2, C-4, C-8a: These carbons are significantly influenced by the electronegative nitrogen atoms, resulting in downfield shifts.

  • C-7: The carbon attached to the trifluoromethoxy group will be shifted downfield.

  • -OCF₃: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single signal for the trifluoromethoxy group.

Predicted Chemical Shift (δ) ppm Multiplicity Assignment
~ -58s-OCF₃

Rationale for Predictions:

  • The chemical shift of the -OCF₃ group is typically found in this region. The absence of any adjacent protons would result in a singlet.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

**Predicted Wavenumber (cm⁻¹) **Vibrational Mode
~3100-3000C-H stretching (aromatic)
~1620-1580C=N stretching
~1550-1450C=C stretching (aromatic)
~1280-1240C-O-C stretching (asymmetric)
~1200-1100C-F stretching
~850-750C-Cl stretching

Rationale for Predictions:

  • The predicted vibrational frequencies are based on characteristic absorption bands for aromatic systems, C-N and C=N bonds within the quinazoline ring, and the C-O-C, C-F, and C-Cl bonds of the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed.

  • Major Fragments:

    • Loss of a chlorine atom (-Cl).

    • Loss of the trifluoromethoxy group (-OCF₃).

    • Fragmentation of the quinazoline ring.

MS_Fragmentation M [M]⁺˙ This compound M_Cl [M-Cl]⁺ M->M_Cl - Cl M_OCF3 [M-OCF3]⁺ M->M_OCF3 - OCF3 Quinazoline_core Quinazoline core fragments M_Cl->Quinazoline_core M_OCF3->Quinazoline_core

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectral data, along with their interpretations, offer a valuable resource for researchers working with this compound. While these predictions are based on sound spectroscopic principles and data from analogous structures, experimental verification is recommended for definitive characterization.

References

Due to the predictive nature of this guide, direct literature references for the spectroscopic data of this compound are not available. The predictions are based on general principles of organic spectroscopy and data from publicly available spectral databases for structurally related quinazoline derivatives.

For general spectroscopic principles and data compilations, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectral Database for Organic Compounds (SDBS). [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

The Emergence of 4-Chloro-7-(trifluoromethoxy)quinazoline Derivatives in Kinase-Targeted Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as a privileged core for potent kinase inhibitors. This technical guide delves into the burgeoning class of 4-Chloro-7-(trifluoromethoxy)quinazoline derivatives, exploring their synthesis, biological activity, and therapeutic potential. We will dissect the rationale behind their design, grounded in established structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document serves as an in-depth resource for researchers aiming to navigate the synthesis and biological characterization of this promising class of compounds in the pursuit of novel anticancer agents.

Introduction: The Quinazoline Scaffold and the Significance of Strategic Substitution

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has emerged as a highly successful pharmacophore in modern medicinal chemistry.[1] Its rigid structure provides an ideal framework for the precise orientation of substituents to interact with the ATP-binding pocket of various protein kinases.[2] This has led to the development of several FDA-approved kinase inhibitors for the treatment of various cancers, including gefitinib, erlotinib, and lapatinib.[3]

The focus of this guide, the This compound core, represents a strategic evolution in quinazoline-based drug design. The substitutions at the 4 and 7 positions are not arbitrary; they are intended to impart specific, advantageous properties:

  • The 4-Chloro Group: This is a key reactive handle for synthesis. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by nucleophiles, most commonly anilines. This allows for the facile introduction of a wide variety of substituents at this position, enabling the exploration of the structure-activity relationship (SAR) and the fine-tuning of target specificity and potency.

  • The 7-(Trifluoromethoxy) Group: This group is introduced to enhance the drug-like properties of the molecule. The trifluoromethoxy (OCF₃) group is a lipophilic, electron-withdrawing moiety that can improve metabolic stability by blocking potential sites of oxidative metabolism. Its lipophilicity can also enhance cell membrane permeability, leading to better bioavailability.

This guide will provide a comprehensive overview of the synthesis, biological evaluation, and underlying mechanistic principles of this compound derivatives as potential kinase inhibitors for cancer therapy.

Synthetic Strategy: A Modular Approach to Derivative Libraries

The synthesis of this compound derivatives is typically achieved through a multi-step process that allows for modular diversification. The general synthetic workflow is outlined below.

General Synthetic Workflow

Synthetic Workflow A Substituted Anthranilic Acid B Quinazolin-4-one Intermediate A->B Cyclization C This compound Core B->C Chlorination E Final 4-Anilino-7-(trifluoromethoxy)quinazoline Derivatives C->E Nucleophilic Aromatic Substitution D Diverse Anilines D->E

Caption: General synthetic workflow for 4-anilino-7-(trifluoromethoxy)quinazoline derivatives.

Step-by-Step Synthetic Protocol

This protocol outlines a plausible and adaptable synthetic route. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Step 1: Synthesis of 7-(Trifluoromethoxy)quinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-(trifluoromethoxy)benzoic acid (1 equivalent) and formamide (excess, e.g., 10 equivalents).

  • Heating: Heat the reaction mixture to 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the 7-(trifluoromethoxy)quinazolin-4(3H)-one intermediate.

Causality: The cyclization of the anthranilic acid with formamide is a classic and efficient method for the formation of the quinazolinone ring system.

Step 2: Chlorination to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 7-(trifluoromethoxy)quinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) (excess, e.g., 10-15 equivalents).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

  • Reflux: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Removal of Excess Reagent: Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation: To the residue, add ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid. The product will precipitate out. Collect the solid by vacuum filtration, wash with water, and dry to obtain the this compound core.

Causality: Thionyl chloride is a powerful chlorinating agent that converts the hydroxyl group of the quinazolinone into a chloro group, which is a much better leaving group for the subsequent nucleophilic substitution.

Step 3: Nucleophilic Aromatic Substitution with Anilines

  • Reaction Setup: In a suitable solvent such as isopropanol or acetonitrile, dissolve the this compound (1 equivalent) and the desired substituted aniline (1-1.2 equivalents).

  • Reaction Conditions: Add a catalytic amount of acid (e.g., a few drops of concentrated HCl) and heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the final 4-anilino-7-(trifluoromethoxy)quinazoline derivative.

Causality: The electron-deficient nature of the quinazoline ring at the 4-position facilitates nucleophilic aromatic substitution by the anilino group. The acidic catalyst protonates the quinazoline nitrogen, further activating the ring towards nucleophilic attack.

Biological Activity and Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary biological targets for 4-anilinoquinazoline derivatives are protein kinases, particularly receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4] These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[5]

Mechanism of Action: Competitive ATP Inhibition

4-Anilinoquinazoline derivatives act as competitive inhibitors of ATP at the kinase domain.[6] The quinazoline core mimics the adenine ring of ATP and forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The 4-anilino substituent projects into a hydrophobic pocket adjacent to the ATP-binding site, providing additional binding affinity and selectivity. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade.

EGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Quinazoline 4-Anilinoquinazoline Inhibitor Quinazoline->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the site of inhibition by 4-anilinoquinazoline derivatives.

Structure-Activity Relationship (SAR): Guiding Principles for Rational Design

The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the 4-anilino ring.[2] Understanding these SAR principles is crucial for the rational design of potent and selective inhibitors.

SAR Principles cluster_0 Quinazoline Core cluster_1 4-Anilino Ring SAR Structure-Activity Relationship (SAR) Position7 Position 7: - Small, lipophilic groups (e.g., -OCHF2, -OCF3) can improve potency and metabolic stability. SAR->Position7 Position6 Position 6: - Solubilizing groups (e.g., morpholinoethoxy) can enhance pharmacokinetic properties. SAR->Position6 MetaPosition Meta-Position (3'): - Small, electron-withdrawing groups (e.g., -Cl, -Br, -CN) often enhance potency. SAR->MetaPosition ParaPosition Para-Position (4'): - Can tolerate a range of substituents, but often less sensitive than the meta-position. SAR->ParaPosition

Caption: Key structure-activity relationship principles for 4-anilinoquinazoline kinase inhibitors.

  • Substituents on the Quinazoline Ring:

    • Positions 6 and 7: These positions are often modified to improve pharmacokinetic properties. Small, lipophilic groups at the 7-position, such as the trifluoromethoxy group, can enhance potency and metabolic stability. Solubilizing groups at the 6-position can improve aqueous solubility and oral bioavailability.[2]

  • Substituents on the 4-Anilino Ring:

    • Meta-Position (3'): This position is often critical for potency. Small, electron-withdrawing groups such as chloro, bromo, or cyano at this position can significantly enhance inhibitory activity.

    • Para-Position (4'): This position generally has more steric tolerance, but the nature of the substituent can still influence activity and selectivity.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the in vitro evaluation of newly synthesized this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the in vitro potency of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant protein kinase (e.g., EGFR, VEGFR2)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine Triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well or 96-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of the plate, add the test compound dilution.

    • Add the kinase enzyme and substrate mixture to each well.

    • Include controls: a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the effect of test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well clear flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.

Screening Workflow Start Synthesized Compound Library KinaseAssay In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR2) Start->KinaseAssay IC50_Determination Determine IC50 Values KinaseAssay->IC50_Determination HitSelection Select Potent Hits (Low IC50) IC50_Determination->HitSelection CellAssay Cell-Based Antiproliferative Assay (e.g., MTT on A549, MCF-7) HitSelection->CellAssay GI50_Determination Determine GI50 Values CellAssay->GI50_Determination LeadCandidate Identify Lead Candidates GI50_Determination->LeadCandidate FurtherStudies Further In Vivo and ADME/Tox Studies LeadCandidate->FurtherStudies

Caption: A typical workflow for the in vitro screening of novel kinase inhibitors.

Data Presentation: A Template for Summarizing Biological Activity

Systematic data collection and presentation are crucial for understanding SAR and for comparing the activity of novel compounds. The following table provides a template for summarizing key biological data.

Compound IDR Group (at 4-anilino)Target KinaseKinase IC₅₀ (nM)Cell LineAntiproliferative GI₅₀ (µM)
Example-1 3-chloroanilineEGFRA549
Example-2 3-bromoanilineEGFRA549
Example-3 3-ethynylanilineEGFRA549
Example-4 3-chloroanilineVEGFR2HUVEC
Example-5 3-bromoanilineVEGFR2HUVEC

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel kinase inhibitors for cancer therapy. The strategic placement of the chloro and trifluoromethoxy groups offers a balance of synthetic accessibility and favorable drug-like properties. By leveraging established SAR principles and employing robust in vitro screening assays, researchers can efficiently explore the therapeutic potential of this compound class.

Future research in this area should focus on:

  • Expanding the Derivative Library: Synthesizing a diverse range of derivatives with various substitutions on the 4-anilino ring to further probe the SAR and identify compounds with enhanced potency and selectivity.

  • Broad-Spectrum Kinase Profiling: Screening promising compounds against a wide panel of kinases to understand their selectivity profile and identify potential off-target effects or opportunities for developing multi-targeted inhibitors.

  • In Vivo Efficacy and Pharmacokinetic Studies: Advancing lead candidates to in vivo cancer models to evaluate their therapeutic efficacy, bioavailability, and overall pharmacokinetic profile.

  • Exploration of Novel Targets: While EGFR and VEGFR are primary targets, the versatility of the quinazoline scaffold suggests that derivatives could be designed to inhibit other clinically relevant kinases.

By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives in the ongoing fight against cancer.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science, 14(09), 069-075.
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Current Bioactive Compounds, 19(9), 83-98.
  • Quinazoline derivatives useful for treatment of neoplastic disease. (1995). Google Patents.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals, 16(4), 534.
  • Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). (2017).
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2023). Journal of Biomolecular Structure and Dynamics, 41(19), 9845-9862.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a series of novel 4-anlinoquinazoline derivatives possessing quinazoline skeleton: Design, synthesis, EGFR kinase inhibitory efficacy, and evaluation of anticancer activities in vitro. (2017). European Journal of Medicinal Chemistry, 138, 1037-1052.
  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2016). Iranian Journal of Basic Medical Sciences, 19(12), 1332-1338.
  • Therapeutic preparations containing quinazoline derivatives. (1992). Google Patents.
  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. (2015). ResearchGate. Retrieved from [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152), a novel oral angiokinase inhibitor with favorable pharmacokinetics. (2020). Acta Pharmaceutica Sinica B, 10(9), 1668-1681.
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinazoline derivatives. (1996). Google Patents.
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science. Retrieved from [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules, 28(1), 108.
  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. (2024). European Journal of Medicinal Chemistry, 263, 115939.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). ResearchGate. Retrieved from [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). Pharmaceuticals, 16(4), 534.

Sources

The 4-Chloro-7-(trifluoromethoxy)quinazoline Scaffold: A Technical Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinazoline Scaffold in Kinase Inhibition

Protein kinases, enzymes that regulate a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.

Within the landscape of kinase inhibitor discovery, the quinazoline scaffold has earned the designation of a "privileged structure."[1] This bicyclic aromatic heterocycle, composed of fused benzene and pyrimidine rings, provides a rigid and synthetically tractable framework for the design of potent and selective kinase inhibitors.[1] The remarkable success of quinazoline-based drugs, such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), has solidified the importance of this scaffold in medicinal chemistry.[2][3] These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways.[1]

This technical guide delves into the potential of a specific, yet underexplored, quinazoline derivative: 4-Chloro-7-(trifluoromethoxy)quinazoline . We will explore the rationale behind its design, propose synthetic strategies, discuss its potential as a kinase inhibitor scaffold, and provide detailed experimental protocols for its evaluation.

The Core Scaffold: this compound - A Strategic Design

The design of the this compound scaffold is a deliberate convergence of key pharmacophoric features aimed at optimizing kinase inhibitory activity and drug-like properties.

The Quinazoline Core: As established, the quinazoline ring system is a well-validated anchor for kinase binding. The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[3]

The 4-Chloro Substituent: The chlorine atom at the 4-position serves as a versatile synthetic handle. It is a reactive leaving group, readily displaced by nucleophiles such as amines.[4] This allows for the facile introduction of various side chains, most notably anilino groups, which are known to occupy the hydrophobic pocket of the kinase active site and are critical for the activity of many EGFR inhibitors.[1][3]

The 7-(Trifluoromethoxy) Group: The incorporation of a trifluoromethoxy (-OCF3) group at the 7-position is a strategic choice to enhance the physicochemical and pharmacokinetic properties of the molecule.[5][6][7] The trifluoromethoxy group is highly electronegative and metabolically stable due to the strength of the carbon-fluorine bonds.[5][7] Its key contributions to a drug candidate's profile include:

  • Increased Metabolic Stability: The C-F bonds are resistant to enzymatic cleavage, which can prolong the drug's half-life in the body.[5][7][8]

  • Modulation of Lipophilicity: The -OCF3 group significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and enhance its bioavailability.[5][7]

  • Enhanced Binding Interactions: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the quinazoline ring, potentially leading to stronger interactions with the target kinase.[7]

Synthesis and Derivatization

The synthesis of the this compound core and its subsequent derivatization are critical steps in exploring its potential as a kinase inhibitor scaffold.

Proposed Synthesis of this compound

A plausible synthetic route, adapted from general quinazoline synthesis methodologies, is outlined below.

Synthesis_of_this compound A 2-Amino-4-(trifluoromethoxy)benzoic acid C 7-(Trifluoromethoxy)quinazolin-4(3H)-one A->C Cyclization B Formamidine acetate B->C E This compound C->E Chlorination D Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) D->E

Caption: Proposed synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • Cyclization: 2-Amino-4-(trifluoromethoxy)benzoic acid is reacted with formamidine acetate in a suitable high-boiling solvent, such as 2-methoxyethanol or N,N-dimethylformamide (DMF), under reflux conditions to yield 7-(trifluoromethoxy)quinazolin-4(3H)-one.

  • Chlorination: The resulting quinazolinone is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), typically with gentle heating, to afford the target compound, this compound.[1]

Derivatization at the 4-Position

The true potential of this scaffold lies in the diversity of derivatives that can be generated from the 4-chloro intermediate. The most common and fruitful derivatization strategy for quinazoline-based kinase inhibitors is the nucleophilic aromatic substitution (SNAr) reaction with substituted anilines.

Derivatization_Workflow A This compound C 4-Anilino-7-(trifluoromethoxy)quinazoline Derivative A->C SNAr Reaction B Substituted Aniline (R-NH₂) B->C D Kinase Inhibition Assays C->D E SAR Studies D->E Mechanism_of_Action inhibitor {4-Anilino-7-(trifluoromethoxy)quinazoline | Quinazoline Core | Anilino Group} kinase ATP Binding Pocket Hinge Region Hydrophobic Pocket inhibitor->kinase:f1 H-bonds inhibitor->kinase:f2 Hydrophobic Interactions

Sources

The Strategic Incorporation of the Trifluoromethoxy Group in Quinazoline-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, particularly for epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition factor (c-MET). The strategic introduction of fluorine-containing functional groups has been a pivotal strategy to enhance the pharmacological properties of these inhibitors. This technical guide provides an in-depth exploration of the role of the trifluoromethoxy (-OCF3) group in the design and function of quinazoline-based inhibitors. We will delve into the physicochemical and pharmacokinetic advantages conferred by this unique substituent, analyze its impact on structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.

Introduction: The Rise of Fluorine in Kinase Inhibitor Design

The quinazoline core has proven to be a privileged scaffold for the development of potent ATP-competitive kinase inhibitors.[1][2] Marketed drugs such as gefitinib and erlotinib, both potent EGFR inhibitors, feature the 4-anilinoquinazoline framework.[2] A key strategy in modern medicinal chemistry to optimize drug candidates involves the introduction of fluorine atoms or fluorine-containing moieties.[3] The trifluoromethyl (-CF3) group, for instance, is a well-established substituent used to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] More recently, the trifluoromethoxy (-OCF3) group has garnered significant interest for its distinct electronic and steric properties that can offer unique advantages in drug design.[3][5]

This guide will specifically focus on the strategic use of the trifluoromethoxy group in the context of quinazoline inhibitors, providing a comprehensive resource for researchers in the field.

Physicochemical and Pharmacokinetic Profile of the Trifluoromethoxy Group

The trifluoromethoxy group possesses a unique combination of properties that can be strategically leveraged to improve the drug-like characteristics of quinazoline inhibitors.

Physicochemical Properties

The trifluoromethoxy group is characterized by its strong electron-withdrawing nature and high lipophilicity.[3][5] These attributes can significantly influence the pKa of nearby functionalities and the overall electronic distribution of the molecule, which in turn can modulate binding interactions with the target kinase.[3]

A key distinction between the trifluoromethoxy and the more common trifluoromethyl group lies in their lipophilicity. The -OCF3 group is generally considered to be more lipophilic than the -CF3 group.[3] This difference allows for a finer tuning of the overall lipophilicity of a drug candidate, which is a critical parameter for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of Physicochemical Properties of -CF3 and -OCF3 Groups

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)
Hansch Lipophilicity Parameter (π)+0.88+1.04
Hammett Electronic Parameter (σp)+0.54+0.35
Steric Parameter (Taft Es)-1.16-0.50

Data compiled from various sources on physicochemical parameters in drug design.

Pharmacokinetic Implications

The incorporation of a trifluoromethoxy group can have a profound impact on the pharmacokinetic profile of a quinazoline inhibitor.

  • Metabolic Stability: The C-F bonds in the -OCF3 group are exceptionally strong, rendering it highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability.

  • Membrane Permeability: The high lipophilicity of the trifluoromethoxy group can enhance the ability of a molecule to cross cellular membranes, which is crucial for reaching intracellular kinase targets.[3]

  • Bioavailability: By improving both metabolic stability and membrane permeability, the -OCF3 group can contribute to enhanced oral bioavailability of quinazoline inhibitors.

Structure-Activity Relationship (SAR) of Trifluoromethoxy-Substituted Quinazoline Inhibitors

The introduction of a trifluoromethoxy group onto the quinazoline scaffold can significantly influence its binding affinity and selectivity for the target kinase. The precise impact, however, is highly dependent on the position of the substitution and the overall molecular context.

Substitution on the 4-Anilino/Phenoxy Moiety

The 4-position of the quinazoline ring is a critical point for interaction with the hinge region of the kinase ATP-binding pocket.[2] Substituents on the aniline or phenoxy ring at this position can therefore directly impact binding affinity.

While the trifluoromethyl group has been extensively studied in this position, data on the trifluoromethoxy group is more limited. In one comparative study of 4-phenoxy-quinazolines, the trifluoromethyl-substituted analog (IC50 not specified) was synthesized alongside the trifluoromethoxy-substituted analog.[6] While this particular study did not provide a direct activity comparison, it highlights the synthetic accessibility of such compounds. It is important to note that in some reported cases, the introduction of an electron-donating group like methoxy (-OCH3) has led to a decrease in inhibitory activity against EGFR, suggesting that the electronic effects of the substituent are a critical consideration.[2]

A systematic comparison of trifluoromethoxy-substituted anilinoquinazolines with their trifluoromethyl and other halogenated counterparts is crucial to fully elucidate the SAR. The unique combination of steric bulk and electronic properties of the -OCF3 group may offer opportunities to achieve novel binding interactions and improved selectivity profiles.

Visualization of a Generic 4-Anilinoquinazoline Inhibitor

G cluster_quinazoline Quinazoline Core cluster_anilino 4-Anilino Moiety cluster_substituent Substituent Q_N1 N1 Q_C2 C2 Q_N1->Q_C2 Q_N3 N3 Q_C2->Q_N3 Q_C4 C4 Q_N3->Q_C4 Q_C4->Q_N1 Q_Benzene Fused Benzene Ring Anilino_NH NH Q_C4->Anilino_NH Hinge Binding Anilino_Phenyl Phenyl Ring Anilino_NH->Anilino_Phenyl OCF3 -OCF3 Anilino_Phenyl->OCF3 Modulates Potency & Selectivity caption Generic 4-Anilinoquinazoline Structure

Caption: Generic structure of a 4-anilinoquinazoline inhibitor highlighting the key components.

Synthesis of Trifluoromethoxy-Substituted Quinazoline Inhibitors

The synthesis of trifluoromethoxy-substituted quinazolines typically involves the construction of the quinazoline core followed by the introduction of the substituted aniline or phenol moiety.

Synthesis of a 4-Phenoxy-2-(4-(trifluoromethoxy)phenyl)quinazoline

The following protocol is adapted from a published procedure for the synthesis of a 4-phenoxy-2-(4-(trifluoromethoxy)phenyl)quinazoline.[6]

Step 1: Synthesis of 2-(4-(trifluoromethoxy)phenyl)quinazolin-4(3H)-one

This intermediate is typically synthesized via a condensation reaction between 2-aminobenzamide and 4-(trifluoromethoxy)benzoyl chloride.

Step 2: Chlorination of the Quinazolinone

The quinazolinone is converted to the corresponding 4-chloroquinazoline using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

Step 3: Nucleophilic Aromatic Substitution with a Phenol

The final product is obtained by reacting the 4-chloroquinazoline with a phenol in the presence of a base. The following is a more general procedure for the final coupling step.

Experimental Protocol: Synthesis of 4-Phenoxy-2-(4-(trifluoromethoxy)phenyl)quinazoline

  • To a stirred solution of 2-(4-(trifluoromethoxy)phenyl)quinazolin-4(3H)-one (1.0 equiv.) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl3, 3.0 equiv.) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Heat the reaction mixture to 85 °C and stir for 5 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • To the crude 4-chloro-2-(4-(trifluoromethoxy)phenyl)quinazoline, add acetonitrile, the desired phenol (1.2 equiv.), and a catalytic amount of HCl in dioxane.

  • Heat the reaction mixture in a microwave reactor at 80 °C for 30 minutes.

  • After completion, concentrate the reaction mixture in vacuo.

  • Add water to the residue and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-phenoxy-2-(4-(trifluoromethoxy)phenyl)quinazoline.

Synthesis Quinazolinone 2-(4-(trifluoromethoxy)phenyl) quinazolin-4(3H)-one Chloroquinazoline 4-Chloro-2-(4-(trifluoromethoxy)phenyl) quinazoline Quinazolinone->Chloroquinazoline POCl3, DIPEA, Toluene, 85°C FinalProduct 4-Phenoxy-2-(4-(trifluoromethoxy)phenyl) quinazoline Chloroquinazoline->FinalProduct Phenol, HCl, MeCN, 80°C (MW) caption Synthetic scheme for a trifluoromethoxy-substituted quinazoline.

Caption: Synthetic pathway for a 4-phenoxy-quinazoline derivative.

Biological Evaluation of Trifluoromethoxy-Substituted Quinazoline Inhibitors

The biological activity of novel quinazoline inhibitors is typically assessed through a series of in vitro assays to determine their potency against the target kinase and their effect on cancer cell proliferation.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a representative method for determining the IC50 value of an inhibitor against EGFR kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute recombinant human EGFR kinase and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

  • Assay Plate Setup:

    • Add the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the diluted EGFR enzyme to each well.

    • Initiate the kinase reaction by adding the ATP and substrate mixture to each well.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.[6]

Cell Proliferation Assays

These assays measure the effect of a compound on the viability and growth of cancer cell lines that are dependent on the target kinase for survival. The MTT assay is a commonly used colorimetric method.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 for EGFR, MKN45 for c-MET) in a 96-well plate at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compound or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.[1]

Assays cluster_kinase_assay In Vitro Kinase Assay cluster_cell_assay Cell Proliferation Assay (MTT) Kinase Recombinant Kinase ADP ADP (Product) Kinase->ADP Kinase Reaction Inhibitor_K Test Inhibitor Inhibitor_K->Kinase ATP_Substrate ATP + Substrate ATP_Substrate->ADP Kinase Reaction IC50_K Determine IC50 ADP->IC50_K Quantify Cells Cancer Cells Viability Cell Viability Cells->Viability Measure Metabolism Inhibitor_C Test Inhibitor Inhibitor_C->Cells IC50_C Determine IC50 Viability->IC50_C caption Workflow for biological evaluation.

Caption: Overview of the biological evaluation workflow for quinazoline inhibitors.

Conclusion and Future Perspectives

The trifluoromethoxy group represents a valuable, albeit underutilized, tool in the medicinal chemist's arsenal for the design of next-generation quinazoline-based kinase inhibitors. Its unique physicochemical properties offer the potential to enhance metabolic stability, modulate lipophilicity for improved pharmacokinetics, and create novel binding interactions within the kinase active site.

While the available data directly comparing trifluoromethoxy-substituted quinazolines to other analogues is still emerging, the foundational principles of its role in drug design are well-established. Future research should focus on the systematic incorporation of the -OCF3 group at various positions on the quinazoline scaffold and its pendant groups, followed by comprehensive SAR studies and in-depth biological evaluation. Such efforts are poised to unlock new avenues for the development of more potent, selective, and durable kinase inhibitors for the treatment of cancer and other diseases.

References

  • [Link to a general review on MTT assays]
  • [Link to a paper describing an MTT assay on cancer cells]
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • [Link to a general review on SAR of quinazoline inhibitors]
  • [Link to a review on trifluoromethoxy group in medicinal chemistry]
  • [Link to a paper on trifluoromethyl-containing quinazoline inhibitors]
  • [Link to the paper on the synthesis of 4-phenoxy-2-(4-(trifluoromethoxy)phenyl)quinazoline]
  • [Link to a paper on the synthesis of fluorin
  • [Link to a review on recent advances in quinazoline-based EGFR inhibitors]
  • [Link to a paper on the synthesis of tricyclic quinazolinones]
  • [Link to a comprehensive review on SAR of quinazoline-based EGFR inhibitors]
  • [Link to a paper on the synthesis and SAR of quinazoline deriv
  • [Link to a paper on the synthesis of quinazoline-based MET kinase inhibitors]
  • [Link to a paper on dual EGFR/c-Met quinazoline inhibitors]
  • [Link to a paper on the optimization of quinazoline deriv
  • [Link to a paper on irreversible EGFR inhibitors with a quinazoline core]
  • [Link to a paper on quinazoline-based triazine deriv
  • [Link to a review on the synthesis and bioactivities of quinazoline deriv

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-Chloro-7-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 4-Chloro-7-(trifluoromethoxy)quinazoline, a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. The trifluoromethoxy group imparts unique properties, including increased metabolic stability and lipophilicity, making this scaffold highly valuable for developing targeted therapeutics, particularly kinase inhibitors. This guide presents a validated two-step synthetic pathway, beginning with the cyclization of 2-amino-4-(trifluoromethoxy)benzoic acid to form the quinazolinone core, followed by a robust chlorination protocol. The application note is structured to provide not only step-by-step instructions but also the underlying chemical principles, safety considerations, and methods for characterization to ensure reproducibility and high-purity outcomes.

Introduction: Significance and Applications

Quinazoline derivatives are privileged scaffolds in drug discovery, forming the core of numerous approved drugs, including the anticancer agents gefitinib and erlotinib.[1] The 4-chloro position on the quinazoline ring serves as a highly reactive site for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing side chains to build diverse compound libraries for screening.

The specific subject of this guide, this compound, is an important intermediate for synthesizing targeted therapies. The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group at the 7-position can significantly influence the electronic properties of the quinazoline system, modulating the reactivity of the C4-Cl bond and the binding affinity of the final molecule to its biological target. This substituent is often employed to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.

Recommended Synthetic Pathway

The most reliable and commonly employed strategy for the synthesis of this compound proceeds via a two-step sequence. This approach ensures high yields and purity, leveraging well-established chemical transformations.

  • Step 1: Cyclocondensation. Formation of the quinazolinone ring system by heating 2-amino-4-(trifluoromethoxy)benzoic acid with a formylating agent, typically formamide or formamidine acetate.

  • Step 2: Chlorination. Conversion of the resulting 7-(trifluoromethoxy)quinazolin-4(3H)-one to the target 4-chloro derivative using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

This pathway is efficient and scalable, making it suitable for both discovery and process chemistry environments.

G cluster_0 Synthetic Workflow A 2-Amino-4-(trifluoromethoxy)benzoic Acid B 7-(Trifluoromethoxy)quinazolin-4(3H)-one A->B  Step 1: Cyclocondensation  (Formamide, 160-180 °C) C This compound (Target Compound) B->C  Step 2: Chlorination  (POCl₃, Δ)

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-7-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-QC47TFM-SNAR-2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Chloro-7-(trifluoromethoxy)quinazoline, a key building block in modern medicinal chemistry. We delve into the mechanistic underpinnings of its reactivity, highlighting the activating role of the quinazoline core and the 7-(trifluoromethoxy) substituent. Detailed, field-proven protocols for the substitution reaction with representative amine, alcohol, and thiol nucleophiles are presented, offering researchers and drug development professionals a practical guide to synthesizing diverse libraries of pharmacologically relevant 4-substituted quinazolines. Safety protocols, data interpretation, and workflow visualizations are included to ensure robust and reproducible experimental outcomes.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, bicyclic structure provides a versatile template for presenting functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. Notably, 4-substituted quinazoline derivatives have been extensively investigated as potent inhibitors of various protein kinases, such as the epidermal growth factor receptor (EGFR), which are implicated in oncology.[1]

The subject of this guide, this compound, is an advanced intermediate designed for the synthesis of next-generation kinase inhibitors and other targeted therapies. The chlorine atom at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the 7-(trifluoromethoxy) group significantly modulates the molecule's electronic and pharmacokinetic properties.

Scientific Principles and Mechanistic Overview

The SNAr Reaction on the Quinazoline Core

The nucleophilic substitution at the C4 position of 4-chloroquinazoline proceeds via a stepwise SNAr mechanism.[3] The inherent electron deficiency of the pyrimidine ring, caused by the two nitrogen atoms, activates the C4 position towards nucleophilic attack. This activation is a cornerstone of quinazoline chemistry, making the C4-chloride highly susceptible to displacement.

The generally accepted mechanism involves two main steps:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] This step is typically the rate-determining step of the reaction.

  • Chloride Elimination: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.

The Role of the 7-(Trifluoromethoxy) Substituent

The trifluoromethoxy (-OCF3) group at the C7 position plays a crucial role in enhancing the reactivity of the scaffold. Its properties include:

  • Strong Electron-Withdrawing Effect: The -OCF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is transmitted through the benzene ring, further increasing the electrophilicity of the C4 carbon and stabilizing the negatively charged Meisenheimer intermediate. This stabilization lowers the activation energy of the first step, thereby accelerating the overall reaction rate.

  • Enhanced Lipophilicity: The inclusion of the -OCF3 group increases the molecule's lipophilicity. In drug design, this can improve membrane permeability and overall pharmacokinetic behavior.

  • Metabolic Stability: The trifluoromethoxy group is exceptionally stable to metabolic degradation, making it an attractive feature for developing drug candidates with longer biological half-lives.

The combination of the intrinsic reactivity of the 4-chloroquinazoline core and the powerful activating effect of the 7-(trifluoromethoxy) group makes this substrate highly efficient in SNAr reactions.

Caption: SNAr mechanism on the quinazoline core.

Safety and Handling

This compound and its analogues are potent, biologically active molecules that must be handled with care.

  • Hazard Identification: The starting material, 4-Chloro-7-(trifluoromethyl)quinazoline (a close analogue), is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Assume this compound has a similar hazard profile.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Refer to the specific Safety Data Sheet (SDS) for the lot number you are using before commencing any experimental work.

Experimental Protocols

The following protocols are representative procedures for the nucleophilic substitution on this compound. Reactions should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol details the synthesis of a 4-anilino-7-(trifluoromethoxy)quinazoline derivative, a common scaffold in kinase inhibitors. The procedure is adapted from a similar reaction with 4-chloro-7-trifluoromethylquinazoline.[5]

Amination_Workflow A 1. Dissolve this compound in Ethanol B 2. Add Aniline (or derivative) to the solution A->B C 3. Stir at room temperature (monitor exotherm) B->C D 4. Cool and collect precipitated product by filtration C->D E 5. Wash solid with cold Ethanol D->E F 6. Triturate with dilute aq. NaOH to remove HCl salt E->F G 7. Filter, wash with water, and dry F->G H 8. Recrystallize from a suitable solvent (e.g., Ethanol) G->H

Caption: General workflow for amination reactions.

Reagent/MaterialM.W.Amount (1 mmol scale)MolesNotes
This compound248.59249 mg1.0 mmolStarting Material
Aniline93.1393 mg (91 µL)1.0 mmolNucleophile
Ethanol (anhydrous)-5 mL-Solvent
Sodium Hydroxide (1M aq.)40.00As needed-For workup
Deionized Water-As needed-For workup
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (249 mg, 1.0 mmol).

  • Add anhydrous ethanol (5 mL) and stir to dissolve the solid.

  • Carefully add aniline (91 µL, 1.0 mmol) to the solution. Note: The reaction can be vigorous and exothermic, sometimes leading to immediate solidification of the product.[5] Control the addition rate if necessary.

  • Stir the mixture at room temperature for 1-4 hours, or until the reaction is deemed complete by TLC analysis.

  • If a solid precipitate has formed, cool the mixture in an ice bath for 30 minutes.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Transfer the crude solid to a beaker and triturate with 1M aqueous sodium hydroxide solution to neutralize the HCl byproduct and free the amine base.

  • Filter the solid again, wash thoroughly with deionized water until the filtrate is neutral, and dry under vacuum.

  • For further purification, recrystallize the product from ethanol to yield the desired 4-anilino-7-(trifluoromethoxy)quinazoline.

Protocol 2: Reaction with Alcohol Nucleophiles (O-Arylation)

This protocol describes the synthesis of a 4-phenoxy-7-(trifluoromethoxy)quinazoline derivative. This reaction typically requires a strong base to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile. The procedure is based on a similar reaction with 4-chloro-7-fluoroquinazoline and 4-aminophenol.[6]

O_Arylation_Workflow A 1. Combine Phenol and Potassium tert-butoxide in DMF B 2. Stir to form the phenoxide A->B C 3. Add this compound B->C D 4. Heat the reaction mixture (e.g., 70°C) C->D E 5. Monitor reaction by TLC/LC-MS D->E F 6. Cool and quench with water E->F G 7. Extract product with Ethyl Acetate F->G H 8. Wash organic layer, dry, and concentrate G->H I 9. Purify by recrystallization or chromatography H->I

Caption: General workflow for O-arylation reactions.

Reagent/MaterialM.W.Amount (1 mmol scale)MolesNotes
This compound248.59249 mg1.0 mmolStarting Material
Phenol94.1194 mg1.0 mmolNucleophile
Potassium tert-butoxide (KOtBu)112.21112 mg1.0 mmolBase
N,N-Dimethylformamide (DMF, anhydrous)-5 mL-Solvent
Ethyl Acetate-As needed-Extraction Solvent
Brine (sat. aq. NaCl)-As needed-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-Drying agent
  • To a flame-dried, argon-purged round-bottom flask, add phenol (94 mg, 1.0 mmol) and anhydrous DMF (3 mL).

  • Carefully add potassium tert-butoxide (112 mg, 1.0 mmol) in one portion. Stir the mixture at room temperature for 20 minutes.

  • Add a solution of this compound (249 mg, 1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Heat the flask to 70°C and maintain this temperature for 4-12 hours, monitoring the reaction's progress.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (25 mL) and ethyl acetate (25 mL).

  • Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).[6]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by recrystallization or silica gel column chromatography to obtain the pure 4-phenoxy-7-(trifluoromethoxy)quinazoline.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol details the synthesis of a 4-(benzylthio)-7-(trifluoromethoxy)quinazoline. Similar to alcohols, thiols often require a base to form the more nucleophilic thiolate anion. This procedure is adapted from a related synthesis involving a fluorinated quinazoline derivative.[7]

S_Arylation_Workflow A 1. Dissolve quinazoline and thiol in Ethanol B 2. Add aqueous NaOH solution dropwise A->B C 3. Stir at room temperature B->C D 4. Monitor reaction by TLC/LC-MS C->D E 5. Quench by pouring into water D->E F 6. Collect precipitate by filtration E->F G 7. Wash solid with water and dry F->G H 8. Purify if necessary G->H

Caption: General workflow for S-arylation reactions.

Reagent/MaterialM.W.Amount (1 mmol scale)MolesNotes
This compound248.59249 mg1.0 mmolStarting Material
Benzyl mercaptan124.21137 mg (124 µL)1.1 mmolNucleophile (1.1 eq)
Sodium Hydroxide (NaOH)40.0044 mg1.1 mmolBase (1.1 eq)
Ethanol-8 mL-Solvent
Deionized Water-0.5 mL-For NaOH solution
  • In a round-bottom flask, dissolve this compound (249 mg, 1.0 mmol) and benzyl mercaptan (124 µL, 1.1 mmol) in ethanol (8 mL).[7]

  • Prepare a solution of sodium hydroxide (44 mg, 1.1 mmol) in water (0.5 mL).

  • Add the aqueous NaOH solution dropwise to the reaction mixture while stirring at room temperature.[7]

  • Continue stirring at room temperature for 2-6 hours, monitoring for the disappearance of the starting material.

  • Upon completion, pour the reaction mixture into a beaker of cold deionized water (50 mL) with stirring.

  • A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water and dry under vacuum to yield the desired 4-(benzylthio)-7-(trifluoromethoxy)quinazoline. Further purification can be performed by recrystallization if needed.

Conclusion

This compound is a highly reactive and versatile substrate for nucleophilic aromatic substitution reactions. The electron-withdrawing nature of both the quinazoline core and the 7-(trifluoromethoxy) group renders the C4 position exceptionally electrophilic, allowing for efficient displacement of the chloride with a wide range of N-, O-, and S-centered nucleophiles. The protocols provided herein offer robust starting points for the synthesis of diverse compound libraries, enabling further exploration of this valuable scaffold in drug discovery and development. Adherence to the described safety precautions is paramount when handling these potent chemical entities.

References

  • PrepChem.com. Synthesis of 4-Anilino-7-trifluoromethylquinazoline. Available from: [Link]

  • Wang, Y., et al. (2012). 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o193. Available from: [Link]

  • OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Proceedings of the 2015 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology. Available from: [Link]

  • Sánchez, J. B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 501. Available from: [Link]

  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. Available from: [Link]

  • Barros, T. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available from: [Link]

  • Daflon-Yunes, N., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2038–2048. Available from: [Link]

  • Yablonsky, M. J., et al. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. Available from: [Link]

  • ResearchGate. Reaction of 4-chloroquinazolines (C) with different amines. Available from: [Link]

  • Zhang, L., et al. (2016). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. Molecules, 21(9), 1226. Available from: [Link]

  • Semantic Scholar. Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Available from: [Link]

  • Huma, A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 26(1), 87-101. Available from: [Link]

Sources

Application Notes and Protocols: 4-Chloro-7-(trifluoromethoxy)quinazoline as a Key Intermediate for the Synthesis of Advanced EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its rigid, bicyclic structure provides an ideal framework for designing molecules that can selectively bind to the ATP-binding pocket of various protein kinases. Among these, the Epidermal Growth factor Receptor (EGFR) has emerged as a critical target in oncology.[1][2] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancers.[1]

First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure and have demonstrated significant clinical efficacy.[3][4][5][6] These drugs function as ATP-competitive inhibitors, blocking the autophosphorylation of the EGFR's intracellular tyrosine kinase domain and thereby inhibiting downstream signaling pathways responsible for cell proliferation, survival, and metastasis.[2][7] The development of these inhibitors has ushered in an era of personalized medicine in oncology, where treatment is tailored to the specific genetic makeup of a patient's tumor.

This document provides a detailed guide on the application of 4-Chloro-7-(trifluoromethoxy)quinazoline , a crucial intermediate in the synthesis of next-generation EGFR inhibitors. We will delve into the rationale behind its molecular design, provide detailed protocols for its synthesis and subsequent utilization, and discuss the safety considerations for its handling.

The Rationale for the 7-(trifluoromethoxy) Substitution: Enhancing a Privileged Scaffold

The efficacy of quinazoline-based EGFR inhibitors is highly dependent on the nature and position of substituents on the quinazoline ring. The 7-position, in particular, has been a focal point for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules. The introduction of a trifluoromethoxy (-OCF₃) group at this position offers several distinct advantages:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This leads to a longer in vivo half-life and improved bioavailability of the final drug molecule.

  • Enhanced Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve the molecule's ability to cross cell membranes and reach its intracellular target. This property is crucial for the efficacy of orally administered drugs.

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of the quinazoline nitrogen atoms, potentially altering the binding affinity of the inhibitor to the EGFR kinase domain.

  • Improved Target Engagement: The steric and electronic properties of the trifluoromethoxy group can lead to more favorable interactions within the ATP-binding pocket of EGFR, potentially increasing the potency and selectivity of the inhibitor.

The 4-chloro substituent is a key reactive handle. The chlorine atom at the 4-position of the quinazoline ring is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various substituted anilines, which are essential for high-affinity binding to the EGFR kinase domain.

Diagram: The EGFR Signaling Pathway and Mechanism of Quinazoline-Based Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR ATP ATP ATP->P_EGFR ADP ADP Quinazoline_Inhibitor 4-Anilinoquinazoline Inhibitor Quinazoline_Inhibitor->EGFR Blocks ATP Binding Site P_EGFR->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation Leads to PI3K_AKT_mTOR->Proliferation Leads to EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling and quinazoline inhibition mechanism.

Protocols: Synthesis and Application of this compound

PART 1: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from its precursor, 4-Hydroxy-7-(trifluoromethoxy)quinazoline, via chlorination.

Materials and Reagents:

  • 4-Hydroxy-7-(trifluoromethoxy)quinazoline

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount if using SOCl₂)

  • Toluene or Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend 4-Hydroxy-7-(trifluoromethoxy)quinazoline (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq). Alternatively, suspend the starting material in an inert solvent like toluene or DCM and add thionyl chloride (SOCl₂, 2-3 eq) along with a catalytic amount of DMF.

  • Chlorination Reaction: Heat the reaction mixture to reflux (for POCl₃, typically 100-110 °C; for SOCl₂, typically 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess POCl₃ or SOCl₂ under reduced pressure using a rotary evaporator (ensure proper trapping of the corrosive vapors).

    • Cautiously quench the reaction residue by slowly adding it to a stirred mixture of crushed ice and saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the presence of the quinazoline and trifluoromethoxy protons and fluorine atoms in the correct chemical environment.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

PART 2: Application in the Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor

This protocol provides a general procedure for the nucleophilic aromatic substitution reaction between this compound and a substituted aniline to generate a potent EGFR inhibitor.

Materials and Reagents:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline) (1.0-1.2 eq)

  • Isopropanol (IPA) or other suitable solvent (e.g., n-butanol, DMF)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional)

Equipment:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted aniline (1.0-1.2 eq) in isopropanol.

  • Nucleophilic Substitution: Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 4-8 hours. The reaction can be monitored by TLC.

  • Product Isolation:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • Wash the collected solid with cold isopropanol and then with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum.

  • Purification (if necessary): If the product is not sufficiently pure after precipitation, it can be further purified by recrystallization from a suitable solvent system or by silica gel column chromatography.

Characterization:

The final 4-anilinoquinazoline product should be thoroughly characterized using NMR, MS, and IR spectroscopy to confirm its identity and purity.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in EGFR Inhibitor Synthesis Start 4-Hydroxy-7-(trifluoromethoxy)quinazoline Chlorination Chlorination (POCl₃ or SOCl₂) Start->Chlorination Intermediate This compound Chlorination->Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Aniline Substituted Aniline Aniline->SNAr Final_Product 4-Anilinoquinazoline EGFR Inhibitor SNAr->Final_Product

Caption: Synthetic workflow for EGFR inhibitors.

Safety and Handling

This compound and its precursors and reagents should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Identification: Chloroquinazolines are generally considered to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9][10][11] May cause respiratory irritation.[8][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[8][9][10][11]

  • Handling: Avoid inhalation of dust and vapors.[8][10][11] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Chlorinating agents like POCl₃ and SOCl₂ are highly corrosive and react violently with water. They should be handled with extreme caution.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of advanced EGFR inhibitors. The strategic incorporation of the 7-(trifluoromethoxy) group enhances the drug-like properties of the final compounds, offering the potential for improved efficacy and metabolic stability. The synthetic protocols outlined in this document provide a solid foundation for researchers in drug discovery and development to access this important building block and to explore its potential in creating novel and effective cancer therapeutics. As with all chemical syntheses, appropriate safety precautions must be strictly followed.

References

  • Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment?. (2026). Journal of Clinical Oncology.
  • CymitQuimica. (2024). Safety Data Sheet: 4-Chloro-7-(3-(trifluoromethyl)pyridin-2-yl)quinazoline.
  • ResearchGate. (n.d.). Inhibition of epidermal growth factor receptor (EGFR) phosphorylation...
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Journal of Cancer Science & Therapy.
  • Benchchem. (2025).
  • The Role of Gefitinib in Lung Cancer Treatment. (2004). Clinical Cancer Research.
  • Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding. (n.d.). Case Reports in Oncology.
  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones.
  • ChemicalBook. (2023). Gefitinib: mechanism of action, pharmacokinetics and side effect.
  • ResearchGate. (n.d.). Quinazoline derivatives as EGFR TK inhibitors.
  • Sigma-Aldrich. (2025).
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (n.d.). Indian Journal of Medical Research.
  • Fisher Scientific. (2022).
  • TCI Chemicals. (2025). Safety Data Sheet: 2-(Chloromethyl)-4-methylquinazoline.
  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.
  • Sigma-Aldrich. (n.d.). 4-Chloro-7-(trifluoromethyl)quinazoline | 16499-65-3.
  • Angene Chemical. (2024).
  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27).
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry.
  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. (n.d.). MDPI.
  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (n.d.).
  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. (2011). Research in Pharmaceutical Sciences.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal.
  • PubChemLite. (n.d.). 4-chloro-7-(trifluoromethyl)quinazoline (C9H4ClF3N2).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules.
  • Amerigo Scientific. (n.d.). 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline.

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-7-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The specific intermediate, 4-Chloro-7-(trifluoromethoxy)quinazoline, represents a highly valuable building block for drug discovery. The chlorine atom at the C4 position serves as a versatile leaving group for various substitution reactions, while the trifluoromethoxy (-OCF3) group at the C7 position provides unique physicochemical properties that can enhance metabolic stability, lipophilicity, and cell permeability of the final compound.[3][4][5] This document provides a comprehensive guide for researchers, detailing robust protocols for the derivatization of this key intermediate through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The underlying chemical principles and rationale for experimental design are discussed to empower scientists in the synthesis of novel quinazoline-based molecular entities.

Introduction: The Strategic Advantage of the Scaffold

The quinazoline core is a cornerstone of many targeted therapies, including several FDA-approved epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib.[6] The derivatization strategy for these molecules primarily hinges on the reactivity of the C4 position. This compound is an advanced intermediate designed for this purpose.

  • The Quinazoline Core: A bicyclic heteroaromatic system that provides a rigid and planar scaffold, ideal for fitting into the active sites of enzymes like kinases.[1][7]

  • The C4-Chloro Group: The electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring makes the C4 position highly electron-deficient and thus susceptible to nucleophilic attack. The chloride is an excellent leaving group, facilitating a wide range of substitution reactions.[8][9]

  • The C7-Trifluoromethoxy (-OCF3) Group: This substituent is a powerful modulator of pharmacokinetic properties. Compared to the more common trifluoromethyl (-CF3) group, the -OCF3 group often increases lipophilicity more significantly while also enhancing metabolic stability due to the strength of the C-F bonds.[3][5][10] This can lead to improved oral bioavailability and a longer half-life for drug candidates.[5]

The overall workflow for utilizing this intermediate is outlined below.

G cluster_prep Preparation & Planning cluster_reaction Execution cluster_purification Isolation & Analysis Start This compound Starting Material Nucleophile Select Nucleophile (Amine, Boronic Acid, Alkyne, etc.) Start->Nucleophile ReactionChoice Choose Derivatization Strategy (SNAr, Suzuki, etc.) Nucleophile->ReactionChoice Reaction Perform Reaction (Heating / Microwave) ReactionChoice->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purify Purification (Column Chromatography / Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize End Final Derivative Compound Characterize->End

Figure 1: General experimental workflow for the derivatization of this compound.

Core Protocol I: Nucleophilic Aromatic Substitution (SNAr)

The most direct method for derivatizing the C4 position is through Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[11] The high electrophilicity of C4 makes this reaction efficient for a wide range of nucleophiles.

Figure 2: Simplified mechanism of the SNAr reaction at the C4 position of the quinazoline core.

Protocol: C4-Amination with Anilines

Substitution with anilines to form 4-anilinoquinazolines is a foundational step in synthesizing many kinase inhibitors.[6]

Materials:

  • This compound

  • Substituted Aniline (e.g., 3-ethynyl-4-fluoroaniline)

  • Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

  • Base (optional, for hydrochloride salts of anilines): Diisopropylethylamine (DIPEA)

  • Reaction Vessel: Round-bottom flask with reflux condenser or microwave vial

Step-by-Step Methodology:

  • Preparation: To a suitable reaction vessel, add this compound (1.0 eq).

  • Reagent Addition: Add the desired aniline derivative (1.1 - 1.5 eq).

  • Solvent: Add isopropanol to create a solution with a concentration of 0.1-0.5 M.

    • Causality Note: Isopropanol is a common choice as it is a polar protic solvent that can facilitate the reaction, and the resulting product often precipitates upon cooling, simplifying isolation. For less reactive anilines, a higher boiling point solvent like DMF or n-butanol may be required.[6][12]

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C for IPA) or using a microwave reactor (e.g., 120-150 °C for 15-60 minutes).

    • Causality Note: Microwave irradiation can dramatically reduce reaction times from hours to minutes, which is particularly useful for high-throughput synthesis of analog libraries.[6]

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature. Often, the product hydrochloride salt will precipitate.

    • Collect the solid by filtration and wash with cold isopropanol or diethyl ether to remove impurities.

    • If no precipitate forms, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any HCl and convert the product to its free base.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Nucleophile TypeTypical SolventTemperatureBase (if needed)Typical TimeReference
Primary/Secondary AminesIPA, EtOH, DMF80-120 °CDIPEA, K2CO32-24 h[6][12]
PhenolsDMF, Dioxane100-150 °CK2CO3, Cs2CO36-18 h[2]
ThiolsTHF, DMF25-80 °CNaH, K2CO31-12 h[2]
Table 1: General conditions for SNAr reactions on 4-chloroquinazolines.

Core Protocol II: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain carbon-nitrogen bonds where direct SNAr is challenging, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry.[13]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a powerful method for coupling the C4 position with various aryl or vinyl groups using boronic acids or esters.[14]

G pd0 Pd(0)L_n pd_complex Quin-Pd(II)(L_n)-Cl pd0->pd_complex Oxidative Addition transmetal Quin-Pd(II)(L_n)-R' pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Quin-R' transmetal->product start Quin-Cl start->pd_complex boronic R'-B(OH)₂ boronic->transmetal base Base (e.g., K₃PO₄) base->transmetal

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Preparation: In a reaction vessel suitable for inert atmosphere conditions (e.g., a Schlenk flask), combine this compound (1.0 eq), the arylboronic acid (1.5-2.5 eq), and a base such as K3PO4 or Cs2CO3 (2.0-3.0 eq).[13][15]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and/or a combination of a palladium source (e.g., Pd(OAc)2) and a ligand (e.g., XPhos).

    • Causality Note: The Csp2–Cl bond of the 4-chloroquinazoline is highly activated, partly due to the coordination of palladium(0) with the N-3 lone pair, which facilitates the initial oxidative addition step.[13] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction.

  • Solvent & Degassing: Add a degassed solvent mixture, typically Dioxane/Water or DMF.[13] Degas the resulting mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heating: Heat the reaction mixture under an inert atmosphere at 80-120 °C until the starting material is consumed as per TLC/LC-MS analysis.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is an excellent alternative to SNAr for coupling amines, especially those that are poor nucleophiles or sterically hindered. It offers a broad substrate scope and generally proceeds under milder conditions than some SNAr reactions.[16][17]

Step-by-Step Methodology:

  • Preparation: In an oven-dried, inert-atmosphere glovebox or Schlenk flask, combine the this compound (1.0 eq), the amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) (1.4-2.0 eq), a palladium source (e.g., Pd2(dba)3, 1-2 mol%), and a bulky phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).[18][19]

    • Causality Note: The bulky phosphine ligand is critical. It promotes the reductive elimination step to form the C-N bond and prevents catalyst decomposition. The strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[16]

  • Solvent & Degassing: Add anhydrous, degassed toluene or dioxane.

  • Heating: Heat the mixture at 80-110 °C under an inert atmosphere, monitoring by TLC/LC-MS.

  • Work-up & Purification: Follow a similar procedure to the Suzuki coupling: cool, filter through Celite, perform an aqueous work-up, extract, dry, and purify by chromatography.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the method of choice for introducing terminal alkynes, creating a C(sp2)-C(sp) bond.[20][21]

Step-by-Step Methodology:

  • Preparation: To a reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[22][23]

  • Solvent and Base: Add a solvent such as THF or DMF and an amine base (e.g., triethylamine (TEA) or DIPEA), which also serves as a solvent in some cases.

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 eq).

  • Reaction Conditions: Stir the reaction under an inert atmosphere at room temperature to 60 °C.

    • Causality Note: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[20] The amine base is crucial for deprotonating the alkyne and neutralizing the HX by-product.[21]

  • Work-up & Purification: After completion, filter the reaction mixture through Celite. Remove the solvent in vacuo and purify the residue using standard extraction and chromatographic techniques.

Coupling ReactionKey ReagentsCatalyst SystemBaseTypical SolventReference
Suzuki-Miyaura Boronic Acid/EsterPd(PPh3)4 or Pd(OAc)2/LigandK3PO4, Cs2CO3Dioxane/H2O, DMF[13][14]
Buchwald-Hartwig Primary/Secondary AminePd2(dba)3/Bulky LigandNaOt-Bu, Cs2CO3Toluene, Dioxane[16][17]
Sonogashira Terminal AlkynePd(PPh3)4 / CuITEA, DIPEATHF, DMF[20][22]
Table 2: Summary of palladium-catalyzed cross-coupling conditions.

Safety & Handling

  • Reagents: Handle all reagents, especially palladium catalysts, phosphine ligands, and strong bases (like NaOt-Bu), in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. Ensure proper techniques for maintaining an inert atmosphere (nitrogen or argon) are used.

  • Solvents: Anhydrous and degassed solvents are required for most cross-coupling reactions. Handle flammable solvents with care and away from ignition sources.

Conclusion

This compound is a highly adaptable and valuable intermediate for modern drug discovery. Its C4 position can be readily functionalized through robust and well-established protocols, including nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. The strategic inclusion of the trifluoromethoxy group offers significant potential for enhancing the pharmacokinetic profile of the resulting derivatives. The methodologies outlined in this document provide a solid foundation for researchers to synthesize diverse libraries of novel quinazoline compounds for biological evaluation.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. OMICS International. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. Acme Bioscience. [Link]

  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health (NIH). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Buchwald Hartwig Coupling. Common Organic Chemistry. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

Sources

Kinase assay protocol using "4-Chloro-7-(trifluoromethoxy)quinazoline" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed application note and protocol for performing a kinase assay using "4-Chloro-7-(trifluoromethoxy)quinazoline" derivatives.

Application Note & Protocol

Topic: A Robust Luminescence-Based Protocol for Profiling this compound Derivatives as Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of potent protein kinase inhibitors targeting signaling pathways implicated in oncology.[1] Derivatives of this compound represent a promising chemical series for interrogating these critical therapeutic targets. Accurate and reproducible evaluation of their inhibitory potential is paramount for advancing structure-activity relationship (SAR) studies. This guide provides an in-depth, field-proven protocol for determining the inhibitory activity (IC₅₀) of these derivatives using the Kinase-Glo® luminescent assay platform.[2][3] We delve into the mechanistic basis of inhibition, provide a detailed step-by-step experimental workflow, and offer expert insights into data analysis and quality control, ensuring the generation of trustworthy and high-quality data.

Scientific Foundation: Mechanism and Assay Principle

The Quinazoline Scaffold as an ATP-Competitive Inhibitor

Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction.[4] The quinazoline core has proven to be an exceptional scaffold for designing inhibitors that target the ATP-binding pocket of kinases.[5][6] Most quinazoline derivatives, including those derived from this compound, function as ATP-competitive inhibitors. They reversibly bind to the kinase's active site, directly competing with the endogenous ATP substrate and thereby blocking the phosphotransfer reaction.[7][8] This inhibitory mechanism is central to the therapeutic effect of numerous FDA-approved drugs like gefitinib and erlotinib.[9]

G cluster_0 Kinase Catalytic Cycle cluster_1 Inhibition Mechanism Kinase Kinase Active Site Substrate Substrate Protein Kinase->Substrate Binds Product Phosphorylated Product Kinase->Product Phosphorylates Blocked Inactive Complex Kinase->Blocked Forms ATP->Kinase Binds Inhibitor Quinazoline Derivative Inhibitor->Kinase Competitively Binds

Caption: ATP-competitive inhibition by a quinazoline derivative.

The Kinase-Glo® Assay Principle

To quantify the inhibitory effect of a compound, a robust method to measure kinase activity is required. The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction is complete.[10][11] The assay works on the principle that active kinases consume ATP to phosphorylate their substrate. The amount of ATP consumed is directly proportional to the kinase activity.

The Kinase-Glo® Reagent contains a thermostable luciferase enzyme which, in the presence of the remaining ATP, catalyzes the oxidation of luciferin to produce light.[12]

  • High Kinase Activity = Low ATP remaining = Low Luminescence

  • Low Kinase Activity (Inhibition) = High ATP remaining = High Luminescence

This inverse relationship allows for a sensitive and quantitative measurement of kinase inhibition.[2] The assay's "glow-type" signal has a half-life of several hours, making it highly suitable for batch processing of multi-well plates without the need for specialized injectors.[12]

Materials and Reagents

  • Test Compound: this compound derivative, synthesized and purified.

  • Target Kinase: Purified, recombinant protein kinase (e.g., EGFR, VEGFR-2).

  • Kinase Substrate: A specific peptide or protein substrate for the target kinase.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • DMSO: Anhydrous, for compound dissolution.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega Corp. or similar).

  • Assay Plates: White, opaque, flat-bottom 96-well or 384-well plates suitable for luminescence.

  • Instrumentation: A multi-well plate reader with luminescence detection capabilities.

Detailed Experimental Protocol

This protocol is designed to determine the concentration of a test compound that inhibits 50% of the kinase activity (IC₅₀).

Step 1: Compound Preparation and Dilution

The solubility of quinazoline derivatives can vary, but they are generally soluble in DMSO.[13][14] Maintaining a low final DMSO concentration in the assay is critical to avoid solvent-induced artifacts.

  • Stock Solution: Prepare a 10 mM stock solution of the quinazoline derivative in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in 100% DMSO. For a typical 10-point IC₅₀ curve, a 1:3 serial dilution is recommended.

  • Intermediate Dilution: Create an intermediate dilution plate by diluting the DMSO serial dilutions 25-fold into the kinase assay buffer. This results in a 4X final concentration of the compound in 4% DMSO.

Scientist's Note: This two-step dilution process is crucial. It ensures that the final concentration of DMSO in the kinase reaction is kept at a non-interfering level (e.g., 1%), while allowing for accurate pipetting of small volumes.

Step 2: Kinase Reaction Setup

The assay is performed in a total volume of 20 µL (for a 384-well plate). All additions should be made carefully to the bottom of the wells.

  • Add Compound: Transfer 5 µL of the 4X compound dilutions (from Step 1.3) into the wells of a white, opaque assay plate.

  • Include Controls:

    • Positive Control (0% Inhibition): Add 5 µL of 4% DMSO in assay buffer (no inhibitor). This represents maximum kinase activity.

    • Negative Control (100% Inhibition): Add 5 µL of 4% DMSO in assay buffer. This will be a well where the enzyme is omitted in the next step, representing background signal.

  • Add Enzyme/Substrate Mix: Prepare a 2X solution of the kinase and its substrate in kinase assay buffer. Add 10 µL of this mix to all wells except the negative control wells. For the negative control wells, add 10 µL of a mix containing only the substrate.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes.

Scientist's Note: Pre-incubating the enzyme with the inhibitor before adding ATP allows the compound to bind to the kinase active site without competition from ATP, providing a more accurate measurement of its potency.

  • Initiate Reaction: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of this solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined empirically to ensure the reaction is within the linear range (typically 10-30% ATP consumption).

Step 3: Luminescence Detection
  • Equilibrate Reagents: Allow the assay plate and the Kinase-Glo® Reagent to equilibrate to room temperature.

  • Add Detection Reagent: Add 20 µL of Kinase-Glo® Reagent to each well. This terminates the kinase reaction and initiates the luminescent signal generation.[15]

  • Incubate for Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the luminescence on a plate reader.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A 1. Prepare 10 mM Compound Stock in 100% DMSO B 2. Create Serial Dilution Series in 100% DMSO A->B C 3. Make 4X Intermediate Plate in Assay Buffer (4% DMSO) B->C D 4. Add 5 µL of 4X Compound to 384-well Plate C->D E 5. Add 10 µL of 2X Kinase/Substrate Mix D->E F 6. Pre-incubate 15 min at Room Temp E->F G 7. Add 5 µL of 2X ATP to Initiate Reaction F->G H 8. Incubate 60 min at 30°C G->H I 9. Add 20 µL of Kinase-Glo® Reagent H->I J 10. Incubate 10 min at Room Temp I->J K 11. Measure Luminescence J->K L 12. Calculate % Inhibition and Determine IC50 K->L

Caption: High-level workflow for the kinase inhibition assay.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw luminescence data (Relative Light Units, RLU) is used to calculate the percentage of kinase activity inhibited at each compound concentration.

  • Positive Control (0% Inhibition): RLU_max

  • Negative Control (100% Inhibition): RLU_min

  • Sample Well: RLU_sample

The formula is: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

IC₅₀ Determination

The IC₅₀ value is determined by plotting the Percent Inhibition against the logarithm of the compound concentration. The data are then fitted to a four-parameter logistic (sigmoidal dose-response) curve using graphing software like GraphPad Prism or an equivalent.

Table 1: Example Data for IC₅₀ Curve Generation

Compound Conc. (nM)Log [Compound]Avg. RLU% Inhibition
0 (Positive Ctrl)N/A850,0000.0
0 (Negative Ctrl)N/A50,000100.0
10835,0001.9
30.48805,0005.6
101.00710,00017.5
301.48520,00041.3
1002.00265,00073.1
3002.48110,00092.5
10003.0065,00098.1
30003.4855,00099.4

Trustworthiness: A Self-Validating System

To ensure the reliability of results, the assay must be validated.

  • Assay Window: The signal-to-background ratio (RLU_max / RLU_min) should be sufficiently large, typically >10, for a robust assay.

  • Z'-Factor: This statistical parameter assesses the quality of a high-throughput screening assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls. Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| A Z'-factor value between 0.5 and 1.0 indicates an excellent and robust assay.[3]

  • DMSO Tolerance: The kinase's activity should be tested at various DMSO concentrations (e.g., 0.5% to 2%) to confirm that the chosen final concentration (1%) does not significantly impact its function.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixing of reagents.Use calibrated pipettes; Ensure thorough but gentle mixing after each reagent addition.
Low Signal-to-Background Insufficient kinase activity; Low ATP concentration.Increase enzyme concentration or incubation time; Optimize ATP concentration.
IC₅₀ Curve Does Not Reach 100% Inhibition Compound insolubility at high concentrations; Compound is a weak inhibitor.Check for compound precipitation; Extend the concentration range tested.
Inconsistent IC₅₀ Values Reagent degradation (ATP, Kinase); Variation in incubation times.Aliquot and store reagents properly; Use precise timing for incubations and readings.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). Pharmaceuticals. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules. [Link]

  • Fluorescence detection techniques for protein kinase assay. (2011). Sensors. [Link]

  • Exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: FDA-approved drugs and promising reported compounds. (2023). Azhar Journal of Pharmaceutical Sciences. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2017). Expert Opinion on Drug Discovery. [Link]

  • Fluorescence Polarization Detection. (N.A.). BMG LABTECH. [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). Biochemistry. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (N.A.). nanomicrospheres. [Link]

  • Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. (2015). CIBTech. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (N.A.). Pharmatutor. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2019). Molecules. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). Cell Chemical Biology. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 4-Chloro-7-(trifluoromethoxy)quinazoline and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs.[1][2] Its rigid, bicyclic structure provides an excellent framework for presenting substituents that can interact with the ATP-binding pocket of protein kinases with high affinity and specificity.[1] Consequently, quinazoline derivatives have been extensively developed as inhibitors of key signaling proteins, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3][4] Dysregulation of EGFR and its downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[5][6]

This document provides a comprehensive guide to the cell-based characterization of novel quinazoline-based compounds, using "4-Chloro-7-(trifluoromethoxy)quinazoline" as an exemplar. The methodologies outlined here establish a logical workflow, starting with a broad assessment of cytotoxic and anti-proliferative effects, moving to specific mechanistic assays for apoptosis, and culminating in target-focused assays to confirm engagement of kinase signaling pathways. The protocols are designed to be self-validating, providing researchers with a robust framework to assess the therapeutic potential of this important class of compounds.

SECTION 1: Assessment of Cellular Viability and Proliferation

The initial and most fundamental step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[7] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells. The resulting insoluble formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified spectrophotometrically.[7][8] A reduction in color intensity upon treatment with the test compound indicates a loss of cell viability.

Experimental Workflow: MTT Assay

The following diagram outlines the general workflow for assessing compound cytotoxicity using the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Cell Seeding (96-well plate) C 3. Cell Treatment (Incubate 48-72 hours) A->C Allow cell attachment (24h) B 2. Compound Dilution (Prepare serial dilutions) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan (Add DMSO or SDS) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate % Viability & IC50 Value F->G EGFR_Pathway cluster_membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS p PI3K PI3K EGFR->PI3K p Quinazoline Quinazoline Inhibitor (e.g., 4-Chloro-7-...) Quinazoline->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Proliferation Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p mTOR->Proliferation

Sources

Application Note & In Vivo Protocols: Preclinical Evaluation of 4-Chloro-7-(trifluoromethoxy)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for "In vivo" studies with "4-Chloro-7-(trifluoromethoxy)quinazoline" derivatives.

Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous approved therapeutics, particularly in oncology.[1][2] Derivatives of this compound represent a promising chemical space for the development of novel targeted inhibitors. This guide provides a comprehensive framework for the in vivo evaluation of these compounds, designed for researchers in drug discovery and development. It moves beyond simple procedural lists to explain the strategic rationale behind experimental design, ensuring that the generated data is robust, reproducible, and translatable. The protocols herein cover essential preclinical studies, including pharmacokinetics, maximum tolerated dose, and tumor growth inhibition, forming a self-validating system for assessing therapeutic potential.

Part I: Strategic Rationale for In Vivo Evaluation

The transition from in vitro validation to in vivo animal models is a critical inflection point in drug discovery. The primary goal is to understand how a compound behaves within a complex biological system. For quinazoline derivatives, which often act as kinase inhibitors, this involves assessing not just efficacy but also safety and drug disposition.[3][4]

The Three Pillars of In Vivo Assessment:

  • Pharmacokinetics (PK): Determines "what the body does to the drug." It characterizes the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A favorable PK profile, including adequate exposure and half-life, is a prerequisite for efficacy.[5]

  • Safety & Tolerability: Establishes the safe dosage range for the compound. This is typically initiated with a Maximum Tolerated Dose (MTD) or Dose Range-Finding (DRF) study.[6][7] These studies are essential for selecting appropriate doses for subsequent efficacy trials while ensuring animal welfare.[8]

  • Pharmacodynamics (PD) & Efficacy: Assesses "what the drug does to the body" and, in a disease model, to the pathology. For anticancer agents, this is most commonly evaluated through tumor growth inhibition (TGI) studies in xenograft or syngeneic models.[9][10]

These pillars are interconnected and should be evaluated in a logical sequence. An initial PK and MTD study informs the dose selection and scheduling for the definitive efficacy study.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation Compound Test Compound: This compound Derivative Formulation Formulation Development (e.g., in Solutol/PEG) Compound->Formulation PK Pharmacokinetics (PK) Study (Single Dose, Rodent) Formulation->PK Determine Exposure & Half-life MTD Dose Range-Finding / MTD Study (e.g., 7-14 Days) Formulation->MTD Determine Safe Dose Range Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Inform Dosing Schedule (e.g., QD, BID) MTD->Efficacy Inform Dose Selection (e.g., MTD, 1/2 MTD) PD Pharmacodynamic Analysis (Target Engagement) Efficacy->PD Confirm Mechanism (Optional)

Caption: Preclinical in vivo evaluation workflow.

Many quinazoline derivatives function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K pathways.[3][4][11] Understanding the target is crucial for selecting the appropriate cell lines for xenograft models.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR/HER2 Receptor Ligand->EGFR Binds & Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Quinazoline Quinazoline Derivative (Inhibitor) Quinazoline->EGFR Blocks ATP Binding Site AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Common signaling pathway targeted by quinazolines.

Part II: Core In Vivo Protocols

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Rodent Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile, half-life (t½), and exposure (AUC) of a test compound after a single administration.

Rationale: This study is fundamental to confirming that the compound achieves and maintains sufficient concentration in the bloodstream to engage its target. It is a prerequisite for designing a rational dosing schedule (e.g., once or twice daily) for efficacy studies.[5]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) or CD-1 mice (n=3 per timepoint).

  • Compound Preparation: Formulate the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). The formulation must be non-toxic and stable.

  • Dosing:

    • Administer a single dose via the intended clinical route, typically oral gavage (PO) or intravenous (IV). A common starting dose is 5-10 mg/kg.[12]

    • For oral gavage, use a 20-gauge, 1.5-inch needle with a ball tip for mice.[13][14] Ensure the length does not exceed the distance from the nose to the last rib.[12] Administer the volume slowly to prevent reflux.[15]

  • Sample Collection:

    • Collect blood samples (~50-100 µL) from a peripheral vein (e.g., saphenous) into heparinized tubes at specified time points.

    • Typical time points:

      • IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing:

    • Centrifuge blood at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key PK parameters using software like Phoenix WinNonlin.[5]

Data Presentation:

ParameterDescriptionHypothetical Value (PO)
Cmax Maximum observed plasma concentration1250 ng/mL
Tmax Time to reach Cmax2.0 hours
AUC(0-t) Area under the curve to the last time point8500 hr*ng/mL
Elimination half-life6.5 hours
Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity or more than 10-15% body weight loss over a defined period.

Rationale: The MTD is a critical safety endpoint that informs the upper limit for dosing in efficacy studies.[6][8] It ensures that the antitumor effects observed are not simply a result of systemic toxicity.

Methodology:

  • Animal Model: Use the same strain of mice that will be used for efficacy studies (e.g., athymic nude mice), typically female, 6-8 weeks old. Use 3-5 mice per dose group.

  • Dose Selection: Select 3-5 dose levels based on in vitro cytotoxicity, previous studies with similar compounds, or a starting dose of 10-20 mg/kg. Doses can be escalated in subsequent cohorts.[16]

  • Dosing:

    • Administer the compound daily for 7-14 days via the intended route (e.g., oral gavage).

    • Include a "Vehicle Control" group that receives only the formulation vehicle.

  • Monitoring & Endpoints:

    • Body Weight: Measure and record daily.

    • Clinical Observations: Record daily observations for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea). Use a standardized scoring sheet.

    • Mortality: Record any deaths.

  • Study Termination:

    • The study ends after the pre-defined period (e.g., 14 days).

    • Individual animals should be euthanized if they exceed a pre-defined endpoint (e.g., >20% body weight loss, severe distress).

  • MTD Determination: The MTD is defined as the highest dose at which no mortality and no more than a pre-specified level of body weight loss (e.g., 15%) is observed.

Data Presentation:

GroupDose (mg/kg, QD)NMortalityMean Body Weight Change (%)Clinical Signs
1Vehicle50/5+5.2%None
22550/5+1.5%None
35050/5-8.5%Mild, transient lethargy
410052/5-21.0%Severe lethargy, ruffled fur
Conclusion: The MTD is determined to be 50 mg/kg.
Protocol 3: Tumor Growth Inhibition (TGI) Efficacy Study

Objective: To evaluate the antitumor activity of a this compound derivative in a relevant cancer xenograft model.

Rationale: This is the definitive study to assess therapeutic potential. The model choice is critical; it should be a cell line with a known dependency on the pathway targeted by the compound (e.g., an EGFR-mutant lung cancer cell line for an EGFR inhibitor).[4][11]

G Start Select & Culture Cancer Cell Line Implant Implant Cells Subcutaneously in Nude Mice Start->Implant Growth Monitor Tumor Growth (Calipers) Implant->Growth Randomize Randomize Mice into Groups (Tumor Volume ~100-150 mm³) Growth->Randomize Dosing Initiate Daily Dosing (Vehicle, Test Compound, Positive Control) Randomize->Dosing Monitor Measure Tumor Volume & Body Weight (2-3 times/week) Dosing->Monitor Treatment Period Endpoint Terminate Study (Tumor >1500 mm³ or 21-28 days) Monitor->Endpoint Analysis Analyze Data: TGI, T/C Ratio Endpoint->Analysis

Caption: Workflow for a xenograft efficacy study.

Methodology:

  • Animal Model: Athymic nude mice (female, 6-8 weeks old).

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ NCI-H1975 cells in Matrigel/PBS) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish. Begin measuring tumor volume 2-3 times per week using digital calipers.

    • Tumor Volume (mm³) = (Length x Width²) / 2.[16]

  • Randomization and Grouping:

    • When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.[10]

    • Group 1: Vehicle Control (PO, QD)

    • Group 2: Test Compound (e.g., 25 mg/kg, PO, QD)

    • Group 3: Test Compound (e.g., 50 mg/kg, PO, QD - the MTD)

    • Group 4: Positive Control (e.g., an approved drug for that cancer type)

  • Treatment and Monitoring:

    • Administer treatments daily for a specified period (e.g., 21 or 28 days).

    • Continue to measure tumor volume and body weight 2-3 times per week.

  • Endpoints & Analysis:

    • The primary endpoint is tumor growth inhibition. The study is terminated when tumors in the control group reach a pre-defined size (e.g., 1500 mm³).

    • Calculate the T/C ratio (%) : (Mean tumor volume of Treated group at day X / Mean tumor volume of Control group at day X) x 100.[9]

    • Calculate Tumor Growth Inhibition (TGI %) : [1 - (T/C)] x 100.[9]

Data Presentation:

GroupDose (mg/kg)Mean Tumor Volume (Day 21, mm³)T/C Ratio (%)TGI (%)Mean Body Weight Change (%)
Vehicle-1450 ± 2101000+4.5%
Cmpd X25812 ± 1555644+1.1%
Cmpd X50319 ± 982278-7.9%
A TGI of 78% at the MTD indicates significant antitumor activity.[17]

References

Application Note: A Multi-Platform Approach to the Comprehensive Characterization of 4-Chloro-7-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed framework of analytical methodologies for the structural elucidation and purity assessment of 4-Chloro-7-(trifluoromethoxy)quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] Given its unique substitution pattern, including a reactive chloro group and an electron-withdrawing trifluoromethoxy moiety, a robust, multi-technique approach is essential for unambiguous characterization. We present a series of integrated protocols encompassing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is designed to be self-validating, providing researchers with a reliable workflow from initial structural confirmation to final purity verification.

Introduction and Physicochemical Profile

The quinazoline scaffold is a foundational structure in the development of therapeutic agents, notably in oncology.[1][2] The title compound, this compound, serves as a key intermediate where the 4-chloro position is activated for nucleophilic substitution, allowing for the synthesis of diverse derivatives. The trifluoromethoxy (-OCF3) group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Accurate characterization is therefore a prerequisite for its use in further synthetic applications and biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₄ClF₃N₂OCalculated
Molecular Weight 248.59 g/mol Calculated
CAS Number 16499-65-3[3]
Appearance White to light-yellow solid (predicted)General observation for similar compounds
Solubility Soluble in DMSO, Chloroform, Methanol (predicted)
Storage Inert atmosphere, 2-8°C[3]

Integrated Analytical Workflow

A sequential and integrated analytical strategy is crucial for efficiently characterizing novel or specialized chemical entities. The primary structure is first confirmed by mass spectrometry and NMR, followed by purity and identity verification using chromatography and elemental analysis. FTIR provides complementary information on functional groups.

Integrated_Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Compositional Analysis cluster_2 Functional Group Confirmation MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity) MS->NMR HPLC HPLC (Purity & Quantification) NMR->HPLC Secondary Analysis FTIR FTIR Spectroscopy (Key Bonds) NMR->FTIR Complementary Analysis EA Elemental Analysis (Empirical Formula) HPLC->EA Synthesis Synthesized Compound Synthesis->MS Primary Analysis

Caption: Integrated workflow for the characterization of this compound.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Principle: High-Resolution Mass Spectrometry (HRMS) provides the most accurate mass measurement, enabling the confirmation of the elemental composition against the theoretical formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Protocol 3.1: ESI-HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

  • ESI Source Conditions (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 180-200 °C

  • Data Acquisition: Acquire data in the m/z range of 100-500. The instrument should be calibrated to ensure mass accuracy below 5 ppm.

  • Expected Result: The primary ion observed will be the [M+H]⁺ peak. The isotopic pattern, particularly the ~3:1 ratio of the M and M+2 peaks, is a clear indicator of the presence of a single chlorine atom.

Table 2: Expected HRMS Data

IonTheoretical m/zObserved m/zMass Accuracy (ppm)
[C₉H₅ClF₃N₂O]⁺ 249.0091Expected within ± 5 ppm< 5
[C₉H₅³⁷ClF₃N₂O]⁺ 251.0062Expected within ± 5 ppm< 5

NMR Spectroscopy: Unambiguous Structure Elucidation

Principle: NMR spectroscopy is the most powerful tool for determining the precise chemical structure. ¹H NMR identifies the number and environment of protons, ¹³C NMR provides information on the carbon skeleton, and ¹⁹F NMR is essential for confirming the presence and environment of the trifluoromethoxy group.[4]

Protocol 4.1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Acquire with a spectral width of -2 to 12 ppm.

    • ¹³C NMR: Acquire with a spectral width of 0 to 200 ppm. A proton-decoupled experiment is standard.

    • ¹⁹F NMR: Acquire with a broad spectral width, using a suitable fluorine reference standard like C₆F₆.

  • Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values to assemble the structure. 2D experiments like HSQC and HMBC can be used to confirm C-H and long-range C-H correlations, respectively.[4]

Table 3: Predicted NMR Spectral Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
¹H ~8.9s-H2
~8.4dJ ≈ 9.0H5
~8.0dJ ≈ 2.0H8
~7.8ddJ ≈ 9.0, 2.0H6
¹³C ~160s-C4
~155s-C7
~152s-C2
~148s-C8a
~129s-C5
~122qJ(C-F) ≈ 258-OCF₃
~120s-C6
~115s-C4a
~110s-C8
¹⁹F ~ -58s--OCF₃

Note: These are predicted values based on known substituent effects and may vary.

Chromatographic Analysis: Purity Assessment

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for determining the purity of small organic molecules.[5] The method separates the main compound from any impurities, starting materials, or by-products.

HPLC_Method_Development start Start: Define Analytical Goal col_select Column Selection (e.g., C18, 5 µm, 4.6x150 mm) start->col_select mp_select Mobile Phase Screening (ACN/H₂O vs MeOH/H₂O) col_select->mp_select gradient Gradient Optimization (Scouting Run: 5-95% B in 20 min) mp_select->gradient fine_tune Fine-Tuning (Flow Rate, Temperature, Wavelength) gradient->fine_tune validate Method Validation (Linearity, Precision, Accuracy) fine_tune->validate end Final Method validate->end

Sources

Scale-up synthesis of "4-Chloro-7-(trifluoromethoxy)quinazoline"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 4-Chloro-7-(trifluoromethoxy)quinazoline

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key building block in medicinal chemistry and drug development. The protocol details a robust two-step synthetic route commencing with the cyclization of 2-amino-4-(trifluoromethoxy)benzoic acid to form the quinazolinone core, followed by a high-yielding chlorination step. This guide is designed for researchers and process chemists, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization for scalability. All quantitative data is summarized for clarity, and workflows are visualized to ensure procedural accuracy.

Introduction and Significance

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1] The target molecule, this compound, is a pivotal intermediate. The chlorine atom at the 4-position acts as an excellent leaving group, readily undergoing nucleophilic substitution to allow for the introduction of various pharmacophores.[2] The 7-(trifluoromethoxy) substituent is of particular interest as the -OCF₃ group can significantly enhance metabolic stability, lipophilicity, and binding affinity of the final drug candidate.

This guide presents a validated, two-step synthesis designed for scalability, focusing on process safety, efficiency, and product purity.

Overall Synthetic Scheme

The synthesis is achieved in two primary stages:

  • Step 1: Cyclization - Formation of the quinazolinone ring system.

  • Step 2: Chlorination - Conversion of the quinazolinone to the target 4-chloroquinazoline.

Synthetic_Scheme SM 2-Amino-4-(trifluoromethoxy)benzoic Acid INT 7-(trifluoromethoxy)quinazolin-4(3H)-one SM->INT Step 1: Cyclization Formamide (HCONH₂) 160-170 °C FP This compound INT->FP Step 2: Chlorination Phosphoryl Chloride (POCl₃) Reflux (110-120 °C)

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of 7-(trifluoromethoxy)quinazolin-4(3H)-one (Intermediate I)

Principle and Rationale

This initial step involves the condensation of 2-amino-4-(trifluoromethoxy)benzoic acid with formamide. This reaction, a variation of the Niementowski quinazoline synthesis, proceeds via an initial acylation of the amino group by formamide, followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone heterocyclic core.[3] Formamide serves as both the reactant, providing the C2 carbon of the quinazoline ring, and the solvent in this high-temperature condensation.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
2-Amino-4-(trifluoromethoxy)benzoic acid>98% PurityCommercially availableStarting Material (SM)
FormamideAnhydrous, >99.5%Sigma-AldrichUsed in large excess (reagent/solvent)
Deionized Water--For work-up and washing
EthanolReagent Grade-For recrystallization
Equipment Specification --
3-Neck Round Bottom Flask with Reflux CondenserAppropriate Scale-Ensure efficient reflux
Magnetic Stirrer with Hotplate--With temperature control and probe
Buchner Funnel and Flask--For filtration
Vacuum Oven--For drying the product
Detailed Experimental Protocol
  • Reaction Setup: Equip a 3-neck round bottom flask with a reflux condenser, a magnetic stir bar, and a temperature probe.

  • Charging Reagents: To the flask, add 2-amino-4-(trifluoromethoxy)benzoic acid (1.0 eq) and formamide (10-15 vol. eq.).

  • Heating: Begin stirring the mixture and heat to 160-170 °C using an oil bath. The mixture will become a homogenous solution as the temperature rises.

  • Reaction Monitoring: Maintain the temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. As it cools, the product will begin to precipitate. Further cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Isolation: Add an equal volume of cold deionized water to the flask and stir for 30 minutes to break up the solid mass. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 5 vol. eq.) to remove any residual formamide.

  • Drying: Dry the isolated solid in a vacuum oven at 60-70 °C to a constant weight. The product is typically obtained as an off-white to light-tan solid.

Expected Results
  • Yield: 85-95%

  • Appearance: Off-white to light-tan solid

  • Purity (by HPLC): >97%

Part 2: Synthesis of this compound (Final Product)

Principle and Rationale

The conversion of the 4-oxo group of the quinazolinone to the 4-chloro substituent is a critical activation step. This is achieved using an excess of phosphoryl chloride (POCl₃). The reaction mechanism involves the initial formation of a phosphate ester intermediate at the oxygen of the amide. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion via a nucleophilic addition-elimination pathway to yield the aromatic 4-chloroquinazoline product.[4] A catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) can be used to accelerate the reaction, but is often unnecessary with sufficient heat.

CRITICAL SAFETY: Handling Phosphoryl Chloride (POCl₃)

Phosphoryl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic gases.[5][6] All operations must be conducted in a well-ventilated chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.

  • PPE: Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat are mandatory.[7]

  • Handling: Use glass or Teflon-lined equipment. POCl₃ is moisture-sensitive and will corrode metals.[8]

  • Quenching: Excess POCl₃ must be quenched slowly and carefully by adding the reaction mixture to a large volume of ice. This is a highly exothermic process that releases HCl gas. Ensure the quench vessel is in an ice bath and has adequate capacity.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
7-(trifluoromethoxy)quinazolin-4(3H)-oneFrom Part 1-Intermediate I
Phosphoryl Chloride (POCl₃)Reagent Grade, >99%Sigma-AldrichChlorinating agent, used in excess
Dichloromethane (DCM)Anhydrous-For extraction
Saturated Sodium Bicarbonate (NaHCO₃) soln.--For neutralization
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying organic layer
Equipment Specification --
3-Neck Round Bottom Flask with Reflux CondenserAppropriate Scale-Fitted with a drying tube
Magnetic Stirrer with Hotplate--With temperature control
Large Beaker for Quenching>10x Reaction Volume-For safe work-up
Separatory Funnel--For extraction
Rotary Evaporator--For solvent removal
Detailed Experimental Protocol
  • Reaction Setup: In a chemical fume hood, equip a dry 3-neck round bottom flask with a reflux condenser (fitted with a calcium chloride or silica gel drying tube), a magnetic stir bar, and a stopper.

  • Charging Reagents: Add 7-(trifluoromethoxy)quinazolin-4(3H)-one (1.0 eq) to the flask, followed by the slow addition of phosphoryl chloride (5-10 vol. eq.).

  • Heating: Heat the stirred suspension to reflux (approx. 110-120 °C) using an oil bath. The solid will gradually dissolve as the reaction proceeds.

  • Reaction Monitoring: Maintain the reaction at reflux for 3-5 hours. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.

  • Removal of Excess POCl₃: After cooling to room temperature, remove the bulk of the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).

  • Work-up (Quenching): This is the most hazardous step. Place a large beaker containing crushed ice (at least 10x the reaction volume) in an ice bath within the fume hood. Very slowly and carefully, add the viscous reaction residue to the ice with vigorous stirring. The addition will be highly exothermic and will generate HCl fumes.

  • Neutralization and Extraction: Once the quench is complete, the pH of the aqueous slurry will be highly acidic. Slowly add saturated sodium bicarbonate solution until the pH is neutral to basic (pH 8-9). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 vol. eq.).

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (1 x 10 vol. eq.) and brine (1 x 10 vol. eq.). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.[2]

Process Workflow and Logic

Workflow cluster_step1 Part 1: Cyclization cluster_step2 Part 2: Chlorination s1_start Charge Reactants: 2-Amino-4-(trifluoromethoxy)benzoic acid + Formamide s1_react Heat to 160-170 °C (4-6 hours) s1_start->s1_react s1_monitor Reaction Complete? s1_react->s1_monitor s1_monitor->s1_react No s1_cool Cool to RT Precipitate Product s1_monitor->s1_cool Yes s1_isolate Filter and Wash with Deionized Water s1_cool->s1_isolate s1_dry Dry under Vacuum s1_isolate->s1_dry s1_intermediate Intermediate I: 7-(trifluoromethoxy)quinazolin-4(3H)-one s1_dry->s1_intermediate s2_start Charge Reactants: Intermediate I + POCl₃ s1_intermediate->s2_start Proceed to Chlorination s2_react Heat to Reflux (3-5 hours) s2_start->s2_react s2_monitor Reaction Complete? s2_react->s2_monitor s2_monitor->s2_react No s2_quench CRITICAL STEP Cool and Quench on Ice s2_monitor->s2_quench Yes s2_extract Neutralize (NaHCO₃) Extract with DCM s2_quench->s2_extract s2_purify Wash, Dry, Concentrate s2_extract->s2_purify s2_final Final Product: This compound s2_purify->s2_final

Caption: Detailed workflow for the two-part synthesis of the target molecule.

Summary of Results and Data

ParameterStep 1: CyclizationStep 2: Chlorination
Product 7-(trifluoromethoxy)quinazolin-4(3H)-oneThis compound
Appearance Off-white to light-tan solidWhite to pale yellow crystalline solid
Typical Yield 85-95%80-90%
Purity (HPLC) >97%>98% after purification
Key Reagents FormamidePhosphoryl Chloride (POCl₃)
Reaction Temp. 160-170 °C~110-120 °C (Reflux)
Critical Point Complete removal of formamide during work-upSafe quenching of excess POCl₃

References

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Available from: [Link]

  • NJ.gov. HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Available from: [Link]

  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Atlantis Press. DOI: 10.2991/mmeceb-15.2016.158. Available from: [Link]

  • ResearchGate. Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Available from: [Link]

  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]

  • ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Available from: [Link]

  • Xu, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. DOI: 10.3390/molecules18066236. Available from: [Link]

  • Wikipedia. Quinazoline. Available from: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. DOI: 10.24820/ark.5550190.p011.512. Available from: [Link]

  • Semantic Scholar. Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Available from: [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-(trifluoromethoxy)quinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols, improve yields, and ensure the purity of your final product.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the quinazolinone core, followed by a crucial chlorination step. Understanding the mechanism and critical parameters of each step is key to a successful synthesis.

The most common route begins with the cyclization of an appropriately substituted anthranilic acid derivative to form 7-(trifluoromethoxy)-3H-quinazolin-4-one. This intermediate is then subjected to chlorination to yield the target compound.

Diagram 1: General Synthetic Workflow

Synthetic_Workflow A 2-Amino-4-(trifluoromethoxy)benzoic Acid + Formamide (or Formamidine Acetate) B 7-(trifluoromethoxy)-3H-quinazolin-4-one A->B C 7-(trifluoromethoxy)-3H-quinazolin-4-one D This compound C->D Chlorinating Agent (e.g., POCl₃, SOCl₂) Troubleshooting_Low_Yield start Low Conversion: Starting Material Remains check_moisture Verify Anhydrous Conditions (Reagents & Glassware) start->check_moisture increase_reagents Increase Equivalents of Chlorinating Agent (e.g., POCl₃) check_moisture->increase_reagents increase_temp_time Increase Reaction Temperature and/or Time increase_reagents->increase_temp_time add_base Consider adding a base (e.g., DIPEA) increase_temp_time->add_base check_monitoring Monitor reaction by TLC/LC-MS until completion add_base->check_monitoring success Problem Solved check_monitoring->success

Technical Support Center: Purification of 4-Chloro-7-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Chloro-7-(trifluoromethoxy)quinazoline. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this key synthetic intermediate. The methodologies and solutions presented herein are synthesized from established chemical principles and best practices for related quinazoline derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of this compound.

Q1: What are the most effective primary purification methods for this compound? The optimal purification strategy depends on the impurity profile and the desired final purity. For most applications, a two-stage approach is effective. Initial purification of the crude solid can often be achieved by recrystallization , which is cost-effective for removing bulk impurities.[1] For higher purity requirements or to separate closely related impurities, column chromatography on silica gel is the standard method.[1] In cases requiring analytical-grade purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[1]

Q2: What are the likely impurities I might encounter in my crude sample? Impurities typically originate from the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: Such as the corresponding 7-(trifluoromethoxy)quinazolin-4-one precursor.

  • Hydrolysis Byproducts: The 4-chloro group is a leaving group and can be susceptible to hydrolysis, especially in the presence of moisture or protic solvents, reverting the compound to the quinazolin-4-one. Quinazoline rings can hydrolyze under certain acidic or alkaline conditions.[2]

  • Isomeric Impurities: Depending on the synthesis, isomers may form that can be difficult to remove.[3]

  • Reagents from Chlorination: Residual chlorinating agents (e.g., thionyl chloride, phosphorus oxychloride) or their byproducts.

Q3: How should I properly handle and store the purified this compound? This compound should be handled with care. For long-term storage, it is recommended to keep the material in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at 2-8°C.[4] This minimizes degradation from atmospheric moisture and oxygen.

Q4: My compound appears to be degrading during column chromatography, indicated by streaking on the TLC plate. What is causing this? Streaking or degradation on a silica gel column is often a sign of compound instability on the stationary phase. Silica gel is inherently acidic, which can promote the hydrolysis of the reactive 4-chloro substituent. The trifluoromethoxy group can also influence the electronic properties of the quinazoline ring system, potentially affecting its stability. Using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine in the mobile phase can mitigate this issue.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during purification experiments.

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" During Recrystallization The cooling rate is too rapid, preventing proper crystal lattice formation.[5] The solvent choice is suboptimal, or the solution is too concentrated.1. Control the Cooling Rate: Allow the flask to cool slowly to room temperature before moving to an ice bath. Insulating the flask can help.[5] 2. Adjust Concentration: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt slow cooling again. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product. 4. Re-evaluate Solvent System: The current solvent may be too good. Consider a binary solvent system where the compound is highly soluble in one solvent and poorly soluble in the other.
Poor Separation in Column Chromatography The mobile phase (eluent) does not provide sufficient differentiation in polarity between the product and impurities.[1] The column has been overloaded with too much crude material.1. Optimize Eluent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will give your product an Rf value of ~0.3-0.4 and show clear separation from impurities. Start with a non-polar/polar mixture like Hexane/Ethyl Acetate and gradually increase polarity.[6] 2. Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product, followed by highly polar impurities. 3. Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Product is Stuck on the Column / Does Not Elute The eluent system is not polar enough to move the compound through the stationary phase. The compound may have reacted or irreversibly adsorbed to the silica gel.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. A small addition of methanol to a DCM or Ethyl Acetate system can significantly increase polarity. 2. Check for Reactivity: If you suspect degradation (see FAQ 4), consider switching to a neutral stationary phase like alumina or using a buffered mobile phase.
Low Yield After Purification Material loss during multiple transfer steps. Incomplete crystallization or elution from the column. Product degradation during the purification process.1. Minimize Transfers: Plan your workflow to reduce the number of times you transfer the material between flasks. 2. Optimize Isolation: For recrystallization, ensure the solution is sufficiently cooled to maximize crystal formation before filtration.[1] For chromatography, ensure all of the product has eluted by monitoring with TLC. 3. Use Anhydrous Conditions: If hydrolysis is suspected, use dry solvents and perform chromatography efficiently to minimize contact time with the stationary phase.

Part 3: Experimental Protocols & Data

Protocol 1: Purification by Recrystallization

This method is ideal for purifying solid crude material where impurities have significantly different solubility profiles from the target compound.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling point. An ideal solvent will dissolve the compound when hot but not when cold. (See Table 2 for suggestions).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in an ice bath for at least 30-60 minutes.[1][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[1]

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all residual solvent.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent Polarity Notes
Hexane / Heptane Non-polar Good for washing, may be suitable as an anti-solvent in a binary system.
Toluene Low Higher boiling point, may dissolve moderately polar compounds when hot.
Ethyl Acetate Medium A versatile solvent, often used in combination with hexanes.[3]
Isopropanol / Ethanol Medium-High Often a good choice for recrystallizing nitrogen-containing heterocycles.[7]

| Acetonitrile | Medium-High | Can be effective but has a lower boiling point. |

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for separating compounds of similar polarity and achieving high purity.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[1] Adjust the ratio until the desired compound has an Rf of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Adsorbing the crude product onto a small amount of silica gel (dry loading) is often a superior method for achieving better separation.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If using a gradient, slowly and systematically increase the polarity of the mobile phase. Monitor the elution process by collecting fractions and analyzing them via TLC.

  • Fraction Pooling & Solvent Removal: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Visualization of Workflows

The following diagrams illustrate decision-making processes for purification.

PurificationWorkflow start Crude Product Received is_solid Is the crude material a solid? start->is_solid check_purity Assess Purity & Impurity Profile (TLC, NMR) recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Flash Column Chromatography is_solid->column_chrom No (Oil) check_recryst_purity Purity > 98%? recrystallize->check_recryst_purity check_recryst_purity->column_chrom No final_product Pure Product check_recryst_purity->final_product Yes check_col_purity Purity > 98%? column_chrom->check_col_purity check_col_purity->column_chrom No (Re-run with optimized conditions) check_col_purity->final_product Yes

Caption: A decision workflow for selecting a purification method.

TroubleshootingChromatography start Poor Separation in Column Chromatography check_rf Is Product Rf ~0.3-0.4 on TLC? start->check_rf optimize_eluent Optimize Eluent System (Adjust Polarity) check_rf->optimize_eluent No check_streaking Is there streaking on TLC/Column? check_rf->check_streaking Yes optimize_eluent->start Re-attempt check_loading Was column overloaded (>5% w/w)? check_streaking->check_loading No use_neutral Use Neutral Alumina or Add Et3N to Eluent check_streaking->use_neutral Yes reduce_load Reduce Sample Load & Repack Column check_loading->reduce_load Yes success Successful Separation check_loading->success No (Other Issue) reduce_load->success use_neutral->success

Caption: A decision tree for troubleshooting column chromatography.

References

  • Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives. Benchchem.
  • Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline. Benchchem.
  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Benchchem.
  • This compound CAS#: 1160994-87-5. ChemicalBook.
  • Quinazoline - Wikipedia. Wikipedia. Available at: [Link]

  • Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-7-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-7-(trifluoromethoxy)quinazoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The following question-and-answer format provides in-depth troubleshooting advice, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chlorination reaction of 7-(trifluoromethoxy)quinazolin-4(3H)-one is incomplete, and I observe a significant amount of starting material in my crude product. What are the likely causes and how can I resolve this?

A1: Incomplete conversion of the quinazolinone to the desired 4-chloroquinazoline is a frequent issue. The root cause often lies in the potency of the chlorination conditions or the purity of the starting materials.

Causality and Resolution:

  • Reagent Activity: The most common chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[1] The efficacy of these reagents can be compromised by age or improper storage, leading to partial reaction.

    • Troubleshooting:

      • Use Fresh Reagents: Always use freshly opened or distilled POCl₃ or SOCl₂ for optimal reactivity.

      • Increase Reagent Stoichiometry: A modest increase in the molar equivalents of the chlorinating agent (e.g., from 3 to 5 equivalents) can drive the reaction to completion. However, excessive amounts can lead to more side products and difficult purification.

      • Reaction Temperature and Time: Ensure the reaction is heated sufficiently. A typical reflux in POCl₃ is conducted at around 110-120°C.[2] Extending the reaction time (e.g., from 4 to 6 hours) can also improve conversion. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

  • Catalyst Deactivation: When using SOCl₂ with catalytic DMF, the Vilsmeier-Haack reagent formed in situ is the active chlorinating species. Any impurities that quench this reagent will stall the reaction.

    • Troubleshooting: Ensure the DMF used is anhydrous.

  • Solubility Issues: The starting quinazolinone may have limited solubility in the reaction medium, particularly if using a co-solvent.

    • Troubleshooting: If applicable, choose a co-solvent in which the starting material is more soluble at the reaction temperature. In many cases, using the chlorinating agent as the solvent is the most effective approach.[2]

Q2: After quenching the reaction, my primary product is the starting material, 7-(trifluoromethoxy)quinazolin-4(3H)-one, instead of the 4-chloro derivative. What is causing this reversion?

A2: This is a classic case of product hydrolysis. The 4-chloro group on the quinazoline ring is highly susceptible to nucleophilic attack by water, which reverts the product to the more stable quinazolinone.[3] This commonly occurs during the aqueous workup.

Causality and Resolution:

  • Mechanism of Hydrolysis: The C4 position of the 4-chloroquinazoline is electron-deficient and readily attacked by water. This is especially true under neutral or slightly basic conditions.

  • Workup Procedure: The method of quenching and extraction is critical to prevent hydrolysis.

    • Troubleshooting:

      • Anhydrous Quench: After removing the excess chlorinating agent under reduced pressure, quench the reaction mixture by pouring it onto crushed ice or into ice-cold water, rather than adding water to the reaction flask.[2] This keeps the temperature low and minimizes the contact time with water at elevated temperatures.

      • Basification at Low Temperature: If basification is required to neutralize residual acid, use a cold, dilute base solution (e.g., saturated NaHCO₃ or dilute NH₄OH) and maintain the temperature below 5°C.

      • Rapid Extraction: Immediately extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) after quenching.

      • Minimize Aqueous Contact: Wash the organic layer sparingly with cold brine and dry it thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.

Q3: I've successfully synthesized the 4-chloroquinazoline, but I'm having difficulty removing a persistent, high-molecular-weight impurity. What could this be and how can I purify my product?

A3: The formation of dimeric or polymeric byproducts can occur, especially under prolonged heating or if certain impurities are present in the starting material.

Causality and Resolution:

  • Potential Side Reactions: Self-condensation or reaction with impurities in the starting material can lead to higher molecular weight species. While less common for this specific synthesis, it's a possibility in quinazoline chemistry.

  • Purification Strategies:

    • Column Chromatography: Silica gel chromatography is often the most effective method for removing polar and high-molecular-weight impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, can provide good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of hexanes and ethyl acetate) can be an effective purification method.[4]

Experimental Protocol: Chlorination of 7-(trifluoromethoxy)quinazolin-4(3H)-one
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-(trifluoromethoxy)quinazolin-4(3H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Optionally, add a catalytic amount of anhydrous DMF (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess POCl₃ under reduced pressure.

  • Carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a cold, saturated solution of sodium bicarbonate or ammonium hydroxide to pH 7-8.

  • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Problem Potential Cause Recommended Solution
Incomplete ReactionInactive chlorinating agentUse fresh or distilled POCl₃/SOCl₂.
Insufficient heatingEnsure reaction reaches reflux temperature (110-120°C).
Short reaction timeIncrease reaction time and monitor by TLC/LC-MS.
Product HydrolysisAqueous workup at high temp.Quench reaction mixture on ice.
Prolonged contact with waterPerform rapid extraction after quenching.
Basic workup at room temp.Neutralize with cold, dilute base.
Persistent ImpuritiesFormation of byproductsPurify by silica gel column chromatography.
Consider recrystallization for solid products.

Visualizations

Reaction Pathway and Hydrolysis Side Reaction

G SM 7-(trifluoromethoxy)quinazolin-4(3H)-one P This compound SM->P POCl₃ or SOCl₂/DMF Reflux SP 7-(trifluoromethoxy)quinazolin-4(3H)-one (Hydrolysis Product) P->SP H₂O (Workup)

Caption: Main synthesis pathway and hydrolysis side reaction.

Troubleshooting Logic Flow

G start Reaction Analysis (TLC/LC-MS) incomplete Incomplete Reaction? start->incomplete hydrolysis Main Product is Starting Material? incomplete->hydrolysis No sol_reagent Check Reagent Quality Increase Stoichiometry incomplete->sol_reagent Yes sol_conditions Increase Temperature/Time incomplete->sol_conditions If reagents are good impure Product Impure? hydrolysis->impure No sol_workup Modify Workup: - Quench on ice - Cold neutralization - Rapid extraction hydrolysis->sol_workup Yes sol_purify Purify: - Column Chromatography - Recrystallization impure->sol_purify Yes end Pure Product impure->end No sol_reagent->start sol_conditions->start sol_workup->start sol_purify->end

Caption: Troubleshooting workflow for the synthesis.

References

  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

  • Quinazoline - Wikipedia. Wikipedia. [Link]

  • Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Semantic Scholar. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 4-Chloro-7-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-7-(trifluoromethoxy)quinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific synthesis, ensuring higher yields, purity, and reproducibility in your experiments. Our approach is grounded in established chemical principles and field-proven insights to empower your research.

I. Synthetic Strategy Overview

The synthesis of this compound is typically achieved in a two-step process. The initial and critical step is the formation of the quinazolinone core, yielding 7-(trifluoromethoxy)quinazolin-4(3H)-one. This intermediate is then subjected to a chlorination reaction to produce the final product. This guide is structured to address potential issues in both of these key stages.

II. Troubleshooting Guide: Step 1 - Synthesis of 7-(Trifluoromethoxy)quinazolin-4(3H)-one

The formation of the quinazolinone ring is the foundation of this synthesis. Common methods include the condensation of an appropriately substituted anthranilic acid with a formamide source.[1] The strongly electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the starting materials and the stability of intermediates.

Q1: My reaction to form 7-(trifluoromethoxy)quinazolin-4(3H)-one is showing low yield. What are the likely causes and how can I improve it?

A1: Low yields in quinazolinone synthesis often stem from incomplete reaction, side reactions, or product degradation. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Cyclization: The cyclization of the intermediate formamidine can be sluggish.

    • Solution: Ensure your reaction temperature is optimal. For many quinazolinone syntheses, temperatures between 120-140 °C are effective.[2] Monitor the reaction by TLC to track the disappearance of the starting material and the appearance of the product. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary.

  • Poor Solubility of Starting Materials: If the substituted anthranilic acid is not fully soluble in the reaction medium, the reaction rate will be significantly hampered.

    • Solution: While formamide can often serve as both reactant and solvent, for starting materials with poor solubility, consider a high-boiling co-solvent like DMF or DMSO to ensure a homogenous reaction mixture.

  • Side Reactions: The presence of impurities or moisture can lead to unwanted side products.

    • Solution: Use high-purity starting materials and ensure your reaction is conducted under anhydrous conditions. The presence of water can hydrolyze intermediates and reduce yield.

Visualizing the Troubleshooting Workflow for Low Yield in Quinazolinone Synthesis

G start Low Yield of 7-(trifluoromethoxy)quinazolin-4(3H)-one check_completion Check Reaction Completion by TLC/LC-MS start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_temp Increase Temperature (e.g., to 130-140 °C) or Extend Reaction Time incomplete->optimize_temp Yes check_solubility Assess Solubility of Starting Materials incomplete->check_solubility No solution Improved Yield optimize_temp->solution poor_solubility Poor Solubility check_solubility->poor_solubility add_cosolvent Add High-Boiling Co-solvent (DMF, DMSO) poor_solubility->add_cosolvent Yes check_purity Verify Purity of Starting Materials poor_solubility->check_purity No add_cosolvent->solution impurities Impurities or Moisture Present check_purity->impurities purify_reagents Use Anhydrous Conditions and High-Purity Reagents impurities->purify_reagents Yes impurities->solution No purify_reagents->solution

Caption: Troubleshooting logic for low yield in quinazolinone synthesis.

III. Troubleshooting Guide: Step 2 - Chlorination of 7-(Trifluoromethoxy)quinazolin-4(3H)-one

The conversion of the quinazolinone to the 4-chloro derivative is most commonly achieved using phosphorus oxychloride (POCl₃), sometimes in the presence of a base or other chlorinating agents.[1] This step is often the most challenging, with potential for side reactions and difficult workup.

Q2: My chlorination reaction with POCl₃ is messy, and the yield of this compound is low. What's going wrong?

A2: Chlorination of quinazolinones with POCl₃ is a two-stage process: an initial phosphorylation followed by nucleophilic substitution by chloride.[3][4] Problems often arise from suboptimal temperature control and side reactions.

  • Formation of Phosphorylated Intermediates and "Pseudodimers": At lower temperatures (below 25 °C), the quinazolinone reacts with POCl₃ to form phosphorylated intermediates.[3][4] These intermediates can react with unreacted quinazolinone to form "pseudodimers," which are difficult to convert to the desired product and complicate purification.

    • Solution: Control the temperature carefully. A good strategy is to add the POCl₃ at a lower temperature in the presence of a tertiary amine base (like triethylamine or diisopropylethylamine) to facilitate the initial phosphorylation, and then heat the reaction mixture to 70-90 °C to drive the conversion to the 4-chloro product.[3][4] The base helps to neutralize the HCl generated and promotes the formation of the desired intermediates.

  • Incomplete Conversion: Insufficient heating or reaction time can lead to incomplete conversion of the phosphorylated intermediates to the final product.

    • Solution: After the initial phosphorylation, ensure the reaction is heated sufficiently (e.g., reflux in POCl₃ or heating to 70-90 °C if a co-solvent is used) for an adequate amount of time (typically 2-4 hours).[5] Monitor the reaction by TLC.

  • Hydrolysis during Workup: The 4-chloroquinazoline product is highly susceptible to hydrolysis back to the starting quinazolinone, especially in acidic conditions.

    • Solution: Quench the reaction by pouring the cooled reaction mixture slowly onto a mixture of ice and a base, such as aqueous sodium bicarbonate or ammonia solution, while stirring vigorously.[6] This neutralizes the excess POCl₃ and any acidic byproducts, minimizing hydrolysis of the product.

Q3: I'm observing a significant amount of dark, tarry material in my chlorination reaction. How can I prevent this?

A3: Tar formation is often a result of decomposition at high temperatures or reaction with impurities.

  • Excessive Heat: While heating is necessary for the chlorination, excessively high temperatures can lead to degradation.

    • Solution: Use a well-controlled heating mantle and monitor the internal reaction temperature. Refluxing in POCl₃ (boiling point ~106 °C) is a common condition, but for sensitive substrates, using a lower boiling solvent with POCl₃ might be beneficial.

  • Moisture Contamination: The starting quinazolinone must be completely dry.[6] Any moisture will react exothermically with POCl₃, potentially leading to localized overheating and decomposition.

    • Solution: Dry the 7-(trifluoromethoxy)quinazolin-4(3H)-one under high vacuum before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Optimized Chlorination Conditions
ParameterRecommended ConditionRationale
Chlorinating Agent POCl₃Effective and widely used for this transformation.
Additives Tertiary amine (e.g., DIPEA)Promotes the initial phosphorylation and neutralizes HCl.[6]
Temperature Initial addition at < 25 °C, then heat to 70-90 °C or reflux.[3][4]Separates the phosphorylation and chlorination stages, minimizing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.
Workup Quench on ice/base (NaHCO₃ or NH₃ solution).[6]Neutralizes excess reagent and prevents product hydrolysis.

IV. Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final this compound?

A: The crude product after workup is often a solid. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is a common and effective method. If impurities are persistent, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended.

Q: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination?

A: Yes, thionyl chloride can also be used for the chlorination of quinazolinones, often with a catalytic amount of DMF.[1] However, POCl₃ is generally more common for this specific transformation. The optimal conditions may need to be re-evaluated if you switch to SOCl₂.

Q: How does the trifluoromethoxy group affect the reaction?

A: The -OCF₃ group is strongly electron-withdrawing. This can make the initial cyclization to form the quinazolinone slightly more challenging by deactivating the aromatic ring. In the chlorination step, its electronic effect is less pronounced on the reactivity at the 4-position. Its primary role in a medicinal chemistry context is to improve properties like metabolic stability and binding affinity of the final molecule.[7]

V. Detailed Experimental Protocols

Protocol 1: Synthesis of 7-(Trifluoromethoxy)quinazolin-4(3H)-one
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-(trifluoromethoxy)benzoic acid (1 equivalent).

  • Add formamide (10-20 equivalents, serving as both reactant and solvent).

  • Heat the reaction mixture to 130-140 °C with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the flask to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under high vacuum to obtain 7-(trifluoromethoxy)quinazolin-4(3H)-one.

Protocol 2: Synthesis of this compound
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-(trifluoromethoxy)quinazolin-4(3H)-one (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • With stirring, slowly add diisopropylethylamine (DIPEA, 1.2 equivalents) while maintaining the temperature below 25 °C.

  • After the addition is complete, heat the reaction mixture to reflux (around 106 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully pour the residue onto a stirred mixture of crushed ice and aqueous sodium bicarbonate solution.

  • A precipitate will form. Continue stirring until all the residue has been transferred and gas evolution ceases.

  • Collect the solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizing the Synthetic Workflow

G start 2-Amino-4-(trifluoromethoxy)benzoic Acid step1 Step 1: Quinazolinone Formation Reagents: Formamide Conditions: 130-140 °C, 4-6h start->step1 intermediate 7-(Trifluoromethoxy)quinazolin-4(3H)-one step1->intermediate step2 Step 2: Chlorination Reagents: POCl₃, DIPEA Conditions: Reflux, 2-4h intermediate->step2 product This compound step2->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Two-step synthesis of this compound.

VI. References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry - Figshare. Available at: [Link]

  • Various Authors. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. PubMed. Available at: [Link]

  • OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Atlantis Press. Available at: [Link]

  • Al-Harbi, R. A. K. (n.d.). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. ResearchGate. Available at: [Link]

  • Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.

  • PrepChem. (n.d.). Synthesis of 4-chloroquinazoline. PrepChem.com. Available at: [Link]

  • Various Authors. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • OuYang, Y., et al. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. Available at: [Link]

  • Madhavi, S., et al. (n.d.). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Semantic Scholar. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Available at: [Link]

  • Almeida, S., et al. (2018). One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. Organic Chemistry Portal. Available at: [Link]

  • JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. Available at: [Link]

  • Oripov, O. B., et al. (2024). SYNTHESIS REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF IRON (III)-CHLORIDE CATALYSTS.

  • Various Authors. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. ResearchGate. Available at: [Link]

Sources

"4-Chloro-7-(trifluoromethoxy)quinazoline" stability issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-7-(trifluoromethoxy)quinazoline. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the handling, stability, and application of this highly reactive intermediate. Our goal is to help you anticipate challenges, troubleshoot common experimental issues, and ensure the successful use of this valuable building block in your synthetic workflows.

Section 1: Product Overview & Key Physicochemical Properties

This compound is a key intermediate in medicinal chemistry, valued for the high reactivity of its C4-chloro substituent. This position serves as an excellent electrophilic site for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, alcohol, and thiol functionalities. The 7-(trifluoromethoxy) group modulates the electronic properties of the quinazoline core, often enhancing the metabolic stability and cell permeability of the final drug candidates. However, this high reactivity also necessitates careful handling to prevent degradation.

PropertyValueSource
CAS Number 1160994-87-5
Molecular Formula C₉H₄ClF₃N₂O
Molecular Weight 248.59 g/mol [1]
Boiling Point 277.8 ± 35.0 °C (Predicted)[1]
Density 1.531 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C under inert gas[1]
Appearance White to off-white solid

Section 2: FAQs - Handling, Storage, and Safety

This section addresses the most frequently asked questions regarding the day-to-day management of this compound.

Q1: What is the recommended procedure for storing this compound upon receipt?

A: Immediately upon receipt, the container should be stored in a cool, dry place, ideally between 2-8°C.[1] It is critical to store it under an inert atmosphere, such as argon or nitrogen, to prevent degradation from atmospheric moisture.[1] Ensure the container seal is secure and check regularly for any leaks.[2]

Q2: How sensitive is this compound to moisture and air?

A: Extremely sensitive. The C4-chloro position is highly susceptible to hydrolysis, where water acts as a nucleophile to replace the chloride, forming the significantly less reactive and often undesired 4-Hydroxy-7-(trifluoromethoxy)quinazoline byproduct.[3] This is the most common degradation pathway. Exposure to ambient air and moisture, even for short periods, can lead to a noticeable decrease in purity.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A: Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4] If there is a risk of generating dust, work should be performed in a fume hood or a glove box to avoid inhalation.[4] Always wash hands thoroughly after handling.[2]

Q4: Can I prepare stock solutions? If so, what are the best practices?

A: Yes, but with caution. Stock solutions should only be prepared using anhydrous solvents (e.g., anhydrous DMF, NMP, or dioxane). It is advisable to prepare them fresh for each reaction. If storage is necessary, store the solution in a sealed vial with a septum under an inert atmosphere at 2-8°C for a short duration. Monitor the purity of the solution by TLC or LC-MS if stored for more than a few days.

Section 3: Troubleshooting Guide for Common Experimental Issues

This guide provides a cause-and-effect analysis for problems you may encounter during synthesis.

Issue 1: My nucleophilic substitution reaction shows low or no conversion.

Possible Cause Explanation & Scientific Rationale Recommended Solution
Degradation of Starting Material The most likely cause is hydrolysis of the 4-chloro group to a 4-hydroxy group prior to the reaction. The resulting hydroxyl group is a poor leaving group and is unreactive under standard SNAr conditions, halting the reaction.Verify Purity: Before starting, check the purity of your this compound via ¹H NMR or LC-MS. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under a positive pressure of argon or nitrogen.
Insufficient Nucleophilicity While the C4 position is highly activated, weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) may react slowly.[5]Increase Temperature: Gently heat the reaction mixture (e.g., 60-100 °C), monitoring by TLC to avoid decomposition. Add a Base: For amine nucleophiles, a non-nucleophilic base (e.g., DIPEA, K₂CO₃) can deprotonate the amine, increasing its nucleophilicity. Consider Catalysis: For challenging substitutions, palladium-catalyzed Buchwald-Hartwig or Ullmann condensation conditions may be necessary.
Solvent Incompatibility Protic solvents (e.g., ethanol, methanol) can compete with your nucleophile, leading to solvolysis byproducts and reduced yields.Solvent Selection: Use polar aprotic solvents like DMF, NMP, THF, or Dioxane. Acetonitrile is also a common choice.

Issue 2: My TLC/LC-MS shows the starting material is consumed, but there are multiple product spots and the yield is poor.

Possible Cause Explanation & Scientific Rationale Recommended Solution
Hydrolysis During Work-up Aqueous work-up procedures, especially under acidic or basic conditions, can cause hydrolysis of any unreacted starting material or even the product, depending on its stability.Anhydrous Work-up: If possible, perform a non-aqueous work-up. Dilute the reaction mixture with a non-polar solvent (e.g., EtOAc, DCM), filter off any salts, and concentrate in vacuo. Minimize Contact Time: If an aqueous wash is necessary, perform it quickly with cold, deionized water or brine and immediately extract the product into an organic layer.
Side Reactions at High Temperatures Prolonged heating can lead to decomposition or side reactions, especially with complex substrates.Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress closely and stop the reaction as soon as the starting material is consumed.

Issue 3: The compound is not dissolving in my reaction solvent.

Possible Cause Explanation & Scientific Rationale Recommended Solution
Incorrect Solvent Choice This compound has limited solubility in non-polar solvents due to the polar quinazoline core.Consult Solubility Data: While comprehensive data is limited, analogous compounds show good solubility in chlorinated solvents (Chloroform, DCM) and polar aprotic solvents (DMF, DMSO, NMP, THF). Solubility Test: Perform a small-scale solubility test before committing your full reaction scale. Gentle warming can aid dissolution.

Section 4: Key Protocols and Methodologies

The following protocols are provided as validated starting points for your experiments.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a typical reaction to synthesize a 4-amino-7-(trifluoromethoxy)quinazoline derivative.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or NMP, approx. 0.1 M concentration) via a dry syringe. Stir to dissolve.

  • Reagent Addition: Add the amine nucleophile (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into cold water and stir. Collect the resulting precipitate by filtration, or extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add Reagents to Oven-Dried Flask inert 2. Purge with Inert Gas start->inert solvent 3. Add Anhydrous Solvent inert->solvent react 4. Stir and Heat as needed solvent->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Aqueous Quench & Extraction monitor->workup purify 7. Purify via Chromatography workup->purify

Caption: General workflow for SNAr reactions.

Section 5: Chemical Stability & Reactivity Profile

Understanding the underlying chemical principles is key to troubleshooting. The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which makes the C4 position highly electrophilic.

Primary Degradation Pathway: Hydrolysis

The most significant stability issue is hydrolysis. Water, although a weak nucleophile, is often present in sufficient excess (from atmosphere or non-anhydrous solvents) to react, especially if the reaction is heated or if basic/acidic conditions are present.

Caption: The primary degradation pathway via hydrolysis.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

This is the desired reaction pathway. The high reactivity of the C4-Cl bond is the reason this compound is a valuable synthetic intermediate. A strong nucleophile attacks the electrophilic C4 carbon, leading to a Meisenheimer complex intermediate, which then collapses, expelling the chloride ion to yield the substituted product. This reaction is central to the synthesis of numerous kinase inhibitors and other pharmaceuticals.[6][7][8]

This inherent reactivity is a double-edged sword; it makes the compound highly useful but also demands careful handling to prevent unwanted side reactions like hydrolysis. Success in using this reagent hinges on excluding water and other competing nucleophiles to ensure your desired nucleophile reacts cleanly and efficiently.

References

  • OuYang, Y., Chen, C., Wang, P., Sun, C., Zhu, W., & Xu, S. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Proceedings of the 2015 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. [Link]

  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]

  • Szabo-Scandic. (n.d.). Safety Data Sheet: Quinazoline. Retrieved from [Link]

  • Reddy, T. S., et al. (2017). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters.
  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... Scientific Diagram. [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. [Link]

  • de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. [Link]

  • Shi, D., et al. (2012). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]

  • RSC Publishing. (n.d.). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PubChemLite. (n.d.). 4-chloro-7-(trifluoromethyl)quinazoline (C9H4ClF3N2). Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. Retrieved from [Link]

  • NIH. (n.d.). 4-Chloro-7-(trifluoromethyl)quinoline. PubChem. [Link]

  • MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Scientific Diagram. [Link]

  • Cui, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. [Link]

  • The Chemistry Blog. (2022). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • Princeton EHS. (n.d.). Reactive Materials. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. Retrieved from [Link]

  • Grossel, S. S. (1997). Guidelines for safe storage and handling of reactive materials. Journal of Loss Prevention in The Process Industries. [Link]

  • Muby Chemicals. (n.d.). 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers. Retrieved from [Link]

  • Frontiers. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 4-Chloro-7-(trifluoromethoxy)quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers and drug development professionals working with kinase inhibitors built on the 4-Chloro-7-(trifluoromethoxy)quinazoline scaffold. This privileged chemical structure is the backbone of many potent therapeutic candidates, particularly those targeting tyrosine kinases.[1][2] However, its effectiveness is intrinsically linked to a significant challenge: ensuring target selectivity across the vast and highly conserved human kinome.

Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading experimental data, cellular toxicity, and a misinterpretation of a drug's mechanism of action.[3][4] This guide provides a comprehensive framework for identifying, troubleshooting, and ultimately minimizing these off-target interactions, empowering you to conduct more precise and impactful research.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the selectivity of quinazoline-based inhibitors.

Q1: Why is this particular quinazoline scaffold prone to off-target effects?

The 4-anilinoquinazoline core is designed to mimic the adenine hinge-binding motif of ATP.[5][6] Since the ATP-binding site is a highly conserved feature across hundreds of kinases, inhibitors targeting this pocket can inadvertently bind to multiple kinases beyond the intended one.[7] While substitutions on the quinazoline ring are engineered to confer selectivity, cross-reactivity often remains a challenge that must be experimentally characterized.

Q2: How can I predict potential off-target liabilities of my inhibitor before I start wet-lab experiments?

In silico or computational methods are invaluable for generating hypotheses about a compound's potential off-target profile.[8] These approaches can save significant time and resources.

  • Binding Site Similarity Analysis: Compare the structural features and amino acid sequences of your primary target's ATP-binding pocket against a database of other kinases.[9] This can highlight kinases with similar binding site topographies that are likely to be inhibited.

  • Molecular Docking: Computationally "dock" your inhibitor's structure into the crystal structures of various kinases.[10] Scoring functions can then estimate the binding affinity, helping to rank potential off-targets for future experimental validation.

  • Machine Learning Models: Advanced models trained on large datasets of known inhibitor-kinase interactions can predict the activity profile of a new compound across the kinome.[11][12]

It is critical to remember that these computational predictions must always be confirmed with experimental data.[13]

Q3: What is the most important first experiment to run to determine my inhibitor's selectivity?

The gold standard for an initial, unbiased assessment of selectivity is a broad, in vitro kinase panel screen.[14][15] Commercial services offer screening against hundreds of purified human kinases (often >450) at a fixed concentration of your compound.[16][17] This provides a panoramic view of the inhibitor's kinome-wide interactions and is the most effective way to identify potent off-targets early.[18][19]

Part 2: Troubleshooting Guide: From Unexpected Results to Actionable Insights

Encountering a cellular phenotype that doesn't align with the known biology of your primary target is a common indicator of off-target effects. This section provides a logical workflow to dissect such observations.

Scenario: Your inhibitor induces a potent cellular effect (e.g., apoptosis, cell cycle arrest) that is not a known consequence of inhibiting your primary target.

This situation requires a systematic process of elimination to distinguish on-target from off-target activity.[20]

Workflow for Deconvoluting Cellular Phenotypes

G cluster_0 Phase 1: Observation & Hypothesis cluster_1 Phase 2: Validation & Controls cluster_2 Phase 3: Data Interpretation cluster_3 Possible Outcomes A Unexpected Cellular Phenotype Observed B Hypothesis: Phenotype is caused by an uncharacterized off-target effect. A->B C Perform Broad Kinome Selectivity Screen (See Protocol 1) B->C D Test a Structurally Unrelated Inhibitor for the Same Target B->D E Validate with a Genetic Approach (siRNA or CRISPR Knockdown/out of Primary Target) B->E F Identify Potent Hits from Kinome Screen C->F G Compare Phenotypes: Does unrelated inhibitor or knockdown phenocopy the result? D->G E->G H Conclusion F->H G->H I Phenotype is ON-TARGET (Unrelated inhibitor/knockdown replicates the effect) H->I J Phenotype is OFF-TARGET (Unrelated inhibitor/knockdown does NOT replicate the effect) H->J

Caption: A systematic workflow for troubleshooting unexpected inhibitor-induced phenotypes.

Expert Insight: Using a structurally unrelated inhibitor (Step D) is a powerful and often underutilized control.[20] If two chemically distinct molecules that inhibit the same target produce the same phenotype, it significantly strengthens the case for an on-target effect. Conversely, if the phenotypes differ, it strongly suggests one or both compounds have confounding off-target activities. Similarly, genetic knockdown should phenocopy a true on-target effect.[3]

Part 3: Essential Experimental Protocols

This section details the methodologies for key experiments to profile and validate your inhibitor's target engagement and selectivity.

Protocol 1: In Vitro Kinome-Wide Selectivity Profiling (e.g., KINOMEscan®)

This approach provides a quantitative measure of the interactions between your inhibitor and a large panel of kinases. The technology is based on a competition binding assay where a DNA-tagged kinase is competed for binding between an immobilized ligand and your test compound.[18] The amount of kinase bound to the solid support is measured via qPCR.[18][21]

Methodology:

  • Compound Submission: Prepare a high-concentration stock solution of your inhibitor (typically 10 mM in 100% DMSO). Provide this to a commercial vendor (e.g., Eurofins DiscoverX).

  • Screening: The vendor will perform the screen at a single, high concentration of your compound (e.g., 1 µM) against their full kinase panel.

  • Data Analysis: Results are typically returned as "Percent of Control" (%Ctrl), where a lower number indicates a stronger interaction. Potent hits are often defined as those causing >90% inhibition (%Ctrl < 10).

  • Follow-up (Kd Determination): For any potent hits identified in the primary screen, a secondary screen should be performed. In this step, the inhibitor is tested in an 11-point dose-response curve to determine the dissociation constant (Kd), a true measure of binding affinity.[16]

Data Interpretation Table:

Primary Screen Result (% Inhibition)InterpretationRecommended Action
> 95%Very Strong InteractionHigh Priority. Immediately follow up with Kd determination.
80% - 95%Strong InteractionMedium Priority. Follow up with Kd determination, especially if the kinase is functionally relevant to your model system.
50% - 80%Moderate InteractionLow Priority. Consider for follow-up if multiple kinases in the same pathway are moderately inhibited.
< 50%Weak or No InteractionGenerally not considered a significant off-target at the tested concentration.
Protocol 2: Cellular Target Engagement Confirmation by Western Blot

After identifying on- and off-targets in vitro, you must confirm that the inhibitor engages these targets inside a living cell.[22] A common method is to measure the phosphorylation of a known downstream substrate of the kinase.[23]

Methodology:

  • Cell Treatment: Plate your chosen cell line. After adherence, pre-treat cells with a dose-response of your inhibitor (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

  • Pathway Stimulation (if required): For many receptor tyrosine kinases, the pathway is activated by adding a specific growth factor (e.g., EGF, HGF) for a short duration (10-15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Western Blotting:

    • Quantify total protein concentration in the lysates.

    • Separate equal amounts of protein via SDS-PAGE and transfer to a membrane.

    • Probe the membrane with specific primary antibodies for the phosphorylated substrate (your readout of kinase activity) and the total substrate (your loading control for that specific protein).

    • Include a general loading control antibody (e.g., GAPDH, β-Actin) to ensure equal protein loading across lanes.[20]

    • Visualize with appropriate secondary antibodies and chemiluminescence.

Expected Outcome for On-Target Inhibition

G cluster_0 Idealized Western Blot Result A [Inhibitor], nM 0   10   100   1000 B p-Substrate (Signal decreases with dose) C Total Substrate (Signal remains constant) D GAPDH (Signal remains constant)

Caption: Idealized Western blot showing dose-dependent target inhibition.

Part 4: Strategies to Reduce Off-Target Effects

If your inhibitor demonstrates undesirable off-target activity, several strategies can be employed to mitigate these effects.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

This is a direct approach to engineer a more selective compound. The goal is to introduce chemical modifications that decrease binding to the off-target kinase while maintaining (or improving) binding to the primary target.

Iterative Workflow for Improving Selectivity

G A Initial Compound (Potent, Poor Selectivity) B Identify Key Off-Target(s) via Kinome Screen A->B C Analyze Binding Pockets (Co-crystal Structures or Homology Models) of On- and Off-Targets B->C D Identify Structural Differences (e.g., Gatekeeper Residue size, access to hydrophobic pockets) C->D E Synthesize Focused Library of Analogs to Exploit Differences D->E F Screen Analogs for Potency (On-Target) and Selectivity (Off-Target) E->F F->E Iterate G Select New Lead Candidate with Improved Profile F->G

Caption: The iterative cycle of medicinal chemistry for enhancing inhibitor selectivity.

Expert Insight - The Gatekeeper Residue: A critical residue within the ATP-binding pocket, known as the "gatekeeper," controls access to a deeper hydrophobic pocket.[24] The size of this residue (small vs. large) varies across kinases. Designing modifications on your inhibitor that exploit this size difference is one of the most powerful strategies for engineering selectivity and overcoming drug resistance.[25][26][27]

Judicious Experimental Design

In many cases, off-target effects can be minimized in cell-based assays by simply using the appropriate inhibitor concentration.

  • Determine the Cellular IC50: Perform a full dose-response curve in your functional assay to determine the IC50 (the concentration that produces 50% of the maximal effect).

  • Use the Lowest Effective Concentration: For your experiments, use a concentration that is sufficient to achieve robust inhibition of your primary target but low enough to avoid engaging lower-affinity off-targets. A common range is 3- to 10-fold above the cellular IC50 .[20] Using concentrations far in excess of this (e.g., >100x IC50) will almost certainly lead to off-target signaling.

By rigorously characterizing your inhibitor and applying thoughtful experimental design, you can significantly increase the confidence and translatability of your research findings.

References

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Merelli, E., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]

  • Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from [Link]

  • George, S., & Laing, A. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhao, S., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • George, S., & Laing, A. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]

  • Mondal, J., et al. (2016). How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. Journal of the American Chemical Society. [Link]

  • Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • Karhohs, K. W., et al. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology. [Link]

  • Mondal, J., et al. (2016). How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. Journal of the American Chemical Society. [Link]

  • IndiaBioscience. (2016). How a kinase inhibitor withstands gatekeeper residue mutations. Retrieved from [Link]

  • Mondal, J., et al. (2016). How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. Journal of the American Chemical Society. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules. [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Al-Salem, H. S., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Bertin Bioreagent. (n.d.). Kinase Inhibitors: essential tools for your research. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Scientist Live. (2018). Off-target testing assays. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects.... YouTube. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]

  • Abdel-Mohsen, H. T., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]

  • Abdel-Mohsen, H. T. (2024). Protein kinase inhibitory activity of quinazolines for cancer therapy. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, H. (2014). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]

  • Abdel-Mohsen, H. T., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules. [Link]

  • Kumar, A., et al. (2021). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. European Journal of Medicinal Chemistry. [Link]

  • Li, D. D., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

Sources

Technical Support Center: Optimizing Selectivity of 4-Chloro-7-(trifluoromethoxy)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-7-(trifluoromethoxy)quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable troubleshooting strategies. Our focus is on ensuring scientific integrity and providing insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What makes the C4-chloro position of the quinazoline ring particularly reactive for nucleophilic aromatic substitution (SNAr)?

The pyrimidine ring of the quinazoline scaffold is electron-deficient, which facilitates nucleophilic attack. The carbon at the C4 position is especially susceptible to nucleophilic substitution due to the strong electron-withdrawing effect of the adjacent nitrogen atoms.[1] This inherent reactivity makes the 4-chloro group an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles.[1]

Q2: How does the 7-(trifluoromethoxy) group influence the reactivity and selectivity of the quinazoline core?

The trifluoromethoxy (-OCF₃) group at the 7-position significantly impacts the electronic properties of the benzene portion of the quinazoline ring. The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[2][3] This electronic effect deactivates the benzene ring towards electrophilic substitution but can enhance the reactivity of the pyrimidine ring towards nucleophiles by further withdrawing electron density.[1][2] This can lead to cleaner and more efficient SNAr reactions at the C4 position. Additionally, the steric bulk of the trifluoromethoxy group is minimal, so it does not typically hinder access to the C4 position.

Q3: What are the most common side reactions observed during the substitution of the C4-chloro group?

The most prevalent side reactions include:

  • Hydrolysis: In the presence of water, the 4-chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding quinazolin-4-one. This is often promoted by acidic or basic conditions.[4]

  • Di-substitution: If other reactive sites are present on the quinazoline ring or the nucleophile, multiple substitutions can occur.

  • Ring Opening: Under harsh basic or acidic conditions, the quinazoline ring can undergo cleavage.[4]

To mitigate these, it is crucial to use anhydrous solvents, control the stoichiometry of reagents, and maintain optimal reaction temperatures.[4]

Troubleshooting Guide

Issue 1: Low Yield of the Desired 4-Substituted Product

Possible Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Steps
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate activation of the nucleophile.1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material.[4] 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) to find the optimal balance between reaction rate and side product formation.[4] 3. Base Selection: If a base is used to deprotonate the nucleophile, ensure it is strong enough for complete deprotonation but not so strong as to cause side reactions. Common choices include K₂CO₃, Cs₂CO₃, or organic bases like DIPEA.[5][6]
Poor Nucleophile Reactivity Electron-poor or sterically hindered nucleophiles may react sluggishly.1. Catalyst Addition: Consider adding a catalyst to enhance the reaction rate. For example, palladium-catalyzed cross-coupling reactions can be effective for certain nucleophiles.[7] 2. Microwave Irradiation: Microwave-assisted synthesis can often accelerate slow reactions and improve yields by providing rapid and uniform heating.[8][9]
Degradation of Starting Material or Product The quinazoline core or the desired product may be unstable under the reaction conditions.1. Lower Reaction Temperature: If degradation is suspected, running the reaction at a lower temperature for a longer duration may improve the yield.[4] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[4]
Issue 2: Formation of Impurities, Particularly the Quinazolin-4-one Hydrolysis Product

Possible Causes & Solutions:

Potential Cause Underlying Rationale Troubleshooting Steps
Presence of Water Trace amounts of water in the solvent or reagents can lead to the hydrolysis of the C4-chloro group.1. Use Anhydrous Conditions: Employ freshly distilled, anhydrous solvents and dry all glassware thoroughly.[4] 2. Inert Atmosphere: Running the reaction under a dry, inert atmosphere will minimize exposure to atmospheric moisture.[4]
Sub-optimal pH Acidic or basic conditions can catalyze the hydrolysis reaction.1. Neutral Conditions: If possible, perform the reaction under neutral conditions. 2. Careful Work-up: During the work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to aqueous acidic or basic solutions.[4]
Issue 3: Difficulty in Achieving Regioselective Substitution at the C4 Position

While the C4 position of this compound is highly activated towards nucleophilic substitution, issues with regioselectivity can arise if other reactive sites are present.

Workflow for Confirming Regioselectivity:

cluster_0 Experimental Design cluster_1 Analytical Verification cluster_2 Data Interpretation Start Reaction of this compound with Nucleophile Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Crude_Product Isolate Crude Product Reaction->Crude_Product NMR 1D & 2D NMR Spectroscopy (NOESY, HMBC) Crude_Product->NMR MS Mass Spectrometry Crude_Product->MS HPLC HPLC Analysis Crude_Product->HPLC Structure_Elucidation Confirm C4 Substitution via NMR Correlations NMR->Structure_Elucidation Mass_Verification Verify Molecular Weight MS->Mass_Verification Purity_Assessment Determine Purity and Isomer Ratio via HPLC HPLC->Purity_Assessment Final_Confirmation Confirmed Regioselective Product Structure_Elucidation->Final_Confirmation Successful Purity_Assessment->Final_Confirmation Mass_Verification->Final_Confirmation

Caption: Workflow for confirming C4 regioselectivity.

Detailed Explanation:

Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[6][10][11][12] This aligns with the lower calculated activation energy for nucleophilic attack at this position, providing a theoretical basis for the observed regioselectivity.[6][10][11][12]

For experimental verification, 2D-NMR techniques such as NOESY and HMBC are invaluable for unambiguously determining the site of substitution.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution at the C4-Position

This protocol provides a general starting point for the substitution of the 4-chloro group with an amine nucleophile. Optimization of solvent, base, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • This compound

  • Amine nucleophile (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., isopropanol, acetonitrile, or DMF)[13][14]

  • Base (e.g., K₂CO₃, DIPEA, if required) (1.5 - 2.0 equivalents)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.0 - 1.2 eq) to the solution. If the nucleophile is a salt, add the appropriate base.

  • If required, add the base (e.g., K₂CO₃, DIPEA).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C or reflux) and stir.[6][13]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol for Reaction Optimization

To determine the optimal reaction conditions, a parallel synthesis approach is recommended.

Start Design Parallel Experiments Variables Vary One Parameter per Reaction Set: - Temperature - Solvent - Base - Concentration Start->Variables Reactions Set up Small-Scale Reactions Variables->Reactions Monitoring Monitor Progress at Regular Intervals (TLC/LC-MS) Reactions->Monitoring Analysis Quench and Analyze Crude Product (HPLC/NMR) Monitoring->Analysis Optimization Identify Optimal Conditions for Yield and Purity Analysis->Optimization Scale_Up Scale Up Reaction Under Optimized Conditions Optimization->Scale_Up

Caption: Protocol for reaction condition optimization.

Procedure:

  • Set up a series of small-scale reactions in parallel vials.

  • In each series, vary a single parameter (e.g., temperature at 60°C, 80°C, 100°C; or solvent: acetonitrile, DMF, isopropanol).

  • Keep all other parameters (reactant concentrations, stoichiometry) constant.

  • Monitor each reaction at set time points (e.g., 1h, 2h, 4h, 8h).

  • After a predetermined time, quench the reactions and analyze the crude reaction mixtures by HPLC or ¹H NMR with an internal standard to determine the conversion and yield of the desired product.

  • Compare the results to identify the optimal reaction conditions.

References

  • Benchchem. Troubleshooting common side reactions in quinazoline synthesis.
  • OuYang, Y., et al. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • Various Authors. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
  • Semantic Scholar.
  • Wikipedia. Quinazoline.
  • Google Patents. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Organic Chemistry Portal. Synthesis of quinazolines.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.
  • Deharkar, P., et al. (2021).
  • Semantic Scholar. (2025). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7.
  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • MDPI. (2025).
  • ResearchGate.
  • ResearchGate. (2018). Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )
  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PubMed. (2025).
  • NIH. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Benchchem. Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline.
  • NIH. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.
  • NIH. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
  • LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • NIH. (2022).
  • PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Sigma-Aldrich. 4-Chloro-7-(trifluoromethyl)quinazoline.
  • Sigma-Aldrich. 4-Chloro-7-(trifluoromethyl)quinoline 98 346-55-4.
  • Chem-Impex. 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.
  • NIH. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PubChem. 4-Chloro-7-fluoro-6-nitroquinazoline.

Sources

Technical Support Center: Synthesis of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of substituted quinazolines. This guide is structured to provide practical, field-tested insights into common challenges, offering troubleshooting solutions and answers to frequently asked questions. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses common questions about the primary synthetic strategies for quinazoline cores.

Q1: What are the most common classical methods for synthesizing the quinazoline core?

A1: The foundational routes to the quinazoline scaffold are the Niementowski, Friedländer, and Bischler syntheses.[1]

  • Niementowski Reaction: This is arguably the most recognized method, involving the condensation of anthranilic acids with amides to produce 4(3H)-quinazolinones.[1][2][3] While fundamental, it often requires high reaction temperatures (above 130°C), which can lead to decomposition and byproducts.[1]

  • Friedländer Synthesis: This approach utilizes 2-aminobenzaldehydes or 2-aminoketones and a compound containing an active methylene group.[1] A key challenge here is controlling the reaction to prevent the formation of quinoline derivatives, a common side reaction if conditions are not optimized.[1]

  • Bischler Synthesis: This method is another traditional route but is often hampered by the need for harsh conditions, such as high temperatures and pressures, frequently in a saturated ammonia-alcohol solution for extended periods.[1]

Q2: Why should I consider modern synthetic methods over the classical approaches?

A2: Modern synthetic methods offer significant advantages in terms of efficiency, yield, safety, and environmental impact. Key improvements include:

  • Milder Reaction Conditions: Many contemporary protocols, particularly those using transition-metal catalysts (e.g., copper, palladium, iron), can proceed at lower temperatures, preserving sensitive functional groups and reducing byproduct formation.[4][5][6]

  • Improved Yields and Atom Economy: Multicomponent reactions (MCRs) and microwave-assisted (MWI) synthesis are notable for producing high yields in shorter timeframes.[2][7][8] MCRs, in particular, enhance atom economy by combining several reactants in a single step.[8]

  • Enhanced Scope and Versatility: Modern techniques have broadened the range of accessible quinazoline derivatives. For example, metal-catalyzed cross-coupling reactions allow for the introduction of a wide variety of substituents that are incompatible with the harsh conditions of classical methods.[5]

  • Green Chemistry Approaches: The use of ionic liquids, solvent-free conditions, or greener solvents like water aligns with the principles of sustainable chemistry, reducing hazardous waste.[7][9] Microwave irradiation is a prime example of an energy-efficient green technology that dramatically reduces reaction times.[2][10]

Troubleshooting Guide: Common Experimental Challenges

This section is formatted to help you diagnose and solve specific problems encountered during synthesis.

Problem Area 1: Low or No Product Yield

Q: My reaction is giving a very low yield, or it's not working at all. What are the most likely causes and how can I fix them?

A: Low conversion is a frequent issue stemming from several factors. Systematically investigating these potential causes is the key to optimization.

  • Insufficient Reaction Temperature or Time:

    • Causality: Many quinazoline cyclization reactions have a significant activation energy barrier. Insufficient thermal energy or time can result in incomplete conversion of starting materials.

    • Solution: Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider gradually increasing the reaction temperature in 5-10°C increments.[1] Alternatively, extend the reaction time and continue monitoring until the starting material is consumed.[1]

  • Poor Solubility of Reactants:

    • Causality: If reactants are not fully dissolved in the solvent, the reaction becomes diffusion-controlled and proceeds very slowly, leading to low yields.

    • Solution: Choose a solvent that ensures all reactants are soluble at the target temperature. For polar substrates, high-boiling point aprotic solvents like DMF, DMSO, or dioxane are often effective.[1][7] For less polar systems, toluene may be a better choice.[1]

  • Presence of Water:

    • Causality: Water can interfere in several ways, including hydrolyzing sensitive intermediates or starting materials and deactivating certain catalysts. The quinazoline ring itself can be susceptible to hydrolysis under strongly acidic or basic conditions.[1][11]

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried (oven or flame-dried) before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent the ingress of atmospheric moisture.[1]

  • Catalyst Inactivity:

    • Causality: Metal catalysts can be deactivated by exposure to air, moisture, or impurities in the starting materials.[1] Acid or base catalysts can be neutralized or have their concentration compromised.

    • Solution: If using a metal catalyst, ensure it is fresh or properly activated.[1] For acid/base catalysis, verify the purity and concentration. In some cases, a stronger catalyst or a higher catalyst loading may be necessary, especially if substrates are sterically hindered.[1]

  • Steric Hindrance:

    • Causality: Bulky substituents on the starting materials can sterically impede the necessary bond formations for cyclization.

    • Solution: Overcoming steric hindrance may require more forceful conditions, such as higher reaction temperatures or a more active catalyst.[1] If these measures fail or lead to decomposition, an alternative synthetic route that is less sensitive to steric effects may be the best option.[1]

Problem Area 2: Byproduct Formation and Impurities

Q: My TLC/LC-MS shows multiple unexpected spots. What are the common byproducts in quinazoline synthesis?

A: Byproduct formation is a clear indicator that reaction conditions are favoring undesired pathways. Identifying the likely byproduct is the first step to mitigating its formation.

  • Oxidation of the Quinazoline Core:

    • Causality: The quinazoline ring system, particularly the nitrogen atoms and the C4 position, can be susceptible to oxidation, especially at high temperatures or in the presence of air (oxygen).[1] This leads to the formation of quinazoline N-oxides or quinazolinones.[1][12]

    • Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon) to strictly exclude oxygen.[1] If an oxidant is required for the reaction mechanism, use a stoichiometric amount of a milder oxidant and add it slowly to control the reaction.[1]

  • Dimerization or Polymerization:

    • Causality: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.[1] This is especially true if a starting material contains two reactive sites that can participate in the quinazoline-forming reaction.[1]

    • Solution: Perform the reaction at a lower concentration by increasing the solvent volume (higher dilution).[1] Carefully control the stoichiometry of the reactants to favor the intramolecular pathway. Ensure the purity of bifunctional starting materials to prevent unintentional cross-linking.[1]

  • Hydrolysis and Ring Opening:

    • Causality: The quinazoline ring can be cleaved by hydrolysis, particularly under prolonged exposure to strong acidic or basic aqueous conditions, often during work-up.[1][11]

    • Solution: If possible, perform the reaction under neutral conditions. During the work-up, neutralize the reaction mixture promptly and avoid extended contact with aqueous acid or base. Lowering the reaction temperature can also reduce the rate of hydrolysis.[1]

  • Formation of Quinoline Derivatives (in Friedländer Synthesis):

    • Causality: The starting materials for the Friedländer quinazoline synthesis are very similar to those used in the Niementowski quinoline synthesis.[1][13] Poor control of reaction conditions can favor the reaction pathway that leads to quinoline formation.

    • Solution: This requires careful optimization of the specific reaction conditions (temperature, catalyst, solvent) to favor the desired quinazoline cyclization. Reviewing literature precedents for similar substrates is highly recommended.

Troubleshooting Summary Table
Observed ProblemPotential CauseSuggested Solution
Low/No Yield Insufficient Temperature / TimeIncrease temperature in 5-10°C increments or extend reaction time; monitor by TLC/LC-MS.[1]
Poor Reactant SolubilitySelect a solvent where all reactants are fully soluble (e.g., DMF, DMSO, Toluene).[1]
Presence of MoistureUse anhydrous solvents/reagents, dry glassware, and run under an inert atmosphere.[1]
Catalyst DeactivationUse fresh/activated catalyst; verify concentration of acid/base catalysts.[1]
Byproduct Formation Oxidation (N-oxides, quinazolinones)Run under an inert atmosphere (N₂ or Ar); use stoichiometric, milder oxidants if required.[1]
Dimerization / PolymerizationDecrease reactant concentration (higher dilution); ensure correct stoichiometry.[1]
Hydrolysis / Ring OpeningPerform reaction under neutral conditions; neutralize promptly during work-up.[1]
Purification Issues Product and SM have similar RfOptimize chromatography solvent system (try different polarity mixtures); consider derivatization.
Poor Product SolubilityUse a solvent mixture for recrystallization; for chromatography, try a stronger elution system or a different stationary phase.

Visualizations & Workflows

General Troubleshooting Workflow

This diagram outlines a logical decision-making process when a quinazoline synthesis does not perform as expected.

G start Reaction Outcome Unsatisfactory check_tlc Analyze Reaction Mixture (TLC, LC-MS) start->check_tlc low_yield Low Yield / No Conversion check_tlc->low_yield Is conversion low? byproducts Byproducts Observed check_tlc->byproducts Are there impurities? low_yield->byproducts No solubility Check Solubility low_yield->solubility Yes identify Identify Byproduct Structure (Mass Spec, NMR) byproducts->identify Yes end Optimized Synthesis byproducts->end No conditions Optimize Conditions (Temp, Time, Catalyst) solubility->conditions reagents Verify Reagent Purity (Anhydrous?) conditions->reagents reagents->end inert Run Under Inert Atmosphere (N2/Ar) identify->inert Oxidation? dilute Decrease Concentration identify->dilute Dimer? workup Modify Work-up (Neutralize Promptly) identify->workup Hydrolysis? inert->end dilute->end workup->end

Caption: A decision tree for troubleshooting common quinazoline synthesis issues.

Competing Reaction Pathways

This diagram illustrates how a common intermediate can proceed to the desired product or be diverted to form common byproducts.

G cluster_0 Main Reaction Path cluster_1 Desired Outcome cluster_2 Undesired Side Reactions Starting Materials Starting Materials Key Intermediate\n(e.g., o-amidobenzamide) Key Intermediate (e.g., o-amidobenzamide) Starting Materials->Key Intermediate\n(e.g., o-amidobenzamide) Desired Quinazoline Desired Quinazoline Key Intermediate\n(e.g., o-amidobenzamide)->Desired Quinazoline Intramolecular Cyclization (Favored by dilution) Dimerization Dimer / Polymer Key Intermediate\n(e.g., o-amidobenzamide)->Dimerization Intermolecular Reaction (Favored by high conc.) Oxidation N-Oxide / Quinazolinone Desired Quinazoline->Oxidation O2, High Temp Hydrolysis Ring-Opened Product Desired Quinazoline->Hydrolysis H2O, Acid/Base

Caption: Visualization of competing intramolecular vs. intermolecular reactions.

Experimental Protocols

Protocol 1: General Procedure for Reaction Under Inert Atmosphere

This protocol is essential for preventing common oxidation and moisture-related side reactions.

  • Glassware Preparation: Thoroughly clean and dry all glassware (reaction flask, condenser, etc.) in an oven at >100°C for at least 4 hours, or flame-dry under vacuum immediately before use.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (e.g., argon or nitrogen) using a Schlenk line or a balloon filled with the gas. Allow the system to cool to room temperature under this inert atmosphere.

  • Reagent Addition: Add solid reagents to the reaction flask under a positive flow of inert gas. Liquid reagents and anhydrous solvents should be added via syringe through a rubber septum.

  • Reaction: Once all reagents are added, ensure the system is sealed and a gentle positive pressure of inert gas is maintained throughout the reaction (e.g., via a balloon or an oil bubbler).

  • Monitoring and Work-up: Take aliquots for reaction monitoring via syringe. Upon completion, cool the reaction to room temperature before proceeding with the work-up, which can typically be done in the open air unless subsequent steps also require inert conditions.

Protocol 2: Example Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones

This protocol is adapted from modern, efficient methods for quinazolinone synthesis.[9]

  • Reactant Preparation: In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine anthranilic acid (1.0 eq.), the desired primary amine (1.2 eq.), and trimethyl orthoformate (1.2 eq.).

  • Solvent Addition: Add anhydrous ethanol as the solvent to achieve a suitable concentration (e.g., 0.5 M relative to the anthranilic acid).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in a scientific microwave reactor. Set the reaction parameters to hold at a constant temperature of 120°C for 30 minutes, with magnetic stirring enabled.

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature, pour the reaction mixture over crushed ice.

  • Isolation: The crude product will typically precipitate out of the aqueous mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified 3-substituted-quinazolin-4(3H)-one.

References

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Scientific journals of the University of Benghazi. [Link]

  • Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health (NIH). [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Institutes of Health (NIH). [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Institutes of Health (NIH). [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health (NIH). [Link]

  • Quinazoline. Wikipedia. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Niementowski quinazoline synthesis. Wikipedia. [Link]

  • Niementowski quinoline synthesis. Wikipedia. [Link]

Sources

Validation & Comparative

Introduction: The Quinazoline Scaffold and the Rationale for a 7-(Trifluoromethoxy) Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Evaluating the In Vitro Efficacy of Novel 4-Anilino-7-(trifluoromethoxy)quinazoline Kinase Inhibitors

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the pursuit of kinase inhibitors for oncology.[1] Its rigid, bicyclic structure provides an ideal framework for orienting substituents to interact with the ATP-binding pocket of various kinases with high affinity and specificity.[2] This has led to the successful development of multiple FDA-approved drugs targeting key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR).[1][3]

A critical feature of this scaffold is the chlorine atom at the 4-position, which serves as a reactive handle for nucleophilic substitution. This allows for the synthesis of large libraries of 4-anilinoquinazoline derivatives, where modifications to the aniline ring can be systematically explored to optimize potency and selectivity.[2][4]

Substitutions at the 6- and 7-positions of the quinazoline ring are also crucial for modulating pharmacological properties. While 6,7-dimethoxy substitution is common and found in many potent inhibitors, this guide focuses on the strategic use of a 7-(trifluoromethoxy) (7-OCF₃) group. The trifluoromethoxy group is a bioisostere of the methoxy group, but it offers distinct advantages:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the -OCF₃ group resistant to oxidative metabolism, which can improve the compound's half-life.

  • Modulated Lipophilicity: It increases lipophilicity, potentially enhancing cell membrane permeability and oral bioavailability.

  • Altered Electronic Properties: As a strong electron-withdrawing group, it can influence the pKa of the quinazoline core and alter key binding interactions within the kinase active site.

This guide provides a comparative framework for evaluating the in vitro efficacy of novel 4-anilino-7-(trifluoromethoxy)quinazoline compounds. Since this specific substitution pattern is novel, we will establish a baseline by comparing well-characterized, structurally related quinazoline inhibitors. We will then detail the essential experimental protocols and data interpretation strategies necessary to rigorously assess the potential of this promising new chemical series.

Comparative Efficacy of Benchmark Quinazoline-Based EGFR Inhibitors

To establish a performance benchmark, we first examine the in vitro activity of established quinazoline-based EGFR inhibitors. These compounds, many of which feature 6,7-disubstitution patterns, provide a clear context for evaluating the potency of new chemical entities.

CompoundPrimary Target(s)Target Kinase IC₅₀ (nM)Antiproliferative IC₅₀ (nM) against A549 Cell LineReference(s)
Gefitinib EGFR27~15,590[1][5]
Erlotinib EGFR2~1,000[6]
Lapatinib EGFR, HER2EGFR: 3; HER2: 9>10,000[1]
Afatinib Pan-HER (EGFR, HER2, HER4)EGFR: 0.5~10[5]
Compound 14d EGFR (WT & Mutant)EGFRWT: 0.820[5]
Compound 19b EGFR (WT & Mutant)EGFRWT: 0.660[5]
Compound 2a EGFR5.0620.72[4]

Note: IC₅₀ values can vary between studies based on specific assay conditions. The data presented is for comparative purposes.

This table highlights the nanomolar potency that is achievable with the quinazoline scaffold against both isolated kinases and cancer cell lines. A key goal for novel compounds like those bearing the 7-(trifluoromethoxy) group would be to demonstrate comparable or superior potency, particularly against cell lines with specific EGFR mutations (e.g., T790M) that confer resistance to earlier-generation inhibitors.[1][7]

Core Methodologies for In Vitro Efficacy Determination

A tiered approach is essential for efficiently evaluating new compounds. The workflow typically progresses from target-based enzymatic assays to cell-based functional assays, culminating in mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Potency cluster_2 Tier 3: Mechanism of Action a Enzymatic Kinase Assay (e.g., EGFR WT, EGFR T790M) b Antiproliferative Assay (e.g., MTT/SRB on A549, NCI-H1975) a->b Confirm Cellular Activity c Western Blot Analysis (p-EGFR, p-Akt, p-Erk) b->c Confirm On-Target Effect d Cell Cycle Analysis b->d Elucidate Cellular Fate G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK Erk MEK->ERK ERK->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR EGF EGF Ligand EGF->EGFR

Figure 2: Simplified EGFR signaling pathway targeted by quinazoline inhibitors.
  • Cell Treatment and Lysis:

    • Plate A549 cells and grow until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate per sample by boiling with Laemmli buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-EGFR (Tyr1068).

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR and a loading control like GAPDH or β-actin.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify the reduction in p-EGFR levels relative to the total EGFR and loading control.

Conclusion and Future Directions

The 4-chloro-7-(trifluoromethoxy)quinazoline scaffold represents a logical and promising evolution in the design of novel kinase inhibitors. The strategic inclusion of the -OCF₃ group is hypothesized to confer advantages in metabolic stability and cellular activity. By employing the rigorous, multi-tiered in vitro evaluation strategy detailed in this guide—progressing from direct enzymatic inhibition assays to cell-based proliferation and mechanistic western blot analyses—researchers can effectively validate these hypotheses.

Direct comparison of new derivatives against established benchmarks like Gefitinib and Afatinib will be critical in determining their therapeutic potential. A successful compound from this series would ideally demonstrate potent, low-nanomolar inhibition of target kinases and corresponding antiproliferative activity, particularly in cancer cell lines harboring resistance mutations. The protocols and frameworks provided here offer a comprehensive roadmap for any scientist or drug development professional seeking to characterize the next generation of quinazoline-based therapeutics.

References

  • J. -P. Yong et al. (2015). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central.
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIV
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.).
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (n.d.).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Heliyon.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.).
  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (n.d.).
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central.
  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. (2015).
  • Synthesis and Biological evaluation of Novel Quinazoline derivatives as Anticancer, Antibacterial and Antifungal agents. (2021). BEPLS.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.).
  • In vitro 4-Aryloxy-7-chloroquinoline derivatives are effective in mono- and combined therapy against Leishmania donovani and induce mitocondrial membrane potential disruption. (2018). PubMed.
  • Synthesis and in vitro biological evaluation of novel quinazoline deriv
  • A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. (n.d.). Benchchem.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022).
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). MDPI.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024).
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2023).
  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)

Sources

Validating Target Engagement for 4-Chloro-7-(trifluoromethoxy)quinazoline Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammation, the quinazoline scaffold has emerged as a privileged structure for the development of potent and selective kinase inhibitors. The compound 4-Chloro-7-(trifluoromethoxy)quinazoline represents a promising, albeit currently under-documented, member of this class. While public domain literature does not yet specify its definitive biological target, its structural motifs strongly suggest activity against protein kinases, a family of enzymes frequently implicated in proliferative diseases.

This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of quinazoline-based inhibitors, using a hypothetical protein kinase target for this compound to illustrate these techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers a robust framework for their own target validation campaigns.

The Imperative of Target Engagement in Drug Discovery

Target engagement is the crucial first step in the mechanism of action of any targeted therapy; it is the direct interaction of a drug candidate with its intended biological target.[1] Robust and quantitative validation of target engagement in relevant biological systems is paramount for several reasons:

  • Confirmation of Mechanism of Action (MoA): It provides direct evidence that the therapeutic effect of a compound is mediated through its intended target.

  • Structure-Activity Relationship (SAR) Studies: It enables the ranking of compounds based on their ability to bind to the target, guiding medicinal chemistry efforts to optimize potency and selectivity.

  • De-risking Clinical Progression: Early confirmation of target engagement in cellular and in vivo models can predict clinical efficacy and reduce the likelihood of late-stage failures.

A Comparative Analysis of Target Engagement Methodologies

The validation of target engagement for an inhibitor like this compound can be approached through a variety of biophysical and cell-based assays. Each method offers unique advantages and limitations, and a multi-pronged approach is often the most rigorous strategy.

Biophysical Assays: A Direct Measure of Binding

Biophysical assays provide a direct and quantitative assessment of the interaction between a compound and a purified protein target. They are instrumental in the early stages of drug discovery for hit validation and lead optimization.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to its target protein. This allows for the determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Experimental Causality: The choice of ITC is often driven by the need for a label-free, in-solution technique that provides a complete thermodynamic profile of the binding event. This detailed thermodynamic signature can reveal the forces driving the interaction and can be invaluable for understanding the SAR.

Experimental Protocol: ITC
  • Sample Preparation:

    • Dialyze the purified target kinase extensively against the same buffer to minimize buffer mismatch effects.

    • Prepare a concentrated solution of this compound in the final dialysis buffer, ensuring the final DMSO concentration is identical in both the protein and compound solutions (typically <1-2%).

  • Instrument Setup:

    • Load the purified kinase into the sample cell of the calorimeter.

    • Load the inhibitor solution into the titration syringe.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte (the inhibitor) to a ligand (the target protein) immobilized on a sensor surface. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time.

Experimental Causality: SPR is particularly advantageous for its ability to provide kinetic information, including the association (k on ) and dissociation (k off ) rates of the binding event. This is crucial for understanding the residence time of an inhibitor on its target, a parameter that often correlates with in vivo efficacy.

Experimental Protocol: SPR
  • Surface Preparation:

    • Immobilize the purified target kinase onto a suitable sensor chip (e.g., via amine coupling or His-tag capture).

  • Binding Analysis:

    • Flow a series of concentrations of this compound over the sensor surface.

    • Monitor the change in the SPR signal in real-time to observe the association and dissociation phases.

  • Regeneration:

    • Inject a regeneration solution to remove the bound inhibitor and prepare the surface for the next cycle.

  • Data Analysis:

    • Fit the sensorgram data to a kinetic model to determine k on , k off , and the binding affinity (K D ).

Table 1: Comparison of Biophysical Assays for Target Engagement
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingMeasures change in refractive index upon binding
Key Outputs K D , stoichiometry, ΔH, ΔSK D , k on , k off
Format In-solution, label-freeSurface-based, label-free
Throughput Low to mediumMedium to high
Protein Consumption HighLow
Strengths Complete thermodynamic profile, no immobilizationReal-time kinetics, high sensitivity
Limitations Lower throughput, requires high protein concentrationImmobilization may affect protein activity, potential for non-specific binding

Cell-Based Assays: Target Engagement in a Physiological Context

While biophysical assays are powerful, they utilize purified proteins in an artificial environment. Cell-based assays are essential for confirming that a compound can penetrate the cell membrane and engage its target within the complex milieu of the cell.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

Experimental Causality: CETSA is a label-free method that can be used to assess target engagement in intact cells and even in tissues, making it highly physiologically relevant. It does not require any modification of the compound or the target protein.

Experimental Protocol: CETSA
  • Cell Treatment:

    • Treat cultured cells with varying concentrations of this compound or a vehicle control.

  • Heating:

    • Aliquot the treated cell suspensions and heat them to a range of temperatures in a thermal cycler.

  • Lysis and Fractionation:

    • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Detection:

    • Quantify the amount of the soluble target kinase in the supernatant using a specific antibody-based method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (T m ) in the presence of the inhibitor indicates target engagement.

Reporter Gene Assays

Principle: Reporter gene assays are used to measure the functional consequences of target engagement. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the signaling pathway in which the target kinase is involved.

Experimental Causality: This method provides an indirect but highly valuable measure of target engagement by assessing the downstream functional effects of target inhibition. It is particularly useful for high-throughput screening and for confirming the MoA of hit compounds.

Experimental Protocol: Reporter Gene Assay
  • Cell Line Engineering:

    • Generate a stable cell line containing a reporter gene construct driven by a response element downstream of the target kinase's signaling pathway.

  • Cell Treatment:

    • Treat the reporter cell line with a range of concentrations of this compound.

  • Assay:

    • After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis:

    • Plot the reporter activity against the inhibitor concentration to determine the IC 50 value, which reflects the potency of the compound in modulating the signaling pathway.

Table 2: Comparison of Cell-Based Assays for Target Engagement
FeatureCellular Thermal Shift Assay (CETSA®)Reporter Gene Assays
Principle Ligand-induced thermal stabilizationModulation of a downstream signaling pathway
Key Outputs Target engagement confirmation, T m shiftFunctional activity (IC 50 /EC 50 )
Format Label-free, intact cells/tissuesRequires engineered cell lines
Throughput Medium to high (with adaptations)High
Strengths Physiologically relevant, no labels requiredHigh throughput, measures functional outcome
Limitations Indirect measure of affinity, requires specific antibodiesIndirect measure of target binding, potential for off-target pathway effects

Visualizing the Workflow: A Unified Approach

A robust target engagement validation strategy often involves a tiered approach, starting with direct binding assays and progressing to more physiologically relevant cellular assays.

Target_Engagement_Workflow cluster_0 Biophysical Validation (In Vitro) cluster_1 Cellular Validation (In Cellulo) ITC Isothermal Titration Calorimetry (Thermodynamics) CETSA Cellular Thermal Shift Assay (Direct Engagement) ITC->CETSA Confirm in Cells SPR Surface Plasmon Resonance (Kinetics) SPR->CETSA Confirm in Cells Reporter Reporter Gene Assay (Functional Readout) CETSA->Reporter Validate Function Start Putative Inhibitor (this compound) Start->ITC Direct Binding Start->SPR Direct Binding

Caption: A typical workflow for validating target engagement, from in vitro biophysical assays to in cellulo functional assays.

Conclusion

Validating the target engagement of a novel inhibitor such as this compound is a critical and multi-faceted process. While the specific target of this compound remains to be publicly elucidated, the methodologies described herein provide a comprehensive toolkit for researchers to confirm the binding and functional activity of quinazoline-based kinase inhibitors. By employing a combination of biophysical techniques like ITC and SPR to dissect the direct binding event, and cellular assays such as CETSA and reporter gene assays to confirm engagement in a physiological context, researchers can build a robust data package that instills confidence in the mechanism of action and supports the progression of promising compounds through the drug discovery pipeline.

References

  • Vertex AI Search. Isothermal titration calorimetry in drug discovery - PubMed. Accessed January 1, 2026.
  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Accessed January 1, 2026.
  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Accessed January 1, 2026.
  • Reaction Biology. ITC Assay Service for Drug Discovery. Accessed January 1, 2026.
  • Concept Life Sciences. Target and pathway engagement assays. Accessed January 1, 2026.
  • American Laboratory. Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Accessed January 1, 2026.
  • Frontiers. Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Accessed January 1, 2026.
  • Malvern Panalytical. Isothermal Titration Microcalorimetry: An Essential Tool for Fragment-Based Drug Discovery. Accessed January 1, 2026.
  • Selvita. A Practical Guide to Target Engagement Assays. Accessed January 1, 2026.
  • LubioScience. Reporter Gene Assays in Drug Discovery. Accessed January 1, 2026.
  • ACS Publications. Resonance Localized Surface Plasmon Spectroscopy: Sensing Substrate and Inhibitor Binding to Cytochrome P450 | The Journal of Physical Chemistry C. Accessed January 1, 2026.
  • Eurofins DiscoverX. Target Engagement Assays. Accessed January 1, 2026.
  • BJSTR Publishers. Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Accessed January 1, 2026.
  • BOC Sciences.
  • PMC - NIH. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Accessed January 1, 2026.
  • PMC - NIH. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Accessed January 1, 2026.
  • Charnwood Discovery. Target Engagement Assays. Accessed January 1, 2026.
  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Accessed January 1, 2026.
  • YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery. Accessed January 1, 2026.
  • Wikipedia. Quinazoline. Accessed January 1, 2026.
  • PMC - NIH. Target Engagement Assays in Early Drug Discovery. Accessed January 1, 2026.
  • PMC - NIH. Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Accessed January 1, 2026.
  • PubMed Central. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Accessed January 1, 2026.
  • PubMed. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay. Accessed January 1, 2026.
  • PMC - NIH. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors. Accessed January 1, 2026.
  • NIH. High-Throughput Cellular Thermal Shift Assay (CETSA)
  • ResearchGate. Experimental strategy for enzyme inhibitor screening by surface plasmon resonance... Accessed January 1, 2026.
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with DYRKs-IN-1 Hydrochloride. Accessed January 1, 2026.
  • YouTube.
  • NIH.
  • ResearchGate. Reporter assays for high-throughput drug screening. (A) A... | Download Scientific Diagram. Accessed January 1, 2026.
  • PubMed. Surface plasmon resonance analysis of the binding mechanism of pharmacological and peptidic inhibitors to human somatic angiotensin I-converting enzyme. Accessed January 1, 2026.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Accessed January 1, 2026.
  • Abeomics. Reporter Cell lines, Stable cell lines | Compound Screening Services. Accessed January 1, 2026.
  • Taylor & Francis Online. Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Accessed January 1, 2026.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 4-Chloro-7-(trifluoromethoxy)quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors used in oncology, such as gefitinib and erlotinib.[1][2] Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric elements within the ATP-binding pocket of protein kinases. The "4-Chloro-7-(trifluoromethoxy)quinazoline" scaffold is a particularly promising starting point for novel inhibitor design. The chlorine atom at the 4-position serves as a versatile synthetic handle for introducing a variety of amine-containing side chains, enabling modulation of potency and selectivity. Concurrently, the 7-(trifluoromethoxy) group often enhances metabolic stability and cell permeability, desirable properties for any drug candidate.[3]

However, the development of any new kinase inhibitor faces a formidable challenge: achieving selectivity. The human kinome consists of over 500 protein kinases, many of which share a high degree of structural homology within the ATP-binding site.[4][5] This conservation is the primary reason for inhibitor cross-reactivity, where a compound designed for a specific target also binds to and inhibits other unintended kinases. Such "off-target" activity can lead to cellular toxicity or other adverse effects, potentially derailing an otherwise promising therapeutic program.[6]

Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary exercise but a cornerstone of modern kinase drug discovery. This guide provides a comprehensive, multi-tiered strategy for researchers working with novel derivatives of this compound. We will move beyond simple protocols to explain the causal logic behind the experimental choices, ensuring a robust and self-validating approach to defining the selectivity profile of your compounds.

The Profiling Funnel: A Multi-Tiered Strategy for De-risking Candidates

A successful profiling strategy should be viewed as a funnel, progressively narrowing the field of candidate compounds based on increasingly stringent and physiologically relevant data. This approach conserves resources by applying the most complex and labor-intensive assays only to the most promising molecules.

G cluster_0 Tier 1: Broad Kinome Survey cluster_1 Tier 2: Quantitative Potency cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Functional Cellular Response T1 Large-Panel Kinome Scan (e.g., KINOMEscan®) ~400+ Kinases @ 1 Conc. T2 Biochemical IC50 / Kd Determination (Primary Target + Key Off-Targets) T1->T2 Identify Hits T3 Cellular Thermal Shift Assay (CETSA) (Confirms Intracellular Binding) T2->T3 Confirm Potency T4 Pathway & Phenotypic Assays (e.g., Phospho-protein Western, Proliferation) T3->T4 Validate in-cell

Caption: The four-tiered kinase inhibitor profiling funnel.

Tier 1: Broad Kinome Survey via Competitive Binding Assay

The Objective: To obtain a rapid, semi-quantitative snapshot of a compound's interaction profile across the broadest possible representation of the human kinome. This initial screen is designed to identify both the intended target and, crucially, any potent off-targets.

The "Why": We recommend a competitive displacement binding assay, such as the KINOMEscan® platform, for this first pass.[7] Unlike enzymatic assays, these binding assays are independent of ATP concentration, substrate, and cofactor requirements, allowing for a standardized comparison across hundreds of diverse kinases.[8] The output, typically expressed as "percent of control" or "percent inhibition" at a single high concentration (e.g., 1-10 µM), provides a direct measure of binding interaction.[9]

Experimental Workflow: KINOMEscan® Principle

G cluster_0 A: No Inhibitor (Control) cluster_1 B: With Inhibitor Kinase_A Kinase Bead_A Immobilized Ligand Kinase_A->Bead_A Binds Result_A High Signal (Kinase Captured) Bead_A->Result_A Kinase_B Kinase Result_B Low Signal (Kinase in Solution) Kinase_B->Result_B Bead_B Immobilized Ligand Inhibitor Test Cmpd Inhibitor->Kinase_B Binds G A 1. Treat intact cells with Cmpd or Vehicle B 2. Heat cell suspensions across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble fraction from aggregated protein (Centrifugation) C->D E 5. Quantify remaining soluble target protein (e.g., Western Blot, ELISA) D->E F 6. Plot Melt Curve & Determine Tm E->F

Caption: A typical experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA using Western Blot Detection

  • Cell Treatment: Culture cells (e.g., A549 lung cancer cells for an EGFR inhibitor) to ~80% confluency. Treat cells with the desired concentration of the test compound or DMSO vehicle for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., anti-EGFR).

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble protein remaining relative to the non-heated control against the temperature. The resulting "melting curve" can be used to determine the melting temperature (Tₘ). A positive thermal shift (ΔTₘ) in the compound-treated sample compared to the vehicle control confirms target engagement. [10] Expected Outcome: A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated cells, indicating that the target protein is stabilized at higher temperatures. This provides direct, physical evidence of the drug binding to its target inside the cell.

Tier 4: Measuring Functional Cellular Response

The Objective: To connect physical target engagement with a functional biological outcome. This is the ultimate validation of an inhibitor's mechanism of action.

The "Why": Showing that a compound binds its target (CETSA) is powerful, but demonstrating that this binding event leads to the desired modulation of downstream signaling is the critical next step. For a kinase inhibitor, this typically involves measuring the phosphorylation status of a known downstream substrate. [4]For an anti-cancer agent, this ultimately translates to a desired phenotype, such as the inhibition of cancer cell proliferation.

Key Functional Assays:

  • Phospho-Protein Western Blotting: This is the most direct method to assess the functional inhibition of a kinase pathway. For an EGFR inhibitor, one would treat EGFR-driven cancer cells (e.g., A549, H1975) with the compound for a set time, lyse the cells, and perform a Western blot using antibodies against both total EGFR and phosphorylated EGFR (p-EGFR), as well as downstream targets like p-AKT and p-ERK. A potent and on-target inhibitor should reduce the levels of the phosphorylated proteins in a dose-dependent manner without affecting the total protein levels.

  • Cell Proliferation/Viability Assays: Assays like the MTT or CellTiter-Glo® assay are used to measure the anti-proliferative effect of the compounds on cancer cell lines. [11]By comparing the IC₅₀ values from these assays with the biochemical and target engagement data, one can build a strong case for on-target-driven efficacy. For example, if a compound is potent against EGFR biochemically, engages EGFR in cells (CETSA), inhibits EGFR phosphorylation, and shows potent anti-proliferative activity in an EGFR-dependent cell line, this provides a cohesive and compelling data package.

Conclusion

The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. For novel derivatives of the promising this compound scaffold, a superficial assessment of selectivity is insufficient. By adopting the multi-tiered profiling funnel described here—progressing from a broad kinome scan to quantitative biochemical analysis, confirming intracellular target engagement with CETSA, and finally, validating the functional cellular consequences—researchers can build a comprehensive and robust data package. This systematic approach allows for the confident identification of compounds with the optimal balance of potency and selectivity, de-risking the path toward clinical development and ultimately leading to safer, more effective targeted therapies.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (Note: While not a direct search result, the principles discussed in [12]are foundational and reflected in the review articles found).

  • Viola, G., & Bortolozzi, R. (2017). X-ReactKIN, a new machine learning approach that extends the modeling and virtual screening of individual protein kinases to a system level in order to construct a cross-reactivity virtual profile for the human kinome. Scientific reports, 7(1), 1-14. [Link]

  • Yamanishi, Y., Pauwels, E., & Kotera, M. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(5), 1257-1266. [Link]

  • PubMed. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. National Library of Medicine. [Link]

  • Fry, D. W., & Garrett, M. D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]

  • Hassan, A., El-Gamal, K., El-Sayed, M., & El-Hashash, M. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3051. [Link]

  • Kumar, A., Singh, A., & Sharma, P. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Polycyclic Aromatic Compounds, 1-27. [Link]

  • ACS Publications. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Al-Suhaimi, K. S., El-messery, S. M., Al-Otaibi, F. M., & El-Shaer, N. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 241. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Carcinogenesis & Mutagenesis. [Link]

  • van der Wouden, P. A., van de Bunt, M., & van den Heuvel, E. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(4), 1195-1207. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. Current protocols in chemical biology, 8(3), 159-174. [Link]

  • Laqtom, N. N., & Schulze, R. J. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(11), 2187-2195. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • OuYang, Y., Chen, C., Wang, P., Sun, C., Zhu, W., & Xu, S. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Advanced Materials Research, 1133, 529-532. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agroudy, A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. Mini reviews in medicinal chemistry, 13(8), 1145-1166. [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Miduturu, C. V., Deng, X., Kwiatkowski, N., Yang, H., Sim, T., ... & Gray, N. S. (2011). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Chemistry & biology, 18(7), 868-879. [Link]

  • Al-Omaim, W. S., El-Sayed, M. A., Ali, A. A., & Al-Ghamdi, A. M. (2016). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. BioMed research international, 2016, 8317802. [Link]

Sources

The 7-Trifluoromethoxy Substituent: A Key to Unlocking Potency and Selectivity in 4-Anilinoquinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-7-(trifluoromethoxy)quinazoline Analogs

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the quinazoline scaffold remains a cornerstone. Its rigid architecture provides a reliable framework for presenting substituents to the ATP-binding pocket of various kinases, leading to the development of numerous clinically successful drugs.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of quinazoline derivatives: analogs of This compound . By comparing these analogs with their counterparts bearing different substituents at the 7-position, we aim to provide a comprehensive understanding of the role the trifluoromethoxy group plays in modulating kinase inhibitory activity, selectivity, and overall pharmacological profile.

The 4-chloro position of the quinazoline ring serves as a versatile synthetic handle, allowing for the introduction of a diverse array of substituents, most commonly anilines, to generate potent 4-anilinoquinazoline inhibitors.[3] The nature of the substituent at the 7-position, however, is crucial for fine-tuning the electronic and steric properties of the molecule, thereby influencing its interaction with the target kinase. This guide will explore the nuanced effects of the 7-trifluoromethoxy group in comparison to other commonly employed moieties such as methoxy, fluoro, and trifluoromethyl groups.

The Pivotal Role of the 7-Position: A Comparative Analysis

The substitution pattern at the 6- and 7-positions of the quinazoline core is a well-established determinant of inhibitory potency against key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] The 7-position, in particular, often accommodates substituents that can form crucial hydrogen bonds or occupy specific hydrophobic pockets within the kinase domain.

The Trifluoromethoxy (-OCF₃) Advantage

The trifluoromethoxy group is a fascinating substituent in medicinal chemistry, offering a unique combination of properties. It is highly lipophilic and possesses strong electron-withdrawing characteristics, yet it is metabolically more stable than a simple methoxy group.[6] These features can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.

In the context of 4-anilinoquinazoline inhibitors, the 7-trifluoromethoxy group is hypothesized to:

  • Enhance Potency: The electron-withdrawing nature of the -OCF₃ group can modulate the basicity of the quinazoline nitrogen atoms, potentially optimizing the key hydrogen bond interaction with the hinge region of the kinase.

  • Improve Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making it resistant to oxidative metabolism, which can lead to improved bioavailability and a longer half-life in vivo.[6]

  • Increase Lipophilicity: This can enhance membrane permeability and cell penetration, potentially leading to better efficacy in cell-based assays and in vivo models.

The following sections will present a comparative analysis of 4-anilinoquinazoline analogs bearing different substituents at the 7-position to elucidate the specific contributions of the trifluoromethoxy group.

Comparative Inhibitory Activity of 7-Substituted 4-Anilinoquinazoline Analogs

To objectively assess the impact of the 7-substituent, we have compiled and compared the inhibitory activities (IC₅₀ values) of various 4-anilinoquinazoline analogs against key kinases and cancer cell lines. The data presented below is synthesized from multiple studies to provide a broad overview.

Compound ID7-Substituent4-Anilino SubstituentTarget KinaseIC₅₀ (nM)Target Cell LineIC₅₀ (µM)
Analog 1 -OCF₃3-chloro-4-fluoroanilineEGFRHypothesized PotentA549 (NSCLC)Hypothesized Potent
Gefitinib -OCH₃3-chloro-4-fluoroanilineEGFR33NCI-H4600.43
Analog 2 -F3-chloroaniline--BGC823> Gefitinib
Analog 3 -CF₃aniline----
Vandetanib -OCH₃4-bromo-2-fluoroanilineVEGFR-240Calu-6-
Analog 4 -OCF₃4-bromo-2-fluoroanilineVEGFR-2Hypothesized PotentHUVECHypothesized Potent

Note: Data for the hypothetical 7-OCF₃ analogs is included to frame the discussion and highlight areas for future investigation. The other data points are derived from existing literature on related compounds.

From the table, it is evident that the nature of the 7-substituent plays a critical role. While direct data for 7-trifluoromethoxy analogs is sparse in publicly available literature, we can infer its potential impact by comparing it with structurally similar groups. For instance, the trifluoromethyl group (-CF₃), another electron-withdrawing substituent, has been shown to be beneficial for the cytotoxic activity of some quinazoline derivatives.[4]

Structure-Activity Relationship (SAR) Insights

The 4-Anilino Moiety: The Engine of Inhibition

The 4-anilino portion of the molecule is paramount for potent kinase inhibition, as it typically occupies the hydrophobic pocket of the ATP-binding site. The substitution pattern on this aniline ring dictates both potency and selectivity.

  • Meta-Substitution: Generally, small, electron-withdrawing groups at the meta-position of the aniline ring, such as chlorine or bromine, are favored for potent EGFR inhibition.[7]

  • Para-Substitution: Larger substituents at the para-position can decrease potency.[7]

  • Dual EGFR/VEGFR-2 Inhibition: Modifications to the aniline moiety can also confer dual inhibitory activity. For example, the 4-bromo-2-fluoroaniline in Vandetanib contributes to its potent inhibition of both EGFR and VEGFR-2.[8]

The 7-Position: The Fine-Tuning Dial

As discussed, the 7-substituent fine-tunes the activity.

  • 7-Methoxy (-OCH₃): This group, present in gefitinib and vandetanib, is well-tolerated and contributes to potent inhibition.[3]

  • 7-Fluoro (-F): While a fluoro group is a weak electron-withdrawing group, 7-fluoro-4-anilinoquinolines have demonstrated cytotoxic activity, though often less potent than their methoxy counterparts against certain cell lines.[9]

  • 7-Trifluoromethyl (-CF₃): This strongly electron-withdrawing group can enhance activity. The synthesis of 4-anilino-7-trifluoromethylquinazoline has been reported, indicating its accessibility for further studies.[10]

  • 7-Trifluoromethoxy (-OCF₃): Based on its electronic properties and metabolic stability, the 7-trifluoromethoxy group is poised to offer a superior combination of potency and pharmacokinetic properties compared to the aforementioned substituents.[6]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 4-anilino-7-(trifluoromethoxy)quinazoline analog and for evaluating its biological activity.

Synthesis of N-(3-chloro-4-fluorophenyl)-7-(trifluoromethoxy)quinazolin-4-amine

This protocol is adapted from established methods for the synthesis of related 4-anilinoquinazolines.[9]

Step 1: Synthesis of 7-(trifluoromethoxy)quinazolin-4(3H)-one

A mixture of 2-amino-4-(trifluoromethoxy)benzoic acid and formamide is heated at reflux for 4 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 7-(trifluoromethoxy)quinazolin-4(3H)-one.

Step 2: Synthesis of this compound

7-(trifluoromethoxy)quinazolin-4(3H)-one is refluxed in thionyl chloride for 3 hours. The excess thionyl chloride is removed under reduced pressure, and the residue is triturated with diethyl ether to afford this compound as a solid.

Step 3: Synthesis of N-(3-chloro-4-fluorophenyl)-7-(trifluoromethoxy)quinazolin-4-amine

A mixture of this compound and 3-chloro-4-fluoroaniline in isopropanol is heated at reflux for 2 hours. After cooling, the reaction mixture is poured into a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography to yield the final product.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol describes a general method for determining the in vitro potency of a test compound against a specific protein kinase using a luminescence-based assay.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound, kinase, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, HUVEC)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

To better understand the context of 4-anilinoquinazoline inhibitor activity, it is crucial to visualize the signaling pathways they target and the experimental workflows used to evaluate them.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS ATP ADP PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor (EGF, TGF-α) Ligand->EGFR Inhibitor 4-Anilino-7-(trifluoromethoxy) quinazoline Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by 4-anilinoquinazolines.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 4-Chloro-7-(trifluoromethoxy) quinazoline Synthesis Nucleophilic Aromatic Substitution Start->Synthesis Anilines Substituted Anilines Anilines->Synthesis Library Analog Library Synthesis->Library KinaseAssay In Vitro Kinase Assay (EGFR, VEGFR-2) Library->KinaseAssay CellAssay Cell Viability Assay (e.g., MTT) Library->CellAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR CellAssay->SAR

Caption: General workflow for SAR studies of 4-anilinoquinazoline analogs.

Conclusion and Future Directions

The 4-anilinoquinazoline scaffold remains a highly fruitful area for the discovery of potent and selective kinase inhibitors. While the 7-methoxy group has been a mainstay in many successful inhibitors, the unique properties of the 7-trifluoromethoxy group present a compelling opportunity for the development of next-generation therapeutics with improved pharmacological profiles. The enhanced metabolic stability and modulated electronic properties conferred by the trifluoromethoxy substituent warrant a more thorough investigation.

Future research should focus on the systematic synthesis and evaluation of a library of 4-anilino-7-(trifluoromethoxy)quinazoline analogs with diverse substitution patterns on the 4-anilino ring. This will enable a direct and quantitative comparison with existing 7-substituted quinazolines and provide a clearer understanding of the SAR for this promising class of compounds. Such studies will be instrumental in guiding the rational design of novel kinase inhibitors with superior efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • PrepChem. Synthesis of 4-Anilino-7-trifluoromethylquinazoline. Available at: [Link]

  • Li, X., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(8), 13846-13861. Available at: [Link]

  • Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939. Available at: [Link]

  • Sharma, A., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ASSAY and Drug Development Technologies. Available at: [Link]

  • Drewry, D. H., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ACS Medicinal Chemistry Letters, 8(11), 1179-1184. Available at: [Link]

  • Lawhorn, B. G., et al. (2018). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Molecules, 23(11), 2998. Available at: [Link]

  • Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available at: [Link]

  • van der Pijl, R., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

  • Gajiwala, K. S., et al. (2013). Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases. Cell Reports, 5(2), 489-499. Available at: [Link]

  • Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312. Available at: [Link]

  • Basavaraj, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(3), 433-444. Available at: [Link]

  • Ghorbani, M., et al. (2020). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Iranian Journal of Pharmaceutical Research, 19(1), 169-183. Available at: [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111566. Available at: [Link]

  • Karcı, F., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. Available at: [Link]

  • Abedini, A., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link]

  • Zhang, J., et al. (2017). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, 24(17), 1787-1804. Available at: [Link]

  • J. C. B. da Silva, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6825. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e59429. Available at: [Link]

  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2015). Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. PLOS ONE, 10(9), e0138293. Available at: [Link]

Sources

Navigating the Landscape of Acquired Resistance: A Comparative Guide to 4-Chloro-7-(trifluoromethoxy)quinazoline Derivatives Against Drug-Resistant EGFR Mutants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance, primarily driven by secondary mutations in the EGFR kinase domain, remains a significant clinical challenge. This guide provides a comparative analysis of a promising class of next-generation EGFR inhibitors, the 4-chloro-7-(trifluoromethoxy)quinazoline derivatives, and evaluates their potential to overcome the most prevalent and challenging resistance mutations, including the "gatekeeper" T790M mutation and the tertiary C797S mutation.

The Evolving Challenge of EGFR TKI Resistance

First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, initially show remarkable efficacy in patients with EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R). However, the majority of patients eventually develop resistance, with the T790M mutation accounting for approximately 50-60% of cases.[1][2] This mutation increases the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors.[3]

The advent of third-generation irreversible inhibitors, most notably osimertinib, provided a powerful tool against T790M-mutant NSCLC.[4][5] Osimertinib forms a covalent bond with a cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR, effectively inhibiting its kinase activity.[6] Unfortunately, resistance to osimertinib has emerged, frequently through the acquisition of a C797S mutation, which prevents this crucial covalent bond formation.[6][7][8] This has created a pressing need for fourth-generation EGFR inhibitors that can effectively target these double and triple mutant EGFR variants.

The Quinazoline Scaffold: A Privileged Core for EGFR Inhibition

The quinazoline core is a well-established pharmacophore for EGFR inhibitors, forming the backbone of many approved drugs.[9] Its ability to form key hydrogen bonds within the ATP-binding site of the EGFR kinase domain makes it an ideal starting point for the design of potent and selective inhibitors.[9] The this compound scaffold represents a promising platform for developing next-generation inhibitors with the potential to overcome acquired resistance. While specific data on derivatives with this exact scaffold are emerging, extensive research on structurally similar quinazoline derivatives provides valuable insights into their potential efficacy.

Comparative Analysis of Quinazoline Derivatives Against Drug-Resistant EGFR Mutants

The following table summarizes the inhibitory activity (IC50 values) of various quinazoline-based EGFR inhibitors against wild-type (WT) and mutant EGFR. This includes established drugs for comparison and highlights the potential of novel quinazoline derivatives to tackle resistance mutations.

Compound/Derivative ClassEGFR WT (IC50, nM)EGFR L858R/T790M (IC50, nM)EGFR L858R/T790M/C797S (IC50, nM)Reference
First Generation
GefitinibPotentInactiveInactive[1]
Second Generation
AfatinibPotentInactiveInactive[1]
Third Generation
OsimertinibLess PotentPotent Inactive[4][5]
Novel Quinazoline Derivatives
Cinnamamide-quinazoline derivativesVariablePotentUntested[1]
4-Anilino-quinazoline derivativesVariablePotentUntested[1]
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolinesPotentUntestedUntested[10]
Quinazolinone derivativesVariable0.031 µM (Compound 79) Untested[4]
Quinazoline-based fourth-generation derivativesUntestedUntested0.068 µM (Compound 8d) [5]
Quinazoline-based thiazole derivatives2.17 (Compound 4f) 2.81 (Compound 4f) 3.62 (Compound 4f) [11]

Note: Data for "this compound" derivatives are represented by closely related quinazoline structures from recent publications. The development of specific inhibitors against the C797S mutation is an active area of research.

Mechanism of Action and Signaling Pathway Inhibition

This compound derivatives, like other quinazoline-based inhibitors, are designed to compete with ATP for binding to the kinase domain of EGFR. By occupying the ATP-binding site, they prevent the autophosphorylation of the receptor, which is the critical first step in the activation of downstream signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor 4-Chloro-7-(trifluoromethoxy) quinazoline Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by this compound derivatives.

Successful inhibition of EGFR phosphorylation by these compounds would lead to the downregulation of key downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This ultimately results in the inhibition of cancer cell proliferation, survival, and angiogenesis.

Experimental Protocols for Evaluation

The following are detailed, step-by-step methodologies for the key experiments required to evaluate the efficacy of novel this compound derivatives.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay biochemically quantifies the inhibitory activity of a compound against purified EGFR kinase.

Objective: To determine the IC50 value of the test compound against wild-type and mutant EGFR.

Materials:

  • Recombinant human EGFR (wild-type, L858R/T790M, L858R/T790M/C797S)

  • Test compound (e.g., a this compound derivative)

  • Osimertinib (positive control)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and control inhibitor in kinase assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted compound or control to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

  • Master Mix Preparation: Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer. Add 10 µL of the master mix to each well.

  • Kinase Reaction Initiation: Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[12]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the blank control values from all other readings. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.[12]

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare Compound Dilutions Plate_Setup Add Compound to Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare Enzyme and Substrate Add_Master_Mix Add ATP/Substrate Master Mix Enzyme_Prep->Add_Master_Mix Plate_Setup->Add_Master_Mix Start_Reaction Add Enzyme to Initiate Reaction Add_Master_Mix->Start_Reaction Incubate_Reaction Incubate for 60 min Start_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Depletion Incubate for 40 min Add_ADP_Glo->Incubate_Depletion Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Depletion->Add_Detection_Reagent Incubate_Luminescence Incubate for 30 min Add_Detection_Reagent->Incubate_Luminescence Read_Plate Measure Luminescence Incubate_Luminescence->Read_Plate

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Objective: To determine the IC50 value of the test compound in cancer cell lines harboring different EGFR mutations (e.g., NCI-H1975 for T790M).

Materials:

  • NCI-H1975 (EGFR L858R/T790M) and other relevant cancer cell lines

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • Osimertinib (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to directly observe the effect of the inhibitor on the phosphorylation status of EGFR and its downstream targets in cancer cells.

Objective: To confirm that the test compound inhibits EGFR signaling in a cellular context.

Materials:

  • Cancer cell lines (e.g., NCI-H1975)

  • Test compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours). In some experiments, cells are stimulated with EGF to induce EGFR phosphorylation.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of next-generation EGFR inhibitors capable of overcoming acquired resistance to current therapies. The preliminary data on structurally related compounds are encouraging, demonstrating potent activity against T790M and even the formidable C797S mutations. Rigorous evaluation of novel derivatives using the standardized protocols outlined in this guide will be crucial in identifying lead candidates for further preclinical and clinical development. The ultimate goal is to expand the therapeutic arsenal for NSCLC patients who have exhausted existing treatment options, bringing new hope in the ongoing battle against EGFR-mutant lung cancer.

References

  • Cirstea, S., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Adottu, N., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances, 7(55), 34859-34889. [Link]

  • ResearchGate. (n.d.). Western blot analysis presenting the effects of quinazolines 10 and 11.... [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Patel, H., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2769-2781. [Link]

  • Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075. [Link]

  • Xu, Y., et al. (2014). Synthesis and evaluation of novel non-covalent binding quinazoline glycoside derivatives targeting the L858R and T790M variants of EGFR. RSC Advances, 4(96), 53633-53644. [Link]

  • Patsnap Synapse. (2024). What are EGFR C797S inhibitors and how do they work?. [Link]

  • Leon, D. B., et al. (2018). C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer?. ACS Medicinal Chemistry Letters, 9(8), 775-777. [Link]

  • ResearchGate. (2025). Design, synthesis and biological evaluation of phosphoroxy quinazoline derivatives as potential EGFRT790M/C797S inhibitors. [Link]

  • Austin Publishing Group. (n.d.). C797S Mutation in Resistance Development to Third- Generation Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors in Lung Cancer. [Link]

  • ResearchGate. (n.d.). 1/IC50 values of antitumor screening of target derivatives against.... [Link]

  • Farag, A. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 86. [Link]

  • Patel, H., et al. (2025). Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). Bioorganic Chemistry, 165, 108991. [Link]

  • ResearchGate. (2025). Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. [Link]

  • Ahmed, M. F., et al. (2021). 2-Aryl-4-Substituted Quinazoline Derivatives. Molecules, 26(16), 4983. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Current Drug Targets, 24(11), 935-955. [Link]

  • Cirstea, S., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Hilaris Publisher. (2018). EGFR Tyrosine Kinase Targeted In Silico Design and Synthesis of Novel Quinazoline Derivatives. [Link]

  • Chen, Y. M., et al. (2024). Optimal first-line treatment for EGFR-mutated NSCLC: a comparative analysis of osimertinib and second-generation EGFR-TKIs. BMC Pulmonary Medicine, 24(1), 606. [Link]

  • Kumar, G. S., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Heliyon, 9(9), e20300. [Link]

  • Gomes, F., et al. (2025). First-line osimertinib compared to earlier generation TKIs in advanced EGFR-mutant NSCLC: A real-world survival analysis. Lung Cancer, 200, 108084. [Link]

Sources

Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Quinazoline-Based Kinase Inhibitors: A Guide for Drug Development Professionals

The quinazoline ring system, an aromatic heterocycle formed by the fusion of a pyrimidine and a benzene ring, is a "privileged scaffold" in medicinal chemistry.[1] Its structure is a highly effective mimic of the adenine ring of ATP, enabling compounds built upon it to competitively bind to the ATP-binding pocket of a vast array of protein kinases.[2] This fundamental property has made quinazoline derivatives a cornerstone in the development of targeted cancer therapies.

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[3] In many cancers, mutations or overexpression of these kinases lead to uncontrolled signaling, driving tumor progression.[3] Quinazoline-based inhibitors function by occupying the kinase's active site, preventing ATP from binding and thereby blocking the phosphorylation of downstream substrates, which effectively shuts down these oncogenic signals.[2] This guide provides a head-to-head comparison of key quinazoline-based kinase inhibitors, supported by experimental data and detailed methodologies, to inform researchers in the field of drug development.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism for quinazoline-based inhibitors involves competitive binding at the ATP pocket within the kinase domain. The quinazoline core orients itself to form critical hydrogen bonds with the "hinge region," a conserved stretch of amino acids connecting the N- and C-lobes of the kinase. Specifically, the N1 atom of the quinazoline ring typically acts as a hydrogen bond acceptor from a backbone NH group in the hinge region. This anchoring interaction, supplemented by other interactions in the pocket, effectively blocks ATP access and inhibits kinase activity.

Quinazoline_MoA cluster_kinase Kinase Domain ATP_Site ATP Binding Site Hinge Hinge Region Block X ATP_Site->Block Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Quinazoline Quinazoline Inhibitor Quinazoline->ATP_Site Competitively Binds & Blocks ATP Substrate_P Phosphorylated Substrate Block->Substrate_P Phosphorylation Inhibited Substrate Protein Substrate Substrate->Substrate_Site

Figure 1: General mechanism of quinazoline kinase inhibitors.

Head-to-Head Comparison I: Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is a critical driver in several cancers, most notably non-small cell lung cancer (NSCLC).[4] The development of quinazoline-based EGFR inhibitors has evolved through successive generations, each designed to improve efficacy and overcome resistance.

First-Generation vs. Second-Generation Inhibitors

First-generation inhibitors, Gefitinib and Erlotinib , are reversible inhibitors that show significant efficacy in patients with activating EGFR mutations (e.g., Exon 19 deletions or L858R).[3][5] However, their effectiveness is often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[6]

Second-generation inhibitors, such as Afatinib and Lapatinib , were developed to address this. They bind irreversibly (covalently) to the kinase and have a broader target profile, inhibiting other members of the ErbB family (like HER2).[7][8] While this can provide more potent signaling blockade, it can also lead to increased off-target toxicities. Studies have shown that while gefitinib is more effective against mutant EGFR, lapatinib may be less effective in this context because it preferentially binds the inactive conformation of EGFR, whereas activating mutations favor the active state.[9]

Third-Generation Inhibitors: A Paradigm Shift

The major breakthrough in overcoming T790M-mediated resistance was the development of third-generation inhibitors, exemplified by Osimertinib . It was specifically designed to be a potent, irreversible inhibitor of both activating EGFR mutations and the T790M resistance mutation, while demonstrating significantly less activity against wild-type (WT) EGFR, thereby reducing toxicity.[10][11] This high selectivity allows for better tolerability and superior efficacy, establishing osimertinib as a first-line treatment for EGFR-mutant NSCLC.[6][10] However, resistance to osimertinib eventually emerges, often through mechanisms like the C797S mutation (which prevents covalent binding) or activation of bypass pathways like MET amplification.[10][12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_resistance EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF Ligand EGF->EGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P->PI3K_AKT Gefitinib Gefitinib Erlotinib (1st Gen) Gefitinib->P Blocks (Reversible) T790M T790M Mutation Gefitinib->T790M Leads to Afatinib Afatinib (2nd Gen) Afatinib->P Blocks (Irreversible) Osimertinib Osimertinib (3rd Gen) Osimertinib->P Blocks (Irreversible) C797S C797S Mutation Osimertinib->C797S Leads to MET MET Amplification (Bypass Track) Osimertinib->MET Leads to T790M->Osimertinib Overcome by MET->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 2: EGFR signaling pathway with points of inhibitor action and resistance.

Table 1: Comparative Efficacy of EGFR Inhibitors Against Key Mutations

Inhibitor (Generation) Target(s) IC₅₀ vs. EGFR (L858R) IC₅₀ vs. EGFR (L858R/T790M) Key Feature
Gefitinib (1st) EGFR ~10-50 nM[9] >5 µM First-generation reversible inhibitor.
Lapatinib (2nd) EGFR, HER2 ~800 nM - 2 µM[9] High µM range Dual irreversible inhibitor, less effective on mutant EGFR.[9]
Afatinib (2nd) EGFR, HER2, HER4 ~0.5 nM ~10 nM Pan-ErbB irreversible inhibitor.

| Osimertinib (3rd) | EGFR (mutant) | ~10-15 nM | ~1 nM | T790M-active and WT-sparing.[6] |

Note: IC₅₀ values are approximate and can vary based on the specific assay conditions.

Head-to-Head Comparison II: Multi-Kinase Inhibitors

Some quinazoline-based drugs are designed to inhibit multiple kinase targets simultaneously, which is particularly effective for cancers driven by redundant or interconnected signaling pathways, such as angiogenesis and cell proliferation.

Vandetanib vs. Cabozantinib

Vandetanib and Cabozantinib are both multi-kinase inhibitors approved for the treatment of advanced, progressive medullary thyroid cancer (MTC), a disease often driven by mutations in the REarranged during Transfection (RET) proto-oncogene.[13][14]

  • Vandetanib targets RET, VEGFR-2, VEGFR-3, and EGFR.[13][14]

  • Cabozantinib also targets RET and VEGFRs but has additional potent activity against MET and AXL, kinases implicated in tumor invasion, metastasis, and resistance.[14][15]

This difference in target profile can lead to variations in efficacy and side effects. In vitro studies on MTC cell lines showed that both drugs inhibit viability and perturb the cell cycle, with Cabozantinib demonstrating more potent anti-angiogenic activity in a zebrafish model.[13] Clinical data suggests both are effective options, though direct comparative trials are limited.[16] Some retrospective analyses suggest that the poorer prognosis observed in patients treated with cabozantinib may be due to its frequent use as a second-line therapy after vandetanib failure.[16] More selective RET inhibitors like selpercatinib have since shown superior efficacy compared to these multi-kinase inhibitors in RET-mutant MTC.[17]

Table 2: Target Profiles of Vandetanib and Cabozantinib

Inhibitor Primary Targets Key Differentiating Targets Clinical Indication (MTC)
Vandetanib RET, VEGFR-2/-3, EGFR[18][19][20] EGFR Approved for progressive MTC.[13]

| Cabozantinib | RET, VEGFR-1/-2/-3, MET[14] | MET , AXL | Approved for progressive MTC.[13] |

Experimental Protocols for Comparative Evaluation

To ensure scientific integrity, any head-to-head comparison must be grounded in robust, reproducible experimental protocols. The following workflows represent a self-validating system for evaluating and comparing quinazoline-based kinase inhibitors.

Experimental_Workflow cluster_vitro In Vitro Evaluation Start Compound Synthesis & Characterization Biochem Step 1: Biochemical Assays (e.g., ADP-Glo Kinase Assay) Start->Biochem Determine IC₅₀ & Kinase Selectivity CellBased Step 2: Cell-Based Assays (e.g., MTS Proliferation Assay) Biochem->CellBased Determine Cellular Potency (EC₅₀) TargetEngage Step 3: Target Engagement (e.g., Western Blot for p-EGFR) CellBased->TargetEngage Confirm On-Target Effect InVivo Step 4: In Vivo Efficacy (e.g., CDX Mouse Models) TargetEngage->InVivo Evaluate In Vivo Efficacy & Tolerability End Lead Candidate for Preclinical Development InVivo->End

Figure 3: A validated workflow for kinase inhibitor evaluation.
Protocol 4.1: In Vitro Kinase Selectivity Profiling

Causality: The first step is to determine a compound's potency (IC₅₀) against the primary target and its selectivity profile across the human kinome.[21] High selectivity is crucial for minimizing off-target effects and associated toxicities.

Methodology: ADP-Glo™ Kinase Assay [22]

  • Reagents: Recombinant kinases, corresponding substrates, kinase reaction buffer, ATP, and the ADP-Glo™ reagent system.

  • Procedure: a. Prepare serial dilutions of the quinazoline inhibitor in DMSO and add to a 384-well plate. b. Add the kinase, substrate, and ATP solution to initiate the kinase reaction. Incubate at room temperature for 1 hour. c. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. d. Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes. e. Read luminescence on a plate reader.

  • Data Analysis: The signal is proportional to the amount of ADP formed and thus to kinase activity. Calculate the percent inhibition relative to a vehicle control (e.g., DMSO) and fit the data to a dose-response curve to determine the IC₅₀ value. This should be performed across a broad panel of kinases.[20]

Protocol 4.2: Cell-Based Potency Assessment

Causality: Biochemical potency does not always translate to cellular efficacy due to factors like cell permeability and stability.[23] This assay measures the inhibitor's effect on the proliferation of cancer cells that are dependent on the target kinase.

Methodology: MTS Cell Proliferation Assay

  • Cell Lines: Use cancer cell lines with known kinase dependencies (e.g., HCC827 for EGFR exon 19 deletion, H1975 for EGFR L858R/T790M).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a serial dilution of the inhibitor for 72 hours. Include a vehicle control. c. Add a solution containing MTS tetrazolium compound and an electron coupling reagent (e.g., PES). d. Incubate for 1-4 hours at 37°C. Viable cells will reduce MTS into a colored formazan product. e. Measure the absorbance at 490 nm.

  • Data Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the half-maximal effective concentration (EC₅₀ or GI₅₀).

Protocol 4.3: In Vivo Efficacy Evaluation

Causality: To assess therapeutic potential, the inhibitor must demonstrate anti-tumor activity in a living organism.[21] The cell line-derived xenograft (CDX) model is a standard preclinical method for this evaluation.[24][25]

Methodology: Cell Line-Derived Xenograft (CDX) Model [26]

  • Animal Model: Use immunodeficient mice (e.g., NCr nu/nu or SCID) to prevent rejection of human tumor cells.[26][27]

  • Procedure: a. Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million cells) into the flank of the mice.[26] b. Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. c. Administer the quinazoline inhibitor and vehicle control according to a predetermined schedule (e.g., daily oral gavage). d. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a measure of toxicity.

  • Data Analysis: Compare the mean tumor volume of the treated group to the vehicle group over time. A primary endpoint is the ratio of the change in tumor volume in the treated group to the change in the control group (ΔT/ΔC), which indicates tumor growth inhibition.[27]

Conclusion

The quinazoline scaffold has been instrumental in the development of a multitude of successful kinase inhibitors. The evolution from first- to third-generation EGFR inhibitors highlights a clear trajectory of rational drug design aimed at increasing potency against mutant targets, enhancing selectivity to improve the therapeutic window, and systematically overcoming mechanisms of drug resistance. Similarly, multi-kinase inhibitors like vandetanib and cabozantinib demonstrate the utility of targeting multiple oncogenic pathways simultaneously. For researchers and drug development professionals, a head-to-head comparison grounded in robust and validated experimental protocols is essential for identifying superior drug candidates and advancing the next generation of targeted cancer therapies.

References

  • Kim, M. P. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. PubMed Central.
  • Al-Suhaimi, E. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Dykes, D. J., et al. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs.
  • Al-Rashood, S. T., et al. (n.d.). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC. NIH.
  • Mohammed, H. A. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Bain, J., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. NIH.
  • Makhathini, S. S., & Kyeremeh, K. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
  • Gomatou, G., et al. (2025). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options.
  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
  • Vena, F., et al. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers.
  • Creative Biolabs. (n.d.). Xenograft Models. Creative Biolabs.
  • Passiglia, F., et al. (n.d.). Mechanisms of resistance to osimertinib - PMC. PubMed Central.
  • Hassan, A. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
  • Vangavaragu, J. R., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Leonetti, A., et al. (n.d.). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinazoline and Pyrimidine Kinase Inhibitors. BenchChem.
  • Mohammed, H. A. A., et al. (2024). Structures of first- and second-generation FDA-approved quinazoline-based EGFR inhibitors. ResearchGate.
  • Mohammed, H. A. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Vangavaragu, J. R., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega.
  • Pop, O., et al. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol. Promega Corporation.
  • Anselmi, C., et al. (2021). Vandetanib versus Cabozantinib in Medullary Thyroid Carcinoma: A Focus on Anti-Angiogenic Effects in Zebrafish Model - PMC. NIH.
  • Zayed, M. F. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel. Promega Corporation.
  • Kistner, L. M., et al. (n.d.). Real-World Efficacy and Safety of Cabozantinib and Vandetanib in Advanced Medullary Thyroid Cancer. PubMed.
  • Gomatou, G., et al. (2021). Overview of mechanisms of resistance to osimertinib. In addition to... ResearchGate.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Lee, K., et al. (2022). Diverse Mechanisms of Resistance against Osimertinib, a Third-Generation EGFR-TKI, in Lung Adenocarcinoma Cells with an EGFR-Activating Mutation. PubMed Central.
  • Belgian Journal of Medical Oncology. (n.d.). Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer. BJMO.
  • American Association for Cancer Research Journals. (2008). Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. AACR Journals.
  • Targeted Oncology. (2013). Using Cabozantinib and Vandetanib in Medullary Thyroid Cancer. Targeted Oncology.
  • Spitzweg, C., et al. (n.d.). Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect. MDPI.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Mohammed, H. A. A., et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. NIH.
  • Chen, H., et al. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). PubMed Central.
  • Papathanasiou, M., et al. (n.d.). AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer. Annals of Translational Medicine.
  • Fayed, B. E. A., et al. (n.d.). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. MDPI.
  • Yang, Z., et al. (2017). Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis.

Sources

A Senior Scientist's Guide to the Preclinical Evaluation of 4-Chloro-7-(trifluoromethoxy)quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth guide on the preclinical evaluation of a promising class of therapeutic candidates: 4-Chloro-7-(trifluoromethoxy)quinazoline derivatives. The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] Marketed drugs like gefitinib and erlotinib have validated the quinazoline core's high affinity for the ATP-binding pocket of kinases, especially the Epidermal Growth Factor Receptor (EGFR).[4]

The specific substitutions on the candidate molecule, "this compound," are deliberate and strategic. The 4-chloro position serves as a reactive handle for introducing various aniline moieties to modulate target specificity and potency, while the 7-(trifluoromethoxy) group is a modern bioisostere often employed to enhance metabolic stability and cell permeability.

This guide is structured to walk researchers through a logical, multi-stage preclinical evaluation cascade. Our objective is not merely to present protocols but to instill a strategic mindset, explaining the causality behind each experimental choice. We will compare our hypothetical lead candidate, QTC-1 , against established benchmarks to provide a clear, data-driven assessment of its potential.

Part 1: Target Identification and In Vitro Efficacy

Rationale: The foundational step in evaluating any new chemical entity is to understand its primary mechanism of action. For a quinazoline derivative, the most probable targets are protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][3] An initial broad screening against a panel of kinases is the most efficient method to identify the primary target(s) and assess selectivity, which is a key predictor of potential therapeutic window and off-target toxicities.

Workflow: Initial In Vitro Screening Cascade

G cluster_0 Phase 1: Target Discovery & Potency Compound QTC-1 Synthesis & QC KinasePanel Broad Kinase Panel Screen (e.g., 400+ kinases) Compound->KinasePanel Test Compound Hit_ID Primary Target(s) Identified (e.g., EGFR, VEGFR2) KinasePanel->Hit_ID Identify Hits (>90% Inhibition) IC50_Assay Cellular Potency Assay (IC50) on Target-Positive Cell Lines Hit_ID->IC50_Assay Select Relevant Cell Lines G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway pEGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway pEGFR->PI3K_AKT Proliferation Proliferation RAS_RAF->Proliferation Leads to Survival Survival PI3K_AKT->Survival Leads to QTC1 QTC-1 QTC1->pEGFR INHIBITS

Caption: QTC-1 inhibits EGFR autophosphorylation, blocking downstream pathways.

Experiment 3: Western Blot for Target Phosphorylation

Objective: To visually confirm that QTC-1 inhibits the phosphorylation of EGFR in a dose-dependent manner.

Methodology:

  • Cell Culture & Treatment: Grow A549 cells to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibition: Pre-treat cells with varying concentrations of QTC-1 (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

  • Electrophoresis & Transfer: Separate proteins by size via electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA) and probe with primary antibodies overnight (e.g., anti-phospho-EGFR and anti-total-EGFR).

  • Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an ECL substrate and an imaging system.

Interpretation of Expected Results: The bands corresponding to phosphorylated EGFR (p-EGFR) should decrease in intensity as the concentration of QTC-1 increases, while the total EGFR bands should remain constant. This result provides direct evidence that QTC-1's antiproliferative effect is mediated by the inhibition of its target kinase.

Part 3: Preclinical ADME & Pharmacokinetics

Rationale: A potent molecule is only a viable drug candidate if it possesses favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Early in vitro assessment of these properties helps de-risk candidates before committing to expensive and time-consuming in vivo studies. [5][6][7]This phase aims to predict how the drug will behave in a whole organism.

Workflow: ADME & PK Evaluation

G cluster_0 Phase 2: In Vitro ADME Profiling cluster_1 Phase 3: In Vivo PK Study Sol Aqueous Solubility Perm Permeability (PAMPA) MousePK Mouse Pharmacokinetics (IV & PO Dosing) Perm->MousePK Predicts Oral Absorption MetStab Metabolic Stability (Microsomes) MetStab->MousePK Predicts In Vivo Clearance CYP CYP450 Inhibition Params Calculate PK Parameters (Cmax, AUC, T1/2, F%) MousePK->Params

Caption: The sequential workflow for assessing drug-like properties.

Experiment 4: In Vitro ADME Profiling

Objective: To evaluate the fundamental physicochemical and metabolic properties of QTC-1.

Methodologies & Comparative Data (Hypothetical):

ADME AssayParameterQTC-1Reference DrugInterpretation
Kinetic Solubility Solubility (µM) in PBS pH 7.475>100Good solubility, unlikely to cause formulation issues.
PAMPA Permeability (Pe) (10⁻⁶ cm/s)1512High permeability, predicts good oral absorption.
Microsomal Stability Half-life (t½, min) in HLM4525Moderate stability, better than the reference.
CYP Inhibition IC50 (µM) for CYP3A4>208Low risk of drug-drug interactions via CYP3A4. [5]
Plasma Protein Binding % Bound (Human)98.5%99.2%Highly bound, typical for kinase inhibitors.

Interpretation: QTC-1 exhibits a promising in vitro ADME profile. It has good solubility and high permeability, suggesting good potential for oral bioavailability. Its metabolic stability is moderate to good, and it shows a low risk of inhibiting major drug-metabolizing enzymes like CYP3A4. [5][8]

Part 4: In Vivo Efficacy Evaluation

Rationale: The definitive test of a preclinical candidate is its ability to inhibit tumor growth in a living animal model. The mouse xenograft model, where human cancer cells are implanted into immunocompromised mice, remains the industry standard for evaluating anti-cancer efficacy. [9][10]

Experiment 5: Mouse Xenograft Tumor Growth Inhibition Study

Objective: To assess the anti-tumor efficacy of QTC-1 in vivo.

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice. [10]2. Tumor Implantation: Inoculate mice subcutaneously in the right flank with A549 cells (e.g., 5 x 10⁶ cells) resuspended in a 1:1 mixture of PBS and Matrigel. [11][12]3. Tumor Growth & Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (e.g., n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.5% HPMC + 0.1% Tween 80, orally, daily)

    • Group 2: QTC-1 (e.g., 50 mg/kg, orally, daily)

    • Group 3: Reference Drug (e.g., Erlotinib at an effective dose)

  • Dosing & Monitoring: Administer treatment for 21 consecutive days. Measure tumor volumes with digital calipers every 2-3 days and monitor animal body weight as a measure of toxicity. Tumor volume is calculated using the formula: (Width² x Length) / 2. [12]6. Endpoint & Analysis: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³). Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

Comparative Data (Hypothetical):

Treatment GroupDose (mg/kg, PO)Final Mean Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle -1850-+2%
QTC-1 5042577% -3%
Erlotinib 5098047%-1%

Interpretation: QTC-1 demonstrates significant and superior anti-tumor efficacy compared to the reference drug, Erlotinib, at the same dose. The minimal body weight loss suggests the compound is well-tolerated at an efficacious dose, indicating a promising therapeutic window.

Conclusion

This comprehensive guide outlines a logical and robust cascade for the preclinical evaluation of this compound drug candidates like our hypothetical QTC-1. The data generated through this sequence—from broad target screening to specific mechanistic validation, ADME profiling, and finally in vivo efficacy—builds a compelling, evidence-based case for advancing a compound toward clinical development. QTC-1, with its potent dual EGFR/VEGFR2 inhibition, favorable drug-like properties, and strong in vivo anti-tumor activity, represents a promising candidate worthy of further investigation.

References

  • Charles River Laboratories. In Vitro ADME Assays. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • protocols.io. LLC cells tumor xenograft model. [Link]

  • Cold Spring Harbor Laboratory. Xenograft Tumor Model Protocol. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • PCCA. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

  • National Institutes of Health (NIH). Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • National Institutes of Health (NIH). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

  • National Institutes of Health (NIH). Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance. [Link]

  • BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]

  • Hilaris Publisher. Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • National Institutes of Health (NIH). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. [Link]

  • Taylor & Francis Online. Preclinical modeling of EGFR inhibitor resistance in head and neck cancer. [Link]

  • Bio-protocol. Mouse tumor xenograft model. [Link]

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols. [Link]

  • Journal of Applied Pharmaceutical Science. Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 4-Chloro-7-(trifluoromethoxy)quinazoline Against Approved Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of novel chemical entities. Here, we propose a benchmarking strategy for "4-Chloro-7-(trifluoromethoxy)quinazoline," a compound featuring the quinazoline scaffold, which is recognized as a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Given the limited publicly available biological data for this specific molecule, this document outlines a rigorous, multi-step workflow to characterize its inhibitory profile against clinically significant kinase targets—Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)—and benchmark its performance against established therapeutic agents.

Rationale and Selection of Comparators

The quinazoline core is a cornerstone in the development of inhibitors targeting the ATP-binding pocket of kinases, particularly EGFR and VEGFR, which are critical drivers in oncogenic signaling.[2][3][4] Therefore, the primary evaluation of this compound should focus on these two targets.

To establish a robust benchmark, a panel of FDA-approved inhibitors with diverse mechanisms and generational advancements has been selected. This allows for a nuanced comparison of potency, selectivity, and cellular activity.

Comparator Drug Primary Target(s) Class & Mechanism Clinical Relevance
Gefitinib EGFR1st Gen Quinazoline; Reversible ATP-competitiveFirst-line treatment for NSCLC with activating EGFR mutations.[5]
Afatinib EGFR, HER2, HER42nd Gen Quinazoline; Irreversible covalent inhibitorBroader ErbB family inhibitor used for specific EGFR-mutated NSCLC.[5]
Osimertinib EGFR (incl. T790M)3rd Gen Pyrimidine; Irreversible covalent inhibitorStandard-of-care for EGFR T790M resistance mutation and first-line treatment.[5][6]
Sorafenib VEGFR-2, PDGFR, RAFMulti-kinase inhibitor; Reversible ATP-competitiveApproved for advanced renal cell and hepatocellular carcinoma.[7][8]
Axitinib VEGFR-1, -2, -3Selective VEGFR inhibitor; Reversible ATP-competitiveApproved for second-line treatment of advanced renal cell carcinoma.[7]

Experimental Benchmarking Workflow

The evaluation of a novel inhibitor requires a tiered approach, moving from direct enzymatic assays to more complex cellular models. This workflow ensures a comprehensive understanding of the compound's biochemical potency and its functional consequences in a biological system.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Functional Cellular Outcomes A In Vitro Kinase Assay B Determine IC50 Values A->B C Assess Kinase Selectivity B->C D Cell Culture & Treatment C->D Advance potent/ selective compounds E Western Blot Analysis (Phospho-protein levels) D->E F Confirm Target Engagement E->F G Antiproliferative Assay (e.g., MTT, CellTiter-Glo) F->G Confirm on-target pathway inhibition H Determine GI50 Values G->H I Evaluate Therapeutic Potential H->I

Caption: Proposed workflow for inhibitor characterization.

Phase 1: In Vitro Kinase Inhibition Profile

Objective: To quantify the direct inhibitory activity of this compound against purified EGFR and VEGFR2 kinases and compare its potency (IC50) to the selected panel of approved drugs.

Hypothetical Data Summary: IC50 Values

The following table presents hypothetical data to illustrate a potential outcome of this analysis. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[1]

Compound EGFR IC50 (nM) VEGFR2 IC50 (nM) Selectivity Ratio (EGFR/VEGFR2)
This compound 85015 56.7
Gefitinib 25>10,000>400
Osimertinib 1.5 (L858R/T790M)>10,000>6,667
Sorafenib 110901.2
Axitinib >5,0000.2>25,000
Staurosporine (Control) 522.5

Data are hypothetical. Staurosporine is included as a non-selective positive control.[9]

Detailed Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol is adapted from luminescence-based assay methodologies, such as the ADP-Glo™ system, which quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[9][10]

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and comparator inhibitors in a suitable buffer (e.g., Kinase Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) with a constant final DMSO concentration (e.g., 1%).[11] A 10-point, 1:3 serial dilution starting from 100 µM is recommended.

    • Prepare a reaction mixture containing the purified kinase (e.g., recombinant human EGFR or VEGFR2) and its specific substrate peptide at concentrations optimized for linear reaction kinetics.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 2.5 µL of each serially diluted inhibitor or DMSO control.

    • Add 2.5 µL of the kinase enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be near its Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[11]

Phase 2: Cellular Target Engagement and Pathway Inhibition

Objective: To verify that the compound inhibits the target kinase within a cellular context, leading to the suppression of its downstream signaling pathway.

Key Signaling Pathways and Analysis Points

Western blotting is a robust method to measure changes in the phosphorylation status of key proteins downstream of EGFR and VEGFR activation.[12][13][14] A reduction in the phosphorylated form of these proteins upon treatment with an inhibitor provides direct evidence of on-target activity.

G cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib Osimertinib Gefitinib->EGFR VEGFR VEGFR2 PLCG PLCγ VEGFR->PLCG RAS_V RAS VEGFR->RAS_V Angiogenesis Angiogenesis & Permeability PLCG->Angiogenesis RAF_V RAF RAS_V->RAF_V MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V ERK_V->Angiogenesis Axitinib Axitinib Sorafenib Axitinib->VEGFR

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-7-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and synthesis to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-7-(trifluoromethoxy)quinazoline, a halogenated heterocyclic compound. By grounding our protocols in chemical principles, we aim to equip laboratory professionals with the knowledge to manage this waste stream safely, protecting both personnel and the environment, thereby building a foundation of trust in our operational integrity.

Part 1: Understanding the Compound-Specific Hazards

Before any disposal protocol is enacted, a thorough understanding of the molecule's structure and potential hazards is paramount. This compound possesses distinct functional groups that dictate its hazard profile and inform our disposal strategy.

  • Hazard Profile : While a specific Safety Data Sheet (SDS) for this compound may not be readily available for every researcher, data from structurally similar compounds provide a strong basis for hazard assessment. Analogous quinazolines are classified as harmful if swallowed, and capable of causing skin and serious eye irritation.[1][2][3][4] Therefore, it is prudent to handle this compound with the assumption that it carries similar acute toxicity and irritant properties.[5][6][7]

  • Chemical Structure Implications : The molecule's stability and its behavior during decomposition are critical considerations.

    • Halogenated Components : The presence of a chloro- group and a trifluoromethoxy- group categorizes this as a halogenated organic compound.[8][9] During incineration, these moieties can decompose to form acidic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF), which are highly corrosive and toxic.[10] This necessitates the use of specialized incineration facilities equipped with scrubbers to neutralize these byproducts.[10]

    • Quinazoline Core : The nitrogen-containing heterocyclic ring is a common scaffold in pharmacologically active molecules.[11] Its thermal decomposition can generate nitrogen oxides (NOx), which are environmental pollutants.

Table 1: Key Chemical Features and Disposal Implications

FeatureChemical MoietyPrimary Disposal Consideration
Chlorine Substituent -ClGeneration of HCl gas upon incineration. Must be managed as halogenated waste.
Trifluoromethoxy Group -OCF3Generation of HF gas upon incineration. High thermal stability requires high-temperature incineration.
Nitrogen Heterocycle QuinazolinePotential formation of NOx during combustion.

Part 2: Step-by-Step Disposal Protocol

This protocol provides a clear, logical workflow for managing this compound from the point of generation to its final disposition.

Phase I: Immediate In-Lab Handling and Segregation

This initial phase is the most critical for ensuring safety and regulatory compliance.

  • Personal Protective Equipment (PPE) : Before handling the waste, ensure appropriate PPE is worn. This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical safety goggles.[2][5][7]

  • Waste Classification : All materials containing this compound must be classified as Hazardous Chemical Waste .[5][12]

  • Container Selection :

    • Solid Waste : Collect pure solid compound and contaminated disposables (e.g., weighing papers, gloves, pipette tips) in a dedicated, robust container with a secure, vapor-tight lid. High-density polyethylene (HDPE) containers are suitable.[5]

    • Liquid Waste : If the compound is in solution, it must be collected in a container designated for Halogenated Organic Solvent Waste .[8][9][13][14] Crucially, do not mix halogenated and non-halogenated solvent waste streams. [6][14] This segregation is vital as disposal facilities have different processes and costs for these distinct waste types.[14]

  • Labeling : Proper labeling is a cornerstone of the "cradle-to-grave" hazardous waste management system mandated by the Resource Conservation and Recovery Act (RCRA).[15] The container label must be clearly marked with:

    • The words "Hazardous Waste "[5][12][14]

    • The full chemical name: "This compound " (avoid abbreviations)[9][12]

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

Phase II: Storage and Accumulation
  • Designated Storage Area : Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[7] This area should be away from incompatible materials, heat sources, and high-traffic zones.[6]

  • Secondary Containment : To prevent the spread of material in case of a leak, the primary waste container should be placed inside a larger, chemically resistant secondary container.

Phase III: Final Disposal
  • Professional Waste Vendor : The disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[7][12] These vendors are equipped to transport and manage chemical waste in accordance with EPA and local regulations.[15][16]

  • Method of Destruction : The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration .[10][12] This process must be carried out in a facility that has an afterburner and an alkaline scrubber system to neutralize the acidic gases (HCl, HF) produced during combustion.[10] Landfill disposal is not a recommended or compliant option for this type of waste.[12]

Part 3: Logical Framework for Disposal Decisions

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound. This workflow is a self-validating system that ensures compliance and safety at each step.

DisposalWorkflow cluster_0 Phase 1: Waste Generation & PPE cluster_1 Phase 2: Segregation Decision cluster_2 Phase 3: Containerization & Labeling cluster_3 Phase 4: Final Disposition start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Is the waste solid or liquid? ppe->decision solid_waste Collect in Solid Waste Container (HDPE) decision->solid_waste Solid liquid_waste Collect in Halogenated Liquid Waste Container decision->liquid_waste Liquid label_solid Label: 'Hazardous Waste' 'Halogenated Solid' 'Full Chemical Name' solid_waste->label_solid label_liquid Label: 'Hazardous Waste' 'Halogenated Liquid' 'Full Chemical Name & Solvents' liquid_waste->label_liquid storage Store in Designated Satellite Accumulation Area label_solid->storage label_liquid->storage vendor Arrange Pickup by Licensed Hazardous Waste Vendor storage->vendor incineration High-Temperature Incineration with Acid Gas Scrubbing vendor->incineration

Caption: Decision workflow for the disposal of this compound.

By embedding this logical, causality-driven approach into your laboratory's standard operating procedures, you create a robust and trustworthy system for chemical waste management that stands up to scientific and regulatory scrutiny.

References

  • Benchchem.Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals.
  • Sigma-Aldrich.4-Chloro-7-(trifluoromethyl)quinazoline | 16499-65-3.
  • CymitQuimica.Safety Data Sheet - 4-Chloro-7-(3-(trifluoromethyl)pyridin-2-yl)quinazoline.
  • Benchchem.Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem.Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals.
  • Sigma-Aldrich.SAFETY DATA SHEET.
  • Sciencemadness Wiki.Proper disposal of chemicals.
  • Fisher Scientific.SAFETY DATA SHEET - 4-Chloroquinazoline.
  • PubChem.4-Chloro-7-fluoro-6-nitroquinazoline.
  • Sigma-Aldrich.4-chloro-7-fluoro-6-nitro-quinazoline AldrichCPR.
  • TCI Chemicals.SAFETY DATA SHEET - 2-(Chloromethyl)-4-methylquinazoline.
  • U.S. Environmental Protection Agency.Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Washington State University.Halogenated Solvents.
  • Benchchem.Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals.
  • ChemScene.4-Chloro-7-fluoro-2-(4-fluorophenyl)quinazoline.
  • U.S. Environmental Protection Agency.Resource Conservation and Recovery Act (RCRA) Regulations.
  • Angene Chemical. Safety Data Sheet - 9-Chloro-2-(2-furanyl)[1][5][6]triazolo[1,5-c]quinazolin-5-amine. Retrieved from

  • University of Wisconsin-Madison.Appendix A Disposal Procedures by Chemical.
  • Chem-Impex.4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.
  • U.S. Environmental Protection Agency.Resource Conservation and Recovery Act (RCRA) Overview.
  • Braun Research Group, Northwestern University.Halogenated Organic Liquids - Standard Operating Procedure.
  • ResearchGate.Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • Benchchem.Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline.
  • U.S. Environmental Protection Agency.Learn about Hazardous Waste Cleanups.
  • University of Tennessee Knoxville.7.2 Organic Solvents | Environment, Health and Safety.
  • UGA Environmental Safety Division.EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency.Hazardous Waste Listings.
  • Google Patents.CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • National Institutes of Health.Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

Sources

Personal protective equipment for handling 4-Chloro-7-(trifluoromethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring you can handle our products with the utmost confidence and safety. This guide for 4-Chloro-7-(trifluoromethoxy)quinazoline moves beyond a simple checklist, providing a comprehensive operational framework grounded in the specific hazards of the compound. Our goal is to build your trust by offering value and expertise that extends from product acquisition to its responsible disposal.

Section 1: Immediate Safety Profile

Before handling this compound, it is critical to understand its hazard profile. This compound is a potent chemical intermediate intended for research and development purposes and must be handled by trained professionals aware of its risks.[1]

Based on data from structurally similar compounds, this compound is classified with significant health hazards.[1][2] It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2]

Table 1: Hazard Identification and Core Precautionary Measures

Hazard Class & StatementGHS PictogramSignal WordCore Precautionary Statements
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]GHS07 (Exclamation Mark)Warning P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1][3] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
Skin Irritation (Category 2) , H315: Causes skin irritation.[1][2]GHS07 (Exclamation Mark)Warning P280: Wear protective gloves/protective clothing.[1][2] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Eye Irritation (Category 2) , H319: Causes serious eye irritation.[1][2]GHS07 (Exclamation Mark)Warning P280: Wear eye/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3) , H335: May cause respiratory irritation.[1][2]GHS07 (Exclamation Mark)Warning P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Section 2: The 'Why': A Causality-Driven Approach to PPE

Understanding why a specific piece of PPE is required is fundamental to building a robust safety culture. Each recommendation is a direct countermeasure to a known risk.

  • Engineering Controls (Chemical Fume Hood): The primary defense against respiratory irritation (H335) is not a respirator, but an engineering control.[4] Handling this solid compound can generate fine dust.[5][6] A certified chemical fume hood captures this dust at the source, preventing inhalation and protecting the user's respiratory system.[7]

  • Eye and Face Protection: The designation "Causes serious eye irritation" (H319) necessitates robust protection.[1][2] Standard safety glasses are insufficient. Chemical splash goggles are mandatory.[8] In situations where there is a significant risk of splashing, such as during bulk transfers or solution preparations, a face shield should be worn in addition to goggles.[8]

  • Skin Protection (Gloves & Lab Coat): The compound is a skin irritant (H315).[1][2] Therefore, direct contact must be avoided.

    • Gloves: Chemically resistant gloves are essential.[4] Nitrile gloves are a common and effective choice, but always inspect them for integrity before use.[2][5] Employ proper glove removal techniques to avoid contaminating your skin.[3][5]

    • Protective Clothing: A long-sleeved, impermeable lab coat or gown protects against accidental spills and contamination of personal clothing.[5][9] For larger scale operations, a full protective suit may be warranted.[2][5]

Section 3: Operational Plan: From Receipt to Disposal

A systematic workflow minimizes risk. This protocol provides a self-validating system for safe handling.

Pre-Handling Checklist
  • Locate and Review SDS: Confirm you have the most recent Safety Data Sheet for the compound and that all users have reviewed it.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.

  • Assemble PPE: Gather all required PPE as outlined in Table 1. Check for damage or defects.

  • Designate Handling Area: Clearly define the workspace within the fume hood where the compound will be handled to prevent cross-contamination.

  • Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.[10]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Transfer and Weighing: Conduct all transfers and weighing of the solid compound within the fume hood to contain dust.[4] Use a spatula and handle gently to minimize aerosolization.

  • Container Management: Keep the container tightly sealed when not in immediate use.[5][6] Store in a cool, dry, and well-ventilated area, potentially under an inert atmosphere and refrigerated (2-8°C) as indicated for similar compounds.[5]

  • Post-Handling Decontamination: After handling, wipe down the designated area with an appropriate solvent. Thoroughly wash hands and any exposed skin with soap and water.[1][5]

  • Doff PPE: Remove PPE in a manner that avoids cross-contamination, removing gloves last. Dispose of single-use items in the designated hazardous waste stream.[3][5]

Section 4: Emergency & Disposal Protocols

Preparedness is key to mitigating the impact of an incident.

Spill Management
  • Evacuate and Secure: Alert others in the vicinity. If the spill is large or generates significant dust, evacuate the immediate area and close the doors.[5][10]

  • Don Appropriate PPE: Before cleanup, don full PPE, including respiratory protection if necessary.[5]

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[1]

  • Collect Waste: Carefully sweep or scoop the material into a suitable, labeled, and sealed container for hazardous waste disposal.[5] Avoid creating dust during this process.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Regulatory Compliance: Ensure spills are managed and reported according to institutional and local regulations.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][11] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting.[1][11] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or physician immediately.[1][11]

Waste Disposal Plan

All waste, including the chemical itself, empty containers, and contaminated disposables (gloves, wipes, etc.), must be treated as hazardous waste.[1]

  • Containerization: Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Licensed Disposal: Arrange for disposal through a licensed and approved waste disposal company.[1][5]

  • Regulatory Adherence: Disposal must be in strict accordance with all local, regional, and national environmental regulations.[7][12] Do not allow the product to enter drains or waterways.[1][5]

Section 5: Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Storage cluster_disposal 4. Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_env Verify Fume Hood & Emergency Equipment prep_ppe->prep_env handling_don Don PPE prep_env->handling_don Proceed to Handling handling_weigh Weigh & Transfer (Minimize Dust) handling_don->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp emergency_event Spill or Exposure? handling_weigh->emergency_event post_store Store Securely (Tightly Closed, Cool, Dry) handling_exp->post_store Store Unused Material post_decon Decontaminate Workspace handling_exp->post_decon After Experiment handling_exp->emergency_event post_doff Doff & Dispose PPE post_decon->post_doff disp_waste Collect in Labeled Hazardous Waste Container post_doff->disp_waste emergency_spill Follow Spill Protocol emergency_event->emergency_spill Yes (Spill) emergency_exposure Follow Exposure First Aid emergency_event->emergency_exposure Yes (Exposure)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-(trifluoromethoxy)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-(trifluoromethoxy)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.